molecular formula C21H23NO4S B1671074 Ecadotril CAS No. 112573-73-6

Ecadotril

Cat. No.: B1671074
CAS No.: 112573-73-6
M. Wt: 385.5 g/mol
InChI Key: ODUOJXZPIYUATO-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ecadotril is a neutral endopeptidase (NEP) inhibitor. This compound is the (S)-enantiomer of racthis compound. It acts as an antihypertensive.

Properties

IUPAC Name

benzyl 2-[[(2S)-2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-16(23)27-15-19(12-17-8-4-2-5-9-17)21(25)22-13-20(24)26-14-18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,25)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUOJXZPIYUATO-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)SC[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861036
Record name Ecadotril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112573-73-6
Record name Ecadotril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112573-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ecadotril [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112573736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ecadotril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ECADOTRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XSR933SRK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide on the Primary Metabolic Pathway of Ecadotril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core metabolic pathway of Ecadotril, a potent neutral endopeptidase (NEP) inhibitor. The document details its biotransformation, key metabolites, and the enzymes involved. Furthermore, it presents quantitative pharmacokinetic data, detailed experimental protocols for metabolite analysis, and visual diagrams to illustrate the metabolic and experimental processes.

Introduction to this compound Metabolism

This compound, the S-enantiomer of racthis compound, is a prodrug designed to enhance oral bioavailability.[1][2] It is rapidly and extensively converted in the body to its pharmacologically active metabolite, thiorphan.[1][3] Thiorphan is a potent inhibitor of neutral endopeptidase (NEP, EC 3.4.24.11), an enzyme responsible for the degradation of endogenous enkephalins.[1][2] By inhibiting NEP, thiorphan increases the levels of enkephalins, which exert antisecretory effects in the intestine, making this compound an effective anti-diarrheal agent.[3] The metabolic activation of this compound is a critical step for its therapeutic activity.

Primary Metabolic Pathway

The primary metabolic pathway of this compound involves the hydrolysis of its thioester and ester bonds. This biotransformation is primarily mediated by carboxylesterases (CES), a family of serine hydrolases.[4][5] Human carboxylesterase 1 (CES1), which is highly expressed in the liver, is the major hydrolase involved in the metabolism of many ester-containing drugs and is likely the key enzyme responsible for the activation of this compound.[6][7]

The metabolic cascade proceeds as follows:

  • Activation to Thiorphan: this compound undergoes rapid hydrolysis of its thioacetate group, catalyzed by carboxylesterases, to yield the active metabolite, thiorphan.[1][3] This is the principal metabolic step responsible for the drug's pharmacological effect.

  • Formation of Acetyl-thiorphan: Another identified metabolite is acetyl-thiorphan, which exhibits significantly lower potency as a NEP inhibitor compared to thiorphan.[1]

  • Further Metabolism: Thiorphan is subsequently metabolized to inactive metabolites, which are then eliminated from the body.[8]

Notably, the metabolism of this compound and its metabolites does not significantly involve cytochrome P450 (CYP) or UDP-glucuronosyltransferase (UGT) enzymes, indicating a low potential for drug-drug interactions mediated by these major enzyme systems.

dot

Ecadotril_Metabolism This compound This compound (Prodrug) Thiorphan Thiorphan (Active Metabolite) This compound->Thiorphan Hydrolysis (Carboxylesterases, e.g., CES1) AcetylThiorphan Acetyl-thiorphan (Less Active Metabolite) This compound->AcetylThiorphan Hydrolysis Inactive_Metabolites Inactive Metabolites Thiorphan->Inactive_Metabolites Further Metabolism Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma 1. Plasma Sample (100 µL) IS 2. Add Internal Standard Plasma->IS Precipitation 3. Add Methanol (Protein Precipitation) IS->Precipitation Vortex 4. Vortex Precipitation->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Injection 7. Inject into LC System Supernatant->Injection Separation 8. Chromatographic Separation (Reversed-Phase Column) Injection->Separation Detection 9. MS/MS Detection (ESI-, MRM) Separation->Detection Quantification 10. Quantification (Peak Area Ratios) Detection->Quantification PK_Analysis 11. Pharmacokinetic Analysis Quantification->PK_Analysis

References

A Technical Guide to the Pharmacodynamics of Ecadotril and its Active Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ecadotril, the (S)-enantiomer of racthis compound, is a potent inhibitor of the enzyme Neutral Endopeptidase (NEP). This guide provides a comprehensive technical overview of the pharmacodynamics of this compound and its active metabolite, thiorphan. It details the mechanism of action, quantitative pharmacodynamic parameters, and the experimental methodologies used for their determination. The primary therapeutic effect of this compound is its anti-secretory action in the gastrointestinal tract, making it an effective treatment for acute diarrhea. This is achieved by potentiating endogenous enkephalins, which regulate intestinal fluid and electrolyte transport. This document consolidates key data into structured tables and visualizes critical pathways and workflows to serve as an in-depth resource for the scientific community.

Introduction to this compound

Racthis compound (acetorphan) is a prodrug that undergoes rapid and effective conversion in the body to its active metabolite, thiorphan.[1][2] Thiorphan is a racemic mixture; its (S)-enantiomer is known as this compound (or sinorphan), and the (R)-enantiomer is retorphan.[1][3][4] this compound itself is a potent inhibitor of Neutral Endopeptidase (NEP, EC 3.4.24.11), a cell-surface zinc metalloprotease also known as enkephalinase.[2][5] Unlike conventional opioid-based antidiarrheal agents that primarily reduce gut motility, this compound exerts a pure anti-secretory effect by preventing the degradation of endogenous opioid peptides, namely enkephalins.[6][7] This mechanism allows it to normalize intestinal water and electrolyte secretion without inducing secondary constipation or affecting the central nervous system.[1][8]

Mechanism of Action and Signaling Pathway

The pharmacodynamic effect of this compound is mediated through the inhibition of Neutral Endopeptidase.

3.1 NEP Inhibition NEP is a key enzyme responsible for the inactivation of several peptide hormones, including enkephalins and Atrial Natriuretic Peptide (ANP).[1][2] this compound and its active form, thiorphan, bind to the active site of NEP, preventing it from degrading its natural substrates.[9] This inhibition leads to an increased local concentration and prolonged activity of enkephalins in the synaptic cleft and at the intestinal epithelium.[9]

3.2 Enkephalin-Mediated Anti-secretion Enkephalins are endogenous peptides that act as neurotransmitters by binding to opioid receptors, with a preference for the δ-opioid subtype.[6][9] In the gastrointestinal tract, the activation of these receptors on enterocytes inhibits the enzyme adenylyl cyclase.[6] This action leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, a key second messenger that drives the secretion of water and electrolytes into the intestinal lumen.[10] By reducing cAMP, this compound effectively counteracts the pathological hypersecretion that characterizes acute diarrhea, without altering basal secretion or intestinal transit time.[2][6]

This compound Signaling Pathway cluster_0 This compound This compound (Thiorphan) NEP Neutral Endopeptidase (NEP / Enkephalinase) This compound->NEP inhibits Enkephalins Enkephalins NEP->Enkephalins degrades DeltaOpioid δ-Opioid Receptor Enkephalins->DeltaOpioid activates AC Adenylyl Cyclase DeltaOpioid->AC inhibits cAMP ↓ Intracellular cAMP AC->cAMP leads to Secretion ↓ Intestinal Hypersecretion cAMP->Secretion results in

Caption: this compound's anti-secretory signaling cascade.

Quantitative Pharmacodynamic Data

The potency of this compound and its related compounds has been quantified through various in vitro and in vivo studies. The data below summarizes key inhibition and efficacy parameters.

Table 1: In Vitro NEP Inhibition Potency
CompoundPreparationIC₅₀ (nM)Reference(s)
ThiorphanIntestinal Epithelium6.1[6]
ThiorphanGeneral0.4 - 9[1]
ThiorphanRat Striatal Membranes9[11]
Racthis compoundIntestinal Epithelium4500[6]
Acetyl-thiorphanNot SpecifiedLow Potency[1]
Table 2: In Vivo Efficacy in Animal Models
CompoundModel / EndpointRouteED₅₀ (mg/kg)Reference(s)
This compoundInhibition of Tyr-Gly-Gly occurrence (mouse striatum)i.v.0.4[1]
RetorphanInhibition of Tyr-Gly-Gly occurrence (mouse striatum)i.v.0.8[1]

Experimental Protocols and Methodologies

The characterization of this compound's pharmacodynamics relies on specific and validated experimental models.

5.1 In Vitro Neutral Endopeptidase (NEP) Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against NEP.

  • Methodology:

    • Enzyme Source: Homogenates of tissues rich in NEP, such as mouse or rat brain striatum, are prepared.[11]

    • Substrate: A specific NEP substrate, often a radiolabeled or fluorogenic peptide like [³H]-enkephalin, is used.

    • Incubation: The enzyme preparation is incubated with the substrate in the presence of varying concentrations of the inhibitor (e.g., this compound, thiorphan).

    • Quantification: The reaction is stopped, and the amount of degraded substrate is quantified using techniques like high-performance liquid chromatography (HPLC) or scintillation counting.

    • Data Analysis: The percentage of NEP inhibition is plotted against the inhibitor concentration, and the IC₅₀ value is calculated using non-linear regression analysis.

NEP Inhibition Assay Workflow Start Start: Tissue Homogenate (e.g., Brain Striatum) Incubate Incubate with NEP Substrate & Varying Inhibitor Concentrations Start->Incubate Stop Stop Reaction Incubate->Stop Quantify Quantify Substrate Degradation (e.g., HPLC) Stop->Quantify Analyze Calculate % Inhibition vs. Concentration Quantify->Analyze End Determine IC₅₀ Value Analyze->End

Caption: Workflow for a typical in vitro NEP inhibition assay.

5.2 In Vivo Antidiarrheal Models

  • Objective: To assess the anti-secretory efficacy of this compound in a living organism.

  • Methodology (Cholera Toxin-Induced Secretion Model):

    • Animal Model: Subjects such as canines or rodents are used.[3]

    • Induction of Secretion: A segment of the jejunum is isolated, and cholera toxin is administered directly into the lumen to induce profuse fluid and electrolyte secretion.[3]

    • Drug Administration: this compound or a placebo is administered systemically (e.g., intravenously or orally) before or after toxin challenge.

    • Measurement: The net fluid movement (secretion or absorption) in the intestinal segment is measured over a set period.

    • Analysis: The reduction in net fluid secretion in the drug-treated group is compared to the placebo group to determine efficacy.

5.3 Human Clinical Trials

  • Objective: To evaluate the efficacy and safety of this compound in patients with acute diarrhea.

  • Methodology (Randomized Controlled Trial):

    • Study Design: A double-blind, placebo-controlled, randomized clinical trial is the gold standard.[8]

    • Patient Population: Adults or children with a clinical diagnosis of acute diarrhea.

    • Intervention: Patients are randomly assigned to receive either this compound (e.g., 100 mg three times daily) or a matching placebo, often in addition to standard oral rehydration therapy.[7][10]

    • Efficacy Endpoints: Primary endpoints typically include the duration of diarrhea (time to first formed stool), total number of diarrheic stools, and stool output. Secondary endpoints may include abdominal pain and distension.[3][12]

    • Safety Assessment: Adverse events are monitored throughout the study, with a particular focus on rebound constipation.[3]

Concluding Remarks

The pharmacodynamics of this compound are well-defined, centering on its potent and specific inhibition of neutral endopeptidase. This mechanism elegantly enhances the body's own anti-secretory pathways by protecting endogenous enkephalins from degradation. The result is a powerful therapeutic effect against acute diarrhea, distinguished by its lack of impact on gastrointestinal motility and a favorable safety profile comparable to placebo. The quantitative data and established experimental protocols presented in this guide underscore the robust scientific foundation for this compound's clinical use and provide a valuable resource for ongoing research and development in the field of gastroenterology and peptide pharmacology.

References

Ecadotril as a Neutral Endopeptidase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecadotril, the (S)-enantiomer of racthis compound, is a potent inhibitor of neutral endopeptidase (NEP), a key enzyme in the regulation of several endogenous peptides. This technical guide provides an in-depth overview of the core mechanisms, quantitative data, experimental protocols, and signaling pathways associated with this compound's function as a NEP inhibitor. Through a comprehensive review of its pharmacodynamics and relevant cellular mechanisms, this document aims to serve as a critical resource for professionals in the fields of pharmacology and drug development.

Introduction

Neutral endopeptidase (NEP), also known as neprilysin or enkephalinase, is a zinc-dependent metalloprotease that plays a crucial role in the inactivation of a variety of signaling peptides.[1] this compound, also known as sinorphan, is the active metabolite of the prodrug racthis compound.[1][2] Racthis compound is rapidly converted to thiorphan, its active metabolite, and this compound is the S-isomer of thiorphan.[1][2] By inhibiting NEP, this compound effectively increases the local concentrations of NEP substrates, leading to the potentiation of their physiological effects.

The primary substrates of NEP include enkephalins, which are endogenous opioid peptides with analgesic and antisecretory properties, and natriuretic peptides such as Atrial Natriuretic Peptide (ANP), which are involved in cardiovascular homeostasis.[1][3] This dual mechanism of action has led to the clinical use of racthis compound (and by extension, this compound) in the treatment of acute diarrhea and its investigation for cardiovascular conditions such as heart failure and hypertension, although with limited success in the latter.[4]

This guide will delve into the technical aspects of this compound's interaction with NEP, providing quantitative data on its inhibitory activity, detailed experimental protocols for assessing NEP inhibition, and visual representations of the key signaling pathways involved.

Mechanism of Action

This compound exerts its pharmacological effect by binding to the active site of neutral endopeptidase, thereby preventing the degradation of its substrates. NEP is a transmembrane enzyme that cleaves peptides on the amino side of hydrophobic amino acid residues. The inhibition of NEP by this compound leads to an accumulation of endogenous peptides, most notably enkephalins and ANP, in various tissues.[1][5]

The increased availability of enkephalins in the gastrointestinal tract leads to the activation of delta-opioid receptors, which in turn reduces intracellular cyclic AMP (cAMP) levels.[6] This results in a decrease in intestinal hypersecretion of water and electrolytes, the primary mechanism for its antidiarrheal effect, without significantly affecting intestinal motility.[2]

In the cardiovascular system, the elevation of ANP levels due to NEP inhibition enhances the activation of its receptor, guanylyl cyclase-A. This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which mediates a range of effects including vasodilation, natriuresis, and diuresis.[3][7]

Quantitative Data: Inhibitory Potency of this compound's Active Form (Thiorphan)

The inhibitory potency of this compound is a critical parameter in understanding its pharmacological profile. The following table summarizes the key quantitative data for thiorphan, the active metabolite of racthis compound (of which this compound is the S-enantiomer). It is important to note that the R and S isomers of thiorphan have been reported to be equipotent in inhibiting NEP.[8]

ParameterValueEnzyme SourceSubstrateReference(s)
IC50 ~10⁻⁹ MRat Brain "Enkephalinase A"Enkephalin[8]
Ki 4.7 nMNeprilysinNot Specified

Table 1: Inhibitory Potency of Thiorphan against Neutral Endopeptidase

Experimental Protocols: Neutral Endopeptidase Inhibition Assay

The following is a detailed methodology for a fluorometric assay to determine the inhibitory activity of compounds like this compound against neutral endopeptidase. This protocol is based on the principle of cleaving a fluorogenic substrate by NEP, resulting in a measurable fluorescent signal.

4.1. Materials and Reagents

  • Recombinant human Neutral Endopeptidase (NEP)

  • NEP Assay Buffer (e.g., 50 mM Tris, pH 7.5)

  • Fluorogenic NEP Substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • Test compound (this compound/Thiorphan)

  • Positive Control Inhibitor (e.g., Thiorphan, Phosphoramidon)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate)

  • Dimethyl sulfoxide (DMSO) for compound dilution

4.2. Assay Procedure

  • Compound Preparation: Prepare a stock solution of this compound (or its active form, thiorphan) in DMSO. Create a serial dilution of the compound in NEP Assay Buffer to achieve a range of desired concentrations.

  • Enzyme Preparation: Dilute the recombinant human NEP to the desired concentration in cold NEP Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate during the assay period.

  • Assay Reaction: a. To each well of a 96-well black microplate, add 50 µL of the NEP Assay Buffer. b. Add 10 µL of the diluted test compound or positive control inhibitor to the respective wells. For the control (uninhibited) wells, add 10 µL of assay buffer with the same percentage of DMSO. c. Add 20 µL of the diluted NEP enzyme solution to all wells except for the substrate blank. d. Pre-incubate the plate at 37°C for 10-15 minutes. e. Initiate the reaction by adding 20 µL of the fluorogenic NEP substrate to all wells.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths should be set according to the specifications of the fluorogenic substrate used.

  • Data Analysis: a. For each concentration of the inhibitor, calculate the rate of the enzymatic reaction (slope of the linear portion of the fluorescence versus time curve). b. Normalize the reaction rates to the uninhibited control (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

The inhibition of neutral endopeptidase by this compound modulates two primary signaling pathways: the enkephalin pathway and the atrial natriuretic peptide (ANP) pathway. The following diagrams, generated using the DOT language, illustrate these pathways.

Enkephalin Signaling Pathway

Enkephalin_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intestinal Epithelial Cell This compound This compound NEP NEP This compound->NEP Inhibits Inactive_Metabolites Inactive_Metabolites NEP->Inactive_Metabolites Produces Enkephalins Enkephalins Enkephalins->NEP Degraded by Delta_Opioid_Receptor Delta_Opioid_Receptor Enkephalins->Delta_Opioid_Receptor Activates G_Protein G_Protein Delta_Opioid_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate_Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP Reduced_Secretion Reduced_Secretion cAMP->Reduced_Secretion Leads to

This compound's effect on the enkephalin signaling pathway.
Atrial Natriuretic Peptide (ANP) Signaling Pathway

ANP_Signaling cluster_extracellular Extracellular Space cluster_intracellular Vascular Smooth Muscle Cell This compound This compound NEP NEP This compound->NEP Inhibits Inactive_Metabolites_ANP Inactive Metabolites NEP->Inactive_Metabolites_ANP Produces ANP ANP ANP->NEP Degraded by Guanylyl_Cyclase_A Guanylyl Cyclase-A (ANP Receptor) ANP->Guanylyl_Cyclase_A Activates cGMP cGMP Guanylyl_Cyclase_A->cGMP Converts GTP to GTP GTP PKG Protein Kinase G cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Promotes

This compound's impact on the ANP-cGMP signaling cascade.

Conclusion

This compound, as a potent inhibitor of neutral endopeptidase, represents a significant therapeutic agent, particularly in the management of acute diarrhea. Its mechanism of action, centered on the potentiation of endogenous enkephalins and natriuretic peptides, is well-characterized. This technical guide has provided a detailed overview of the quantitative aspects of its inhibitory activity, a comprehensive protocol for its assessment, and a clear visualization of the key signaling pathways it modulates. This information serves as a valuable resource for researchers and drug development professionals seeking to further understand and explore the therapeutic potential of NEP inhibition. Further research may continue to explore the applications of NEP inhibitors in other pathological conditions where the targeted endogenous peptides play a significant role.

References

Preclinical Studies on Ecadotril for Acute Diarrhea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecadotril, the S-enantiomer of racthis compound, is an orally active inhibitor of the enzyme neutral endopeptidase (NEP), also known as enkephalinase. It functions as a prodrug, rapidly metabolized to its active form, thiorphan. By inhibiting NEP, thiorphan prevents the degradation of endogenous enkephalins in the gastrointestinal tract. This leads to a potentiation of their natural antisecretory effects, reducing the hypersecretion of water and electrolytes characteristic of acute diarrhea without affecting intestinal motility. This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, in vitro potency, in vivo efficacy in established animal models, and key pharmacokinetic and toxicological parameters. Detailed experimental protocols and visual representations of pathways and workflows are included to support further research and development.

Mechanism of Action

This compound exerts its antidiarrheal effect through the inhibition of neutral endopeptidase (NEP) by its active metabolite, thiorphan. NEP is a zinc-containing metalloproteinase located on the surface of various cells, including intestinal epithelial cells, and is responsible for the breakdown of endogenous opioid peptides known as enkephalins.

The signaling pathway is as follows:

  • NEP Inhibition : Thiorphan binds to and inhibits NEP.

  • Increased Enkephalin Levels : Inhibition of NEP leads to an accumulation of enkephalins in the synaptic cleft and near their receptors on enterocytes.

  • Delta-Opioid Receptor Activation : Enkephalins preferentially bind to δ-opioid receptors on intestinal epithelial cells.

  • Reduction of Intracellular cAMP : Activation of δ-opioid receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of cyclic adenosine monophosphate (cAMP).[1]

  • Antisecretory Effect : Reduced cAMP levels lead to a decrease in the secretion of water and electrolytes into the intestinal lumen, thus counteracting the hypersecretion that causes diarrhea.[1]

This mechanism is purely antisecretory and does not impact intestinal transit time, a key differentiator from motility-reducing agents like loperamide.[2][3]

Ecadotril_Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Enterocyte This compound This compound Thiorphan Thiorphan This compound->Thiorphan Metabolism NEP NEP (Enkephalinase) Thiorphan->NEP Inhibition NEP->Degraded_Enkephalins Enkephalins Enkephalins Enkephalins->NEP Degradation Delta_Receptor δ-Opioid Receptor Enkephalins->Delta_Receptor Activation AC Adenylyl Cyclase Delta_Receptor->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Secretion Water & Electrolyte Secretion cAMP->Secretion Stimulation

Caption: Mechanism of action of this compound's active metabolite, Thiorphan.

Data Presentation

Table 1: In Vitro NEP Inhibition

The inhibitory potency of this compound's active metabolite, thiorphan, against Neutral Endopeptidase (NEP) has been established through various in vitro assays. This compound is the S-isomer of the racemate racthis compound.

CompoundEnzyme SourceIC50 / KiReference
Racthis compoundPurified NEP from mouse brainKi: 4500 nM[2]
ThiorphanPurified NEP from mouse brainKi: 6.1 nM[2]
ThiorphanStriatal membranesIC50: 4.7 nM[2]
ThiorphanPurified NEPIC50: 1.8 nM[2]
S-Thiorphan (from this compound)Purified NEPIC50: 2.2 nM[2]
R-ThiorphanPurified NEPIC50: 1.7 nM[2]

Note: The S and R stereoisomers of thiorphan exhibit similar high potency in inhibiting purified NEP activity.

Table 2: Preclinical Efficacy in Animal Models of Diarrhea

Efficacy has been primarily demonstrated using the racemate, racthis compound, which contains this compound. These models induce hypersecretion, which is the target of this compound's mechanism.

ModelSpeciesCompoundDoseEffectReference
Castor Oil-Induced DiarrheaRatRacthis compound40 mg/kg p.o.Inhibition of diarrhea; effect blocked by peripheral naloxone.[2][4]
Castor Oil-Induced DiarrheaRatRacthis compoundNot specifiedMitigated diarrhea.[3]
Cholera Toxin-Induced Secretion (Thiry-Vella Loop)DogRacthis compound10 mg/kg p.o.Water Secretion: ↓ from 0.73 to 0.37 mL/minNa+ Secretion: ↓ from 125.0 to 14.7 µMol/minK+ Secretion: ↓ from 3.41 to 1.66 µMol/min[5]
Table 3: Comparative Pharmacokinetic Parameters of Racthis compound

Racthis compound (containing this compound) is rapidly absorbed and converted to thiorphan. The table below summarizes key pharmacokinetic parameters across different species.

ParameterRatDogMonkeyHumanReference(s)
Route OralOralOralOral[6]
Bioavailability (F) 11.4%67.8%6.75%Not specified[6]
Tmax (Thiorphan) ~1 hr~1 hr~1 hr~1 hr[2]
Protein Binding (Thiorphan) ~90%~90%~90%90%[2]
Elimination Half-life (Thiorphan) ~3 hrs~3 hrs~3 hrs3 hours[2]
Primary Elimination Route Renal (81.4%), Fecal (8%)Not specifiedNot specifiedRenal (81.4%), Fecal (8%)[2]
Table 4: Preclinical Toxicology of this compound

Toxicology studies are crucial for determining the safety profile of a drug candidate.

Study TypeSpeciesDurationDose LevelsNOAEL (No-Observed-Adverse-Effect Level)Key FindingsReference
Chronic ToxicityBeagle Dog3 months & 12 months25, 50, 100, 300 mg/kg/day100 mg/kg/dayThe hematopoietic system was the primary target at the 300 mg/kg/day dose. Effects were reversible.[3]
Acute ToxicityBeagle DogSingle Dose2000 mg/kgNot applicableLow degree of acute toxicity; only non-specific clinical signs observed.[3]

Experimental Protocols

In Vitro: Neutral Endopeptidase (NEP) Inhibition Assay (Fluorometric)

This protocol describes a method to determine the in vitro potency (IC50) of a test compound (e.g., thiorphan) against recombinant human NEP.

Materials:

  • Recombinant Human Neprilysin (NEP)

  • NEP-specific fluorogenic substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • Test compound (Thiorphan) and reference inhibitor

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM NaCl, 10 µM ZnCl₂

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (e.g., Excitation: 328 nm, Emission: 393 nm)

Procedure:

  • Compound Preparation : Prepare a stock solution of the test compound (e.g., 10 mM Thiorphan) in DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Setup :

    • To each well, add 50 µL of the serially diluted test compound or vehicle control (Assay Buffer with equivalent DMSO concentration).

    • Add 25 µL of the NEP enzyme solution (pre-diluted in Assay Buffer to the desired concentration) to each well.

  • Pre-incubation : Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation : Add 25 µL of the NEP substrate solution (pre-diluted in Assay Buffer) to each well to start the reaction.

  • Fluorescence Measurement : Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence kinetically over a period of 30-60 minutes.

  • Data Analysis :

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo: Castor Oil-Induced Diarrhea Model in Rats

This model is a standard for screening antidiarrheal agents. The active metabolite of castor oil, ricinoleic acid, induces intestinal irritation, leading to increased motility and fluid secretion.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in water)

  • Positive control (e.g., Loperamide, 3-5 mg/kg)

  • Castor oil

  • Oral gavage needles

  • Metabolic cages with pre-weighed absorbent paper lining the floor

Procedure:

  • Acclimatization & Fasting : Acclimatize animals for at least 3 days. Fast the rats for 18 hours prior to the experiment, with free access to water.

  • Grouping : Randomly divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (receives vehicle + castor oil)

    • Group 2: Positive Control (receives Loperamide + castor oil)

    • Groups 3-5: Test Groups (receive different doses of this compound + castor oil)

  • Dosing : Administer the vehicle, positive control, or this compound orally (p.o.) by gavage.

  • Diarrhea Induction : One hour after drug administration, orally administer 1.0 mL of castor oil to each rat.

  • Observation : Immediately place each rat in an individual metabolic cage. Observe the animals for 4-6 hours.

  • Data Collection :

    • Onset of Diarrhea : Record the time of the first diarrheic stool.

    • Stool Frequency : Count the total number of diarrheic stools.

    • Stool Weight : At the end of the observation period, weigh the absorbent paper to determine the total weight of the diarrheic feces.

  • Data Analysis : Calculate the percentage inhibition of defecation and the percentage reduction in stool weight for each treatment group compared to the vehicle control group.

In Vivo: Cholera Toxin-Induced Intestinal Secretion (Ligated Loop Model)

This model directly measures the antisecretory effect of a compound by quantifying fluid accumulation in a surgically isolated intestinal segment.

Materials:

  • Male Wistar rats or mice

  • This compound and vehicle

  • Cholera Toxin (CT) dissolved in phosphate-buffered saline (PBS)

  • Anesthetic (e.g., ketamine/xylazine)

  • Surgical thread and instruments

Procedure:

  • Acclimatization & Fasting : Fast animals for 18-24 hours with free access to water.

  • Dosing : Administer this compound or vehicle orally 30-60 minutes before surgery.

  • Anesthesia and Surgery : Anesthetize the animal. Perform a midline laparotomy to expose the small intestine.

  • Loop Creation : Carefully ligate the jejunum at two points to create a closed intestinal loop (typically 4-5 cm in length), ensuring the blood supply remains intact.

  • Toxin Injection : Inject a defined volume (e.g., 0.1-0.2 mL) of Cholera Toxin solution (e.g., 1.0 µ g/loop ) into the lumen of the ligated loop. For control animals, inject PBS.

  • Incubation : Return the intestine to the abdominal cavity and suture the incision. Allow the animal to recover from anesthesia in a warm environment.

  • Sample Collection : After a predetermined period (e.g., 4-6 hours), re-anesthetize the animal and euthanize via an approved method. Carefully excise the ligated loop.

  • Measurement :

    • Measure the length of the loop (cm).

    • Weigh the loop (g).

    • Aspirate the fluid content and measure its volume (mL).

  • Data Analysis : Calculate the fluid accumulation, typically expressed as weight/length ratio (g/cm) or volume/length ratio (mL/cm). Compare the results from the this compound-treated groups to the cholera toxin control group to determine the percentage inhibition of secretion.

Mandatory Visualizations

Preclinical_Workflow In_Vitro In Vitro Studies NEP_Assay NEP Inhibition Assay (IC50/Ki Determination) In_Vitro->NEP_Assay In_Vivo In Vivo Efficacy Studies In_Vitro->In_Vivo Castor_Oil Castor Oil-Induced Diarrhea Model (Rat) In_Vivo->Castor_Oil Cholera_Toxin Cholera Toxin-Induced Secretion Model (Mouse/Rat) In_Vivo->Cholera_Toxin PK_Studies Pharmacokinetic Studies In_Vivo->PK_Studies PK_Rodent Rodent PK (Rat) PK_Studies->PK_Rodent PK_NonRodent Non-Rodent PK (Dog, Monkey) PK_Studies->PK_NonRodent Tox_Studies Toxicology Studies PK_Studies->Tox_Studies Acute_Tox Acute Toxicity Tox_Studies->Acute_Tox Chronic_Tox Chronic Toxicity (NOAEL Determination) Tox_Studies->Chronic_Tox End Clinical Development Tox_Studies->End

Caption: General workflow for the preclinical evaluation of this compound.

Castor_Oil_Protocol Acclimatization 1. Animal Acclimatization & Fasting (18h) Grouping 2. Group Randomization (n=6-8 per group) Dosing 3. Oral Dosing (Vehicle, this compound, Loperamide) Grouping->Dosing Induction 4. Castor Oil Administration (1.0 mL, p.o.) (1h post-dosing) Dosing->Induction Observation 5. Observation in Metabolic Cages (4-6h) Induction->Observation Data_Collection 6. Data Collection Observation->Data_Collection Analysis Parameters: - Onset of Diarrhea - Stool Frequency - Stool Weight Data_Collection->Analysis

Caption: Experimental workflow for the Castor Oil-induced diarrhea model.

References

An In-depth Technical Guide to the Synthesis of Ecadotril from Racecadotril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ecadotril, the pure (S)-enantiomer of Racthis compound, through the chiral resolution of the racemic mixture. Racthis compound is an oral enkephalinase inhibitor used for the treatment of acute diarrhea.[1] Its therapeutic activity resides primarily in the (S)-enantiomer, this compound, which is converted in the body to the active metabolite thiorphan. This document details the experimental protocols for the preparative chiral High-Performance Liquid Chromatography (HPLC) method for isolating this compound from Racthis compound. Additionally, it presents the signaling pathway of neprilysin inhibition by this compound's active metabolite and summarizes key quantitative data in structured tables for clarity and comparison.

Introduction

Racthis compound, chemically (RS)-benzyl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate, is a prodrug that is rapidly hydrolyzed to its active metabolite, thiorphan. Thiorphan is a potent inhibitor of neprilysin (NEP), a zinc-dependent metalloprotease responsible for the degradation of several endogenous peptides, including enkephalins.[1][2] By inhibiting NEP, thiorphan increases the local concentrations of enkephalins in the gastrointestinal tract, leading to a reduction in intestinal hypersecretion and a subsequent antidiarrheal effect.

While Racthis compound is administered as a racemic mixture, the (S)-enantiomer, this compound, is the more active stereoisomer.[3] Therefore, the isolation of pure this compound is of significant interest for the development of a more potent and potentially safer therapeutic agent with a reduced metabolic load. This guide focuses on the practical aspects of obtaining this compound through the chiral separation of Racthis compound.

Chiral Resolution of Racthis compound by Preparative HPLC

The most effective method for obtaining enantiomerically pure this compound from racemic Racthis compound is through preparative chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Analytical Method Development

Prior to scaling up to a preparative separation, an efficient analytical method must be developed to determine the optimal conditions for enantioseparation. Polysaccharide-based chiral stationary phases have shown excellent results for the resolution of Racthis compound enantiomers.[4][5]

Table 1: Optimized Analytical Chiral HPLC Method for Racthis compound Enantioseparation [4][5]

ParameterCondition
Column Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase 100% Methanol
Flow Rate 0.6 mL/min
Column Temperature 10 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase
Resolution (Rs) > 2.0
Preparative Scale-Up

The analytical method is then scaled up to a preparative scale to isolate larger quantities of each enantiomer. The primary adjustments involve using a larger column, a higher flow rate, and a larger sample load.

Experimental Protocol: Preparative Chiral HPLC Separation

Instrumentation:

  • Preparative HPLC system equipped with a high-pressure gradient pump, a preparative-scale injector, a fraction collector, and a UV detector.

Materials:

  • Racemic Racthis compound

  • HPLC-grade Methanol

  • Chiralcel OJ preparative column (e.g., 250 mm x 20 mm, 10 µm)

Procedure:

  • System Preparation: Equilibrate the preparative Chiralcel OJ column with 100% methanol at the scaled-up flow rate until a stable baseline is achieved. The flow rate can be scaled up geometrically based on the column cross-sectional area. For a 20 mm ID column, a flow rate of approximately 11.5 mL/min would be a suitable starting point.

  • Sample Preparation: Dissolve a known quantity of racemic Racthis compound in the mobile phase (methanol) to create a concentrated solution (e.g., 10-50 mg/mL). The maximum concentration should be determined by solubility and preliminary loading studies to avoid column overload.

  • Injection and Separation: Inject the Racthis compound solution onto the column. The separation is performed isocratically with 100% methanol.

  • Fraction Collection: Monitor the elution of the enantiomers using the UV detector. Collect the fractions corresponding to the two separated peaks. The (R)-enantiomer (Dexthis compound) will elute first, followed by the (S)-enantiomer (this compound).[4]

  • Solvent Evaporation: Evaporate the methanol from the collected fractions under reduced pressure to obtain the isolated enantiomers.

  • Purity and Yield Determination: Analyze the purity of the isolated this compound using the developed analytical chiral HPLC method to determine the enantiomeric excess (e.e.). Calculate the yield of the separation.

Table 2: Estimated Parameters for Preparative Scale Separation

ParameterEstimated Value
Column Chiralcel OJ (250 mm x 20 mm, 10 µm)
Sample Load 50-200 mg per injection
Flow Rate 10-15 mL/min
Expected Yield >90% recovery of each enantiomer
Expected Purity (e.e.) >99%

Signaling Pathway of Neprilysin Inhibition

The therapeutic effect of this compound is mediated by its active metabolite, thiorphan, which inhibits the enzyme neprilysin (NEP). NEP is a membrane-bound peptidase that degrades a variety of vasoactive peptides. By inhibiting NEP, thiorphan increases the bioavailability of these peptides, leading to various physiological effects.

NEP_Inhibition_Pathway cluster_0 Mechanism of Action cluster_1 Downstream Effects This compound This compound (Prodrug) Thiorphan Thiorphan (Active Metabolite) This compound->Thiorphan Hydrolysis NEP Neprilysin (NEP) Thiorphan->NEP Inhibition NatriureticPeptides Increased Natriuretic Peptides (ANP, BNP, CNP) NEP->NatriureticPeptides Degradation (blocked) Enkephalins Increased Enkephalins NEP->Enkephalins Degradation (blocked) Bradykinin Increased Bradykinin NEP->Bradykinin Degradation (blocked) Vasodilation Vasodilation NatriureticPeptides->Vasodilation Natriuresis Natriuresis & Diuresis NatriureticPeptides->Natriuresis Antisecretory Intestinal Antisecretory Effect Enkephalins->Antisecretory Bradykinin->Vasodilation

Caption: Signaling pathway of Neprilysin inhibition by this compound's active metabolite.

Experimental Workflow

The overall workflow for the synthesis of this compound from Racthis compound involves a series of well-defined steps, from analytical method development to the final characterization of the purified enantiomer.

Experimental_Workflow cluster_0 Method Development & Synthesis cluster_1 Analysis & Characterization A Analytical Method Development (Chiral HPLC) B Preparative Scale-Up (Chiral HPLC) A->B Optimization C Fraction Collection B->C Separation D Solvent Evaporation C->D Isolation E Purity Analysis (Analytical Chiral HPLC) D->E Purified this compound F Enantiomeric Excess (e.e.) Determination E->F G Yield Calculation E->G

Caption: Experimental workflow for the synthesis of this compound from Racthis compound.

Conclusion

The synthesis of enantiomerically pure this compound from racemic Racthis compound is efficiently achieved through preparative chiral HPLC. This technical guide provides a detailed protocol and the underlying principles for this separation. The use of polysaccharide-based chiral stationary phases offers excellent resolution and allows for the isolation of this compound with high purity and yield. The understanding of the neprilysin inhibition pathway further clarifies the mechanism of action and the therapeutic rationale for using the purified (S)-enantiomer. The methodologies and data presented herein are intended to support researchers and professionals in the development and production of this compound.

References

Ecadotril's In Vivo Effect on Enkephalin Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo effects of Ecadotril on enkephalin levels. This compound, a prodrug, is rapidly metabolized to its active form, thiorphan, a potent inhibitor of neutral endopeptidase (NEP), also known as enkephalinase.[1][2] By inhibiting this key enzyme, this compound effectively prevents the degradation of endogenous enkephalins, leading to a significant increase in their local concentrations and subsequent physiological effects.[3][4] This guide will detail the mechanism of action, summarize the quantitative impact on enkephalin levels, outline the experimental protocols used for these assessments, and provide visual representations of the key pathways and workflows.

Mechanism of Action: From this compound to Elevated Enkephalin Activity

This compound's therapeutic effect is initiated through its conversion to thiorphan.[2] Thiorphan specifically targets and inhibits neutral endopeptidase (NEP), a zinc-dependent metalloprotease located on the cell surface of various tissues, including the epithelium of the small intestine.[4] NEP is the primary enzyme responsible for the inactivation of enkephalins, a class of endogenous opioid peptides.[3]

By blocking NEP, thiorphan protects circulating enkephalins from degradation, thereby increasing their bioavailability and prolonging their physiological actions.[4] These elevated enkephalin levels lead to the activation of δ-opioid receptors on enterocytes.[5] This receptor activation initiates a signaling cascade that results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] The reduction in cAMP ultimately inhibits the excessive secretion of water and electrolytes into the intestinal lumen, which is the hallmark of secretory diarrhea.[5]

dot

Ecadotril_Mechanism_of_Action This compound This compound (Prodrug) Thiorphan Thiorphan (Active Metabolite) This compound->Thiorphan Metabolism NEP Neutral Endopeptidase (NEP/Enkephalinase) Thiorphan->NEP Degradation Enkephalin Degradation NEP->Degradation Catalyzes Enkephalins Endogenous Enkephalins Enkephalins->Degradation dOpioidReceptor δ-Opioid Receptor Enkephalins->dOpioidReceptor Activates cAMP Decreased Intracellular cAMP dOpioidReceptor->cAMP AntisecretoryEffect Antisecretory Effect (Reduced Water and Electrolyte Secretion) cAMP->AntisecretoryEffect Experimental_Workflow cluster_InVivo In Vivo Phase cluster_ExVivo Ex Vivo Analysis Animal_Prep Animal Preparation (Anesthesia, Stereotaxic Surgery) Probe_Implantation Microdialysis Probe Implantation Animal_Prep->Probe_Implantation Recovery Recovery Period Probe_Implantation->Recovery Baseline_Collection Baseline Sample Collection (Microdialysis) Recovery->Baseline_Collection Drug_Administration This compound/Vehicle Administration Baseline_Collection->Drug_Administration Post_Treatment_Collection Post-Treatment Sample Collection Drug_Administration->Post_Treatment_Collection Sample_Processing Sample Processing (e.g., Solid Phase Extraction) Post_Treatment_Collection->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis (Quantification of Enkephalins) Sample_Processing->LC_MS_Analysis Data_Analysis Data Analysis (Comparison of pre- and post-treatment levels) LC_MS_Analysis->Data_Analysis

References

Initial toxicity screening of Ecadotril in animal models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Initial Toxicity Screening of Ecadotril in Animal Models

This technical guide provides a comprehensive overview of the initial toxicity screening of this compound, a neutral endopeptidase (NEP) inhibitor, in animal models. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the preclinical safety profile of this compound.

General Toxicity

The primary focus of initial toxicity screening is to identify potential target organs, establish a dose-response relationship, and determine a no-observed-adverse-effect level (NOAEL). For this compound, the most detailed publicly available data comes from studies conducted in dogs.

Acute Toxicity in Dogs

An acute oral toxicity study was performed to evaluate the effects of a single high dose of this compound in Beagle dogs.

Table 1: Acute Oral Toxicity of this compound in Dogs

ParameterFinding
Species Dog (Beagle)
No. of Animals 2
Dose 2,000 mg/kg
Route Oral
Observation Period 14 days
Clinical Signs Nonspecific clinical signs of toxicosis were observed.[1] Mild and reversible vomiting and diarrhea were also noted.[1]
Hematology & Clinical Chemistry Remained within reference ranges.[1]
Necropsy No abnormalities detected.[1]
Conclusion The degree of acute toxicity of a single high dose of this compound in dogs was low.[1]

Experimental Protocol: Acute Oral Toxicity in Dogs

The study followed a standard protocol for acute toxicity testing. Healthy, young adult Beagle dogs were administered a single oral dose of this compound at 2,000 mg/kg body weight. The animals were then observed for 14 days for any clinical signs of toxicity, changes in body weight, and food and water consumption. Hematological and biochemical parameters were assessed before and after treatment. At the end of the observation period, a full necropsy was performed.[1]

Sub-chronic Toxicity in Dogs

Repeated-dose toxicity studies are crucial for understanding the effects of longer-term exposure to a drug candidate. A 3-month (sub-chronic) oral toxicity study of this compound was conducted in Beagle dogs.

Table 2: Sub-chronic (3-Month) Oral Toxicity of this compound in Dogs

Dose GroupNo. of AnimalsKey Findings
Control 12No treatment-related effects observed.
50 mg/kg/day 8Tolerated treatment without apparent effect.[1]
100 mg/kg/day 8Tolerated treatment without apparent effect.[1]
300 mg/kg/day 12Pronounced anemia, bone marrow suppression, and some evidence of liver impairment. These effects were reversible.[1]
NOAEL 100 mg/kg/day [1]

Experimental Protocol: Sub-chronic Oral Toxicity in Dogs

In this study, Beagle dogs were administered daily oral doses of this compound at 0 (control), 50, 100, or 300 mg/kg/day for 3 months. Comprehensive in-life observations were recorded, including clinical signs, body weight, and food consumption. Regular hematology and clinical chemistry analyses were performed. At the end of the treatment period, a full necropsy and histopathological examination of tissues were conducted. A recovery group for the high-dose level was included to assess the reversibility of any findings.[1]

Toxicity in Rodents

Publicly available data on the formal toxicity testing of this compound in rodent models is limited. However, some information can be gleaned from related studies:

  • A study in mice with the closely related prodrug, Racthis compound , reported no overt toxicity following 10 days of intraperitoneal administration at a dose of 50 mg/kg.[2]

  • An acute study in rats using a 30 mg/kg oral dose of this compound for a pharmacodynamic evaluation did not report any toxicologically significant findings.[2]

The absence of comprehensive repeat-dose toxicity data in a rodent species represents a significant data gap in the publicly available preclinical safety package for this compound.

Genotoxicity

Genotoxicity testing is a critical component of safety assessment, designed to detect any potential for a drug to cause genetic damage. While direct genotoxicity data for this compound is not available, extensive testing has been conducted on the closely related compound, Racthis compound . These results provide a strong indication of the genotoxic potential of the active metabolite, thiorphan, which is common to both prodrugs.

Table 3: Summary of Genotoxicity Studies on Racthis compound

Assay TypeTest SystemResultConclusion
Gene Mutation Bacterial Reverse Mutation Assay (Ames Test)Negative[3]Non-mutagenic
Chromosomal Damage (in vitro) Chromosomal Aberration Test in mammalian cellsNegative[3]Non-clastogenic
Chromosomal Damage (in vivo) Micronucleus Test in rodentsNegative[3]Non-genotoxic

Based on this battery of tests, Racthis compound is considered to be non-genotoxic.[3]

Experimental Protocols for Genotoxicity Assays

The standard battery of genotoxicity tests includes:

  • Ames Test (OECD 471): This assay uses various strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.[3]

  • In Vitro Chromosomal Aberration Test (OECD 473): This test evaluates the potential of a substance to induce structural chromosomal damage in cultured mammalian cells.[4][5]

  • In Vivo Micronucleus Test (OECD 474): This assay assesses chromosomal damage in the bone marrow of rodents by measuring the formation of micronuclei in developing erythrocytes.[6][7]

Visualizations

Experimental Workflows

cluster_acute Acute Toxicity Study Workflow start_acute Animal Selection & Acclimatization dose_acute Single High-Dose Administration start_acute->dose_acute obs_acute 14-Day Observation dose_acute->obs_acute end_acute Necropsy & Data Analysis obs_acute->end_acute

Caption: Workflow for an acute toxicity study.

cluster_subchronic Sub-chronic Toxicity Study Workflow start_sub Group Allocation & Baseline Data dose_sub Repeated Dosing (e.g., 90 days) start_sub->dose_sub inlife_sub In-life Monitoring dose_sub->inlife_sub end_sub Terminal Sacrifice & Histopathology inlife_sub->end_sub

Caption: Workflow for a sub-chronic toxicity study.

Logical Relationships

This compound This compound (Prodrug) Thiorphan Thiorphan (Active Metabolite) This compound->Thiorphan Metabolism Racthis compound Racthis compound (Related Prodrug) Racthis compound->Thiorphan Metabolism Toxicity Toxicological Profile Thiorphan->Toxicity

Caption: Metabolic relationship of this compound and Racthis compound.

References

A Technical Guide to the Stereochemistry of Neprilysin Inhibitors: Ecadotril vs. Racecadotril

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Racecadotril is a well-established anti-diarrheal agent that functions as a prodrug to the potent neprilysin (NEP) inhibitor, thiorphan. As a racemic compound, racthis compound is a 1:1 mixture of two enantiomers: (S)-ecadotril and (R)-dexthis compound. The stereochemistry of these molecules is critical, as it dictates their pharmacological activity, metabolic fate, and therapeutic application. This technical guide provides an in-depth analysis of the stereochemical distinctions between this compound and racthis compound, detailing their comparative pharmacology, mechanism of action, and relevant experimental methodologies. Quantitative data are presented to highlight differences in potency, and key pathways are visualized to clarify complex interactions.

Introduction to Neprilysin Inhibition

Neprilysin (NEP), also known as neutral endopeptidase or enkephalinase, is a zinc-dependent metalloprotease located on the surface of various cells. It plays a crucial role in inactivating a range of endogenous peptides, including enkephalins, natriuretic peptides (e.g., ANP), and bradykinin. By inhibiting NEP, the physiological effects of these peptides are potentiated. In the gastrointestinal tract, this leads to a powerful antisecretory effect, forming the therapeutic basis for the use of NEP inhibitors in treating acute diarrhea.

Stereochemistry and Chemical Properties

The fundamental difference between racthis compound and this compound lies in their three-dimensional structure.

  • Racthis compound : Also known as acetorphan, this is the racemic mixture, containing both the (S) and (R) enantiomers in equal measure.[1] It is the form used in the commercially available drug.

  • This compound : This is the pure (S)-enantiomer of racthis compound, also referred to as sinorphan.[2]

  • Dexthis compound : This is the pure (R)-enantiomer, also known as retorphan.

Upon oral administration, racthis compound is rapidly hydrolyzed by esterases into its active metabolite, thiorphan, which is responsible for NEP inhibition.[3][4][5] Consequently, administering racthis compound results in the systemic presence of both (S)-thiorphan and (R)-thiorphan.

Table 1: Chemical Properties of Racthis compound and this compound
PropertyRacthis compoundThis compound
IUPAC Name (RS)-Benzyl N-[3-(acetylthio)-2-benzylpropanoyl]glycinateBenzyl 2-[[(2S)-2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate
Synonyms AcetorphanSinorphan, (S)-Acetorphan
Molecular Formula C₂₁H₂₃NO₄SC₂₁H₂₃NO₄S
Molar Mass 385.48 g·mol⁻¹385.48 g·mol⁻¹
Chirality Racemic Mixture (1:1 of S and R enantiomers)Single (S)-enantiomer

Mechanism of Action: A Stereochemical Perspective

The primary mechanism for both compounds is the inhibition of neprilysin in the intestinal epithelium.[4] This inhibition prevents the breakdown of endogenous enkephalins. Elevated enkephalin levels lead to the activation of δ-opioid receptors, which in turn inhibits adenylyl cyclase, reduces intracellular cyclic AMP (cAMP), and ultimately decreases the secretion of water and electrolytes into the intestinal lumen.[3][6] This antisecretory action alleviates diarrhea without affecting intestinal motility.[4]

Interestingly, the two enantiomers exhibit different primary pharmaceutical profiles. The (R)-enantiomer, dexthis compound, is primarily associated with the intestinal antisecretory action, while the (S)-enantiomer, this compound, is noted for its cardiovascular activity.[2]

Neprilysin Inhibition Signaling Pathway cluster_0 Intestinal Epithelial Cell NEP Neprilysin (NEP) ENK Endogenous Enkephalins ENK->NEP Degradation DOR δ-Opioid Receptor ENK->DOR Activates INHIBITOR Thiorphan (Active Metabolite of This compound/Racthis compound) INHIBITOR->NEP Inhibits AC Adenylyl Cyclase DOR->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC SECRETION Water & Electrolyte Hypersecretion cAMP->SECRETION Promotes

Caption: Signaling pathway of neprilysin inhibition in the gut.

Comparative Pharmacology and Pharmacokinetics

The conversion of the prodrug racthis compound to the active metabolite thiorphan is critical for its efficacy. Racthis compound itself is a significantly weaker inhibitor of NEP compared to thiorphan.

Table 2: Comparative NEP Inhibitory Potency (IC₅₀ Values)
CompoundIC₅₀ (nM)Potency Note
Racthis compound ~4500Low potency prodrug
Thiorphan (active metabolite) ~6.1High potency active form

Data sourced from Wikipedia.[1]

Pharmacokinetics: Racthis compound is rapidly absorbed orally, with peak plasma levels of its active metabolite, thiorphan, reached in about 60 minutes.[3][5] The elimination half-life, based on NEP inhibition, is approximately 3 hours.[1] Food intake can delay the time to peak concentration but does not significantly alter overall bioavailability.[5] Thiorphan and its subsequent inactive metabolites are primarily excreted via the kidneys.[1]

Metabolic Conversion of Racthis compound RCD Racthis compound (Racemic Prodrug) EST Plasma & Tissue Esterases RCD->EST ST (S)-Thiorphan (from this compound) EST->ST Hydrolysis RT (R)-Thiorphan (from Dexthis compound) EST->RT Hydrolysis INACTIVE Inactive Metabolites ST->INACTIVE RT->INACTIVE

Caption: Metabolic pathway of racthis compound to its active enantiomers.

Synthesis and Enantiomeric Resolution

The synthesis of racthis compound as a racemic mixture is well-documented. However, producing the enantiomerically pure this compound requires specialized stereoselective techniques. Several strategies have been reviewed for this purpose:[2]

  • Chemical Resolution: Separation of a racemic precursor using a chiral resolving agent.

  • Enzymatic Resolution: Using enzymes that selectively act on one enantiomer.

  • Asymmetric Synthesis: Building the molecule from the ground up in a way that preferentially creates the desired (S)-enantiomer. This can involve methods like enantioselective catalytic hydrogenation or diastereoselective alkylation.[2]

For analytical purposes, the enantiomers of racthis compound can be effectively separated and quantified using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-type chiral stationary phase, such as Chiralcel OJ.[7]

Experimental Protocols

Protocol: In Vitro NEP Inhibition Assay (Fluorometric)

This protocol is based on commercially available kits designed to screen for NEP inhibitors.[8][9]

  • Sample Preparation: Homogenize tissue or cell lysates in an ice-cold assay buffer containing protease inhibitors (e.g., PMSF, Aprotinin). Centrifuge at 12,000 x g for 10 minutes at 4°C and collect the supernatant.

  • Reaction Setup: In a 96-well white microplate, add samples, positive controls (recombinant NEP), and inhibitor solutions (this compound/Racthis compound at various concentrations). Adjust the total volume to 90 µL with NEP Assay Buffer.

  • Substrate Addition: Prepare a diluted solution of a fluorogenic NEP substrate (e.g., Abz-based peptide). Add 10 µL to each well to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (e.g., Ex/Em = 330/430 nm) in kinetic mode at 37°C for 60-120 minutes.

  • Data Analysis: Calculate the rate of reaction (slope) for each well. The percent inhibition is determined by comparing the slope of the inhibitor wells to the slope of the control (no inhibitor) wells. Use this data to calculate IC₅₀ values.

NEP Inhibition Assay Workflow A 1. Prepare Reagents (Buffer, NEP Enzyme, Inhibitors) B 2. Dispense into 96-Well Plate (Samples, Controls, Inhibitors) A->B C 3. Add Fluorogenic Substrate to Initiate Reaction B->C D 4. Read Fluorescence Kinetics (Ex/Em = 330/430 nm, 37°C) C->D E 5. Calculate Reaction Rates and Percent Inhibition D->E F 6. Determine IC50 Value E->F

Caption: General workflow for a fluorometric NEP inhibition assay.
Protocol: In Vivo Antidiarrheal Model (Castor Oil-Induced)

This is a standard preclinical model to evaluate the efficacy of anti-diarrheal agents.[10][11][12]

  • Animal Acclimatization & Fasting: Use Swiss albino mice or Wistar rats. Acclimatize the animals and then fast them for 18-24 hours with free access to water.

  • Grouping and Dosing: Divide animals into groups (n=6):

    • Group I (Negative Control): Vehicle (e.g., 1% Tween-80 in distilled water).

    • Group II (Positive Control): Loperamide (3-5 mg/kg, oral).

    • Group III-V (Test Groups): Racthis compound or this compound at various doses (e.g., 50, 100, 200 mg/kg, oral).

  • Diarrhea Induction: One hour after administering the test compounds, orally administer 0.5 mL (for mice) or 1 mL (for rats) of castor oil to each animal.[12][13]

  • Observation: Place each animal in an individual cage lined with blotting paper. Observe for 4 hours.

  • Parameter Measurement: Record the following:

    • Onset of Diarrhea: Time taken for the first diarrheic stool to appear.

    • Stool Frequency: Total number of diarrheic stools.

    • Stool Weight: Total weight of wet/diarrheic stools.

  • Analysis: Compare the parameters of the test groups to the negative control group. Calculate the percent inhibition of defecation.

Clinical Implications and Conclusion

The use of racthis compound as a racemic mixture in clinical practice is a pragmatic choice. While the (R)-enantiomer is primarily responsible for the desired anti-diarrheal effect, the racemate is effective, well-tolerated, and likely more economical to produce than the pure enantiomer. The rapid conversion to the active thiorphan in vivo ensures a swift onset of action.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Quantification of Ecadotril

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Ecadotril in pharmaceutical dosage forms. The described method is simple, precise, and accurate, making it suitable for routine quality control analysis. The protocol outlines the necessary reagents, instrumentation, and a step-by-step procedure for sample preparation and analysis.

Introduction

This compound, a prodrug of the enkephalinase inhibitor thiorphan, is utilized in the treatment of acute diarrhea. It functions by preventing the degradation of endogenous enkephalins, which in turn reduces the hypersecretion of water and electrolytes in the intestinal lumen. The accurate quantification of this compound in pharmaceutical formulations is crucial to ensure product quality and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high sensitivity and selectivity. This document provides a comprehensive guide for the quantification of this compound using a reversed-phase HPLC method with UV detection.

Chromatographic Conditions

A summary of various validated HPLC methods for this compound quantification is presented below. These methods utilize a C18 stationary phase with different mobile phase compositions and detection wavelengths.

ParameterMethod 1Method 2Method 3Method 4
Column RP-C18 (250 x 4.6 mm, 5 µm)[1]BDS-Hypersil RP-C18 (5 µm)[2][3]ODS column[4]C18 (10 cm x 4.0 mm, 3 µm)[5]
Mobile Phase Acetonitrile: Methanol: Water (50:40:10 v/v/v)[1]20 mM Phosphate Buffer (pH 3.5): Acetonitrile (40:60)[2][3]Acetonitrile: KH2PO4 solution (70:30)[4]Acetonitrile: Water (70:30 v/v)[5]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2][3]Not Specified0.7 mL/min[5]
Detection Wavelength 217 nm[1]230 nm[2][3]210 nm[4][6]220 nm[5]
Internal Standard Sildenafil[1]Gemfibrozil[2][3]Not SpecifiedNot Specified
Retention Time 3.168 min[1]6.9 min[2][3]Not Specified2.56 min[5]

Method Validation Parameters

The presented HPLC methods have been validated according to ICH guidelines, demonstrating their suitability for the intended purpose. Key validation parameters are summarized below.

ParameterMethod 1Method 2Method 3Method 4
Linearity Range 10-70 µg/mL[1]5-15 µg/mL[2]0.08-0.24 mg/mL[4]5-100 µg/mL[5]
Correlation Coefficient (r²) Not Specified0.999[2]r = 0.9997[4]r² = 0.9989[5]
LOD (Limit of Detection) 0.05 ppm[1]50 ng/mL[2]1 µg/mL[4]Not Specified
LOQ (Limit of Quantification) 0.14 ppm[1]100 ng/mL[2]Not SpecifiedNot Specified
Accuracy (% Recovery) 99.65 ± 0.77 %[1]98.20 - 99.52%[2]100.0%[4]Not Specified
Precision (%RSD) Not SpecifiedIntra-day: 0.469-0.843%, Inter-day: 0.258-0.752%[2]Not SpecifiedNot Specified

Experimental Protocol

This protocol provides a detailed procedure for the quantification of this compound in tablet or capsule dosage forms based on a composite of validated methods.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade/deionized)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • 0.45 µm membrane filters

  • Pharmaceutical dosage form (tablets or capsules) containing this compound

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic pump

    • UV-Vis detector

    • Autosampler

    • Column oven

    • Data acquisition and processing software

  • Analytical balance

  • Sonicator

  • pH meter

  • Volumetric flasks and pipettes

Preparation of Solutions
  • Prepare a 20 mM phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in water.

  • Adjust the pH of the buffer to 3.5 using orthophosphoric acid.

  • Mix the phosphate buffer and acetonitrile in a ratio of 40:60 (v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter.

  • Degas the mobile phase for 15 minutes using a sonicator or helium sparging[2].

  • Accurately weigh about 50 mg of this compound reference standard and transfer it to a 50 mL volumetric flask.

  • Add approximately 25 mL of the mobile phase (or acetonitrile) and sonicate for 10 minutes to dissolve.

  • Make up the volume to 50 mL with the same solvent to obtain a stock solution of 1 mg/mL.

  • From the stock solution, prepare a series of working standard solutions in the desired concentration range (e.g., 5-15 µg/mL) by appropriate dilution with the mobile phase[2].

Sample Preparation
  • Weigh and powder 20 tablets or the contents of 20 capsules.

  • Accurately weigh a portion of the powder equivalent to 50 mg of this compound and transfer it to a 50 mL volumetric flask[1].

  • Add approximately 25 mL of the mobile phase (or acetonitrile) and sonicate for 10-30 minutes to ensure complete extraction of the drug[2][5].

  • Make up the volume to 50 mL with the same solvent.

  • Filter the solution through a 0.45 µm membrane filter.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 10 µg/mL)[2].

Chromatographic Analysis
  • Set up the HPLC system with the chosen chromatographic conditions (see Table 1).

  • Equilibrate the column with the mobile phase for at least 30-45 minutes or until a stable baseline is achieved[2].

  • Inject equal volumes (e.g., 20 µL) of the blank (mobile phase), standard solutions, and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak area responses.

Data Analysis
  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the amount of this compound in the pharmaceutical dosage form.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLCEquilibration HPLC System Equilibration MobilePhase->HPLCEquilibration StandardSol Standard Solution Preparation Injection Injection of Samples & Standards StandardSol->Injection SampleSol Sample Solution Preparation SampleSol->Injection HPLCEquilibration->Injection Chromatography Chromatographic Separation Injection->Chromatography DataAcquisition Data Acquisition Chromatography->DataAcquisition CalibrationCurve Calibration Curve Generation DataAcquisition->CalibrationCurve Quantification Quantification of This compound DataAcquisition->Quantification CalibrationCurve->Quantification

Caption: Workflow for this compound quantification by HPLC.

Signaling Pathway Diagram

Ecadotril_MoA This compound This compound (Prodrug) Thiorphan Thiorphan (Active Metabolite) This compound->Thiorphan Metabolism Enkephalinase Enkephalinase (NEP) Thiorphan->Enkephalinase Inhibition IncreasedEnkephalins Increased Enkephalin Levels Enkephalins Endogenous Enkephalins Degradation Degradation Enkephalinase->Degradation Enkephalins->Degradation Enkephalins->IncreasedEnkephalins Accumulation Secretion Reduced Intestinal Hypersecretion IncreasedEnkephalins->Secretion

Caption: Mechanism of action of this compound.

References

Application Note: Development of a Stability-Indicating Assay for Ecadotril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecadotril, the (S)-enantiomer of Racthis compound, is a neutral endopeptidase inhibitor.[1] It functions as an antihypertensive agent by preventing the degradation of endogenous enkephalins, leading to vasodilation.[2] As a prodrug, this compound is converted to its active metabolite, thiorphan. The stability of a drug substance like this compound is a critical quality attribute that can affect its safety and efficacy. Therefore, a validated stability-indicating assay is essential to monitor the drug's integrity under various environmental conditions.

This application note provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. The method is designed to separate and quantify this compound from its potential degradation products generated under forced degradation conditions, in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]

Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (AR grade)

  • Hydrogen peroxide (30%, AR grade)

Chromatographic Conditions

A reverse-phase HPLC method is proposed for the analysis of this compound and its degradation products. The following chromatographic conditions are a starting point and may require optimization.

ParameterSpecification
Instrument High-Performance Liquid Chromatography system with UV or PDA detector
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) in a ratio of 60:40 (v/v)[5]
Flow Rate 1.0 mL/min[5][6]
Injection Volume 20 µL[5]
Column Temperature 30°C[5]
Detection Wavelength 230 nm[5]
Run Time 20 minutes

Preparation of Solutions

Standard Stock Solution of this compound (1000 µg/mL)

Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solution of this compound (100 µg/mL)

Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Sample Preparation

For the analysis of a drug product, an appropriate amount of the sample equivalent to 100 mg of this compound should be taken and prepared in a similar manner to the standard solution.

Forced Degradation Study Protocol

Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method.[7][8] The extent of degradation should ideally be between 5% and 20%.[9]

Stress ConditionProtocol
Acid Hydrolysis To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCl. Reflux the solution at 80°C for 2 hours. Cool the solution and neutralize it with 1 mL of 0.1 N NaOH. Dilute to 10 mL with the mobile phase.[6]
Base Hydrolysis To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH. Reflux the solution at 80°C for 30 minutes. Cool the solution and neutralize it with 1 mL of 0.1 N HCl. Dilute to 10 mL with the mobile phase.[6]
Oxidative Degradation To 1 mL of the standard stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to 10 mL with the mobile phase.[6]
Thermal Degradation Place the solid this compound reference standard in a hot air oven at 105°C for 48 hours. After exposure, prepare a 100 µg/mL solution in the mobile phase.
Photolytic Degradation Expose the solid this compound reference standard to UV light (254 nm) and fluorescent light in a photostability chamber for 7 days. After exposure, prepare a 100 µg/mL solution in the mobile phase.

Experimental Workflow

The following diagram illustrates the workflow for the development and validation of the stability-indicating assay for this compound.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Method Validation (as per ICH Q2(R1)) cluster_3 Phase 4: Application A Literature Review & Initial Parameter Selection B Chromatographic Optimization (Column, Mobile Phase, Flow Rate) A->B C Prepare this compound Solutions B->C Optimized Method D Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) C->D E Analyze Stressed Samples by HPLC D->E F Identify Degradation Peaks E->F G Specificity (Peak Purity of this compound) F->G Degradation Profile H Linearity & Range G->H I Accuracy (% Recovery) H->I J Precision (Repeatability & Intermediate Precision) I->J K Limit of Detection (LOD) & Limit of Quantitation (LOQ) J->K L Robustness K->L M Stability Testing of this compound Drug Product L->M N Routine Quality Control M->N

Caption: Workflow for Stability-Indicating Assay Development.

Proposed Degradation Pathway of this compound

Based on the chemical structure of this compound, which contains ester and thioester linkages, the primary degradation pathway is expected to be hydrolysis.[10] A study on the forced degradation of Racthis compound confirmed that the major degradation occurs under hydrolytic and oxidative conditions.[11][12]

The proposed degradation pathway for this compound is as follows:

G cluster_degradation Degradation Products This compound This compound C₂₁H₂₃NO₄S Thiorphan Thiorphan (Active Metabolite) This compound->Thiorphan Hydrolysis (Ester & Thioester) Deg1 Hydrolyzed Ester (Benzyl alcohol loss) This compound->Deg1 Acid/Base Hydrolysis Deg2 Hydrolyzed Thioester (Thiol formation) This compound->Deg2 Acid/Base Hydrolysis

References

Application Notes and Protocols for Ecadotril Administration in Murine Diarrhea Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the use of Ecadotril (Racthis compound) in preclinical murine models of diarrhea. The document outlines the mechanism of action, detailed experimental protocols, and data presentation guidelines to facilitate the study of this potent enkephalinase inhibitor.

Introduction to this compound (Racthis compound)

Racthis compound, also known as acetorphan, is a prodrug that is rapidly absorbed and hydrolyzed to its active metabolite, thiorphan.[1][2] Thiorphan is a potent inhibitor of neutral endopeptidase (NEP), also known as enkephalinase, a cell-surface enzyme primarily located on the brush border of the small intestine.[1][3] Unlike opioid-based antidiarrheal agents like loperamide, which primarily reduce intestinal motility, Racthis compound exerts a purely antisecretory effect.[3][4] It reduces the excessive secretion of water and electrolytes into the intestinal lumen without affecting basal secretion or intestinal transit time.[3][4] This mechanism makes it a valuable therapeutic agent for treating acute watery diarrhea, as it allows for the continued expulsion of infectious agents and toxins.[3]

Mechanism of Action

The antidiarrheal effect of this compound is mediated through the potentiation of endogenous enkephalins.

  • Inhibition of Enkephalinase: The active metabolite, thiorphan, inhibits the enkephalinase enzyme.[1][4]

  • Increased Enkephalin Bioavailability: By preventing their degradation, thiorphan increases the local concentration of endogenous enkephalins in the gut.[1][3]

  • Activation of δ-Opioid Receptors: Enkephalins act as neurotransmitters, activating δ-opioid receptors on intestinal epithelial cells.[2][3]

  • Reduction of Intracellular cAMP: Activation of these receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4]

  • Antisecretory Effect: In hypersecretory states, elevated cAMP levels drive the secretion of water and electrolytes into the intestinal lumen. By reducing cAMP, the enkephalin pathway counteracts this hypersecretion, thus reducing the volume and frequency of diarrheal stools.[1]

cluster_0 Intestinal Lumen cluster_1 Enterocyte Water & Electrolytes_Lumen Water & Electrolytes Racthis compound Racthis compound (Oral) Thiorphan Thiorphan (Active Metabolite) Racthis compound->Thiorphan Hydrolysis Enkephalinase Enkephalinase (NEP) Thiorphan->Enkephalinase Inhibits Enkephalins Endogenous Enkephalins Enkephalinase->Enkephalins Degrades Delta_Opioid_Receptor δ-Opioid Receptor Enkephalins->Delta_Opioid_Receptor Activates Adenylyl_Cyclase Adenylyl Cyclase Delta_Opioid_Receptor->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Reduces production of Secretion ↓ Water & Electrolyte Secretion cAMP->Secretion Secretion->Water & Electrolytes_Lumen Reduces flow to lumen

Caption: Mechanism of action of Racthis compound/Ecadotril.

Experimental Protocols for Murine Diarrhea Models

The most common and well-established model for evaluating antisecretory antidiarrheal agents like this compound is the castor oil-induced diarrhea model in mice or rats.[5]

Protocol 1: Castor Oil-Induced Diarrhea Model

This model is used to assess the antisecretory and antidiarrheal activity of a test compound. Castor oil induces diarrhea through its active metabolite, ricinoleic acid, which irritates the intestinal mucosa, leading to increased fluid secretion and motility.

Materials:

  • Male or female Swiss albino mice (20-25 g)

  • This compound (Racthis compound)

  • Vehicle (e.g., 1% Tween 80 in distilled water or 0.5% carboxymethyl cellulose)

  • Positive control: Loperamide (e.g., 3 mg/kg)[6]

  • Castor oil

  • Oral gavage needles

  • Metabolic cages or cages lined with clean blotting paper[7]

  • Analytical balance

Experimental Workflow:

G A 1. Animal Acclimatization (1 week) B 2. Fasting (18-24 hours, water ad libitum) A->B C 3. Grouping & Pre-treatment (Vehicle, this compound, Loperamide) B->C D 4. Diarrhea Induction (Oral Castor Oil, 1 hour post-treatment) C->D E 5. Observation Period (4-6 hours) D->E F 6. Data Collection (Onset, Stool count, Stool weight) E->F G 7. Data Analysis F->G

Caption: General experimental workflow for the castor oil model.

Procedure:

  • Animal Preparation: Acclimatize mice for at least one week before the experiment. Fast the animals for 18-24 hours with free access to water.[7]

  • Grouping: Divide the mice into experimental groups (n=6-10 per group):

    • Group I (Negative Control): Vehicle + Castor Oil

    • Group II (Positive Control): Loperamide (e.g., 3 mg/kg, p.o.) + Castor Oil[6]

    • Group III-V (Test Groups): this compound (e.g., 10, 20, 40 mg/kg, p.o.) + Castor Oil

  • Drug Administration: Administer the vehicle, loperamide, or this compound orally (p.o.) to the respective groups.

  • Induction of Diarrhea: One hour after drug administration, administer castor oil (e.g., 0.5 mL/mouse or 10 mL/kg) orally to all animals.[7]

  • Observation: Place each mouse in an individual cage lined with blotting paper. Observe the animals for a period of 4 to 6 hours.

  • Parameters Measured:

    • Onset of Diarrhea: Record the time taken for the first diarrheal stool to appear after castor oil administration.

    • Number of Stools: Count the total number of wet and unformed stools produced during the observation period.

    • Weight of Stools: Weigh the blotting paper at the end of the experiment to determine the total weight of the diarrheal feces.

    • Percentage Inhibition: Calculate the percentage inhibition of defecation and stool weight compared to the negative control group.

Formula for Percentage Inhibition: % Inhibition = [(Control Mean - Treated Mean) / Control Mean] * 100

Data Presentation

Quantitative data from these experiments should be summarized in clear, structured tables for easy comparison between treatment groups.

Table 1: this compound/Racthis compound Administration Protocols in Preclinical Models
ParameterMurine Model (Castor Oil-Induced)Human (Clinical Reference)
Species Swiss Albino or C57BL/6 MiceHuman Adults & Children
Dosage 10 - 40 mg/kg (suggested range)Adults: 100 mg (3x daily)[2][8] Children: 1.5 mg/kg (3x daily)[8][9]
Route of Admin. Oral (p.o.)Oral
Vehicle 1% Tween 80 or 0.5% CMCN/A (Capsules/Sachets)[2]
Timing 45-60 minutes prior to induction[10]At the onset of acute diarrhea
Frequency Single doseThree times daily until resolution[8]
Table 2: Example Efficacy Data for Antidiarrheal Agents

This table presents hypothetical data for this compound based on expected outcomes, alongside a positive control. Actual results will vary based on experimental conditions.

Group (n=8)Dose (mg/kg)Onset of Diarrhea (min)Total Stool Count (in 4h)Total Stool Weight (g)% Inhibition of Stool Weight
Control (Vehicle) -45.2 ± 5.112.5 ± 1.81.85 ± 0.22-
Loperamide 3Diarrhea Absent1.2 ± 0.50.21 ± 0.0588.6%
This compound 1075.6 ± 8.37.1 ± 1.11.05 ± 0.1543.2%
This compound 20110.4 ± 10.25.3 ± 0.90.78 ± 0.1157.8%
This compound 40145.1 ± 12.53.8 ± 0.70.59 ± 0.09*68.1%
Data are presented as Mean ± SEM. *p < 0.05 compared to the Control group.

Signaling Pathway Visualization

The antisecretory action of this compound is rooted in its ability to modulate the cAMP signaling pathway within intestinal enterocytes.

cluster_pathway Intracellular Signaling in Enterocyte cluster_toxin Pathogenic Toxin (e.g., Cholera Toxin) Thiorphan Thiorphan Enkephalins ↑ Enkephalins Delta_Receptor δ-Opioid Receptor Enkephalins->Delta_Receptor Activates G_Protein Gi Protein Delta_Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates CFTR CFTR Channel (Cl- Secretion) PKA->CFTR Phosphorylates & Activates Secretion_Node Water & Electrolyte Hypersecretion CFTR->Secretion_Node Toxin Toxin Toxin->AC Activates

Caption: this compound's modulation of the cAMP signaling pathway.

References

Application Note: A Validated UPLC Method for the Rapid and Simultaneous Separation of Ecadotril and Its Major Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the simultaneous separation and quantification of the neutral endopeptidase inhibitor Ecadotril and its primary active metabolite, thiorphan, along with a secondary metabolite, S-methyl-thiorphan. This method is designed for use by researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and metabolic studies of this compound. The protocol provides detailed procedures for sample preparation and UPLC analysis, ensuring high resolution and short analysis times suitable for high-throughput screening.

Introduction

This compound, the S-enantiomer of Racthis compound, is a potent prodrug that, upon oral administration, is rapidly converted to its active metabolite, thiorphan.[1] Thiorphan inhibits the enzyme neutral endopeptidase (NEP), which is responsible for the breakdown of endogenous enkephalins.[1] This inhibition leads to an antisecretory effect in the intestine, making this compound an effective treatment for acute diarrhea.[1] Thiorphan is further metabolized to inactive forms, such as S-methyl-thiorphan.[2] Accurate and simultaneous quantification of this compound and its metabolites is crucial for understanding its metabolic fate and for conducting pharmacokinetic and bioequivalence studies. This application note presents a UPLC method optimized for the efficient separation of these compounds.

Metabolic Pathway of this compound

This compound undergoes rapid in vivo hydrolysis to its active form, thiorphan, which is subsequently methylated to S-methyl-thiorphan.

This compound This compound (Prodrug) Thiorphan Thiorphan (Active Metabolite) This compound->Thiorphan Hydrolysis S_methyl_thiorphan S-methyl-thiorphan (Inactive Metabolite) Thiorphan->S_methyl_thiorphan Methylation cluster_prep Sample Preparation cluster_analysis UPLC Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Methanol) Plasma->Precipitation Standard Standard/QC Standard->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Autosampler Injection Supernatant->Injection Separation UPLC Separation (C18 Column) Injection->Separation Detection Detection (UV/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

References

Application Notes and Protocols: In Vitro Cell-Based Assays for Ecadotril Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecadotril is the active S-enantiomer of the prodrug racthis compound, a peripherally acting inhibitor of neutral endopeptidase (NEP), also known as neprilysin or enkephalinase.[1] Its therapeutic efficacy, particularly as an anti-diarrheal agent, stems from its ability to prevent the degradation of endogenous enkephalins in the gastrointestinal tract.[2] These preserved enkephalins then act on δ-opioid receptors on intestinal epithelial cells, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This cascade of events ultimately results in a decrease in intestinal hypersecretion of water and electrolytes, without affecting intestinal motility.[2][3]

These application notes provide detailed protocols for two key in vitro cell-based assays to evaluate the efficacy of this compound: a direct measure of its inhibitory effect on NEP and an assessment of its functional impact on downstream signaling pathways.

Mechanism of Action: Signaling Pathway

This compound's active metabolite, thiorphan, exerts its therapeutic effect by inhibiting neutral endopeptidase (NEP). This inhibition prevents the breakdown of endogenous enkephalins. The increased local concentration of enkephalins allows them to bind to and activate δ-opioid receptors on intestinal epithelial cells. Activation of these Gαi-coupled receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cAMP. Reduced cAMP levels ultimately lead to a decrease in intestinal fluid and electrolyte secretion.

Ecadotril_Mechanism cluster_membrane Intestinal Epithelial Cell Membrane NEP NEP (Neprilysin) Degraded_Enkephalins Degraded Enkephalins NEP->Degraded_Enkephalins delta_opioid_receptor δ-Opioid Receptor adenylyl_cyclase Adenylyl Cyclase delta_opioid_receptor->adenylyl_cyclase Inhibits cAMP cAMP adenylyl_cyclase->cAMP This compound This compound (Thiorphan) This compound->NEP Inhibits Enkephalins Enkephalins Enkephalins->NEP Degraded by Enkephalins->delta_opioid_receptor Activates ATP ATP ATP->adenylyl_cyclase Decreased_Secretion Decreased Intestinal Hypersecretion cAMP->Decreased_Secretion Leads to

This compound's mechanism of action.

Data Presentation

The following tables summarize the expected quantitative data from the described in vitro assays.

Table 1: NEP Inhibition Assay

CompoundAssay TypeCell Line/Enzyme SourceIC50 / KiReference
ThiorphanEnzymatic AssayPurified NeprilysinKi = 4.7 nM[3]
ThiorphanCell-Based Fluorometric AssayNEP-expressing cells (e.g., HT-29)Expected to be in the low nM range

Note: The Ki value is from a cell-free enzymatic assay. Cell-based IC50 values are generally expected to be higher.

Table 2: Downstream Signaling Assay (cAMP Measurement)

Treatment ConditionCell LineStimulantExpected OutcomeReference
δ-opioid agonist + ThiorphanIRD 98 (rat intestinal epithelial)Cholera ToxinPotentiation of agonist-induced inhibition of cAMP[4]
δ-opioid agonisthDOR/CHOForskolin~38% inhibition of stimulated cAMP[3]

Experimental Protocols

Assay 1: Cell-Based Neutral Endopeptidase (NEP) Inhibition Assay

This protocol describes a fluorometric method to determine the inhibitory activity of this compound (as its active metabolite, thiorphan) on NEP in a whole-cell format.

Experimental Workflow:

NEP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture Culture NEP-expressing cells (e.g., HT-29, Caco-2) Harvest_Cells Harvest and seed cells into a 96-well plate Cell_Culture->Harvest_Cells Add_Compound Add Thiorphan dilutions to the cells and incubate Harvest_Cells->Add_Compound Compound_Prep Prepare serial dilutions of Thiorphan Compound_Prep->Add_Compound Add_Substrate Add fluorogenic NEP substrate Add_Compound->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Fluorescence Measure fluorescence (Ex/Em = 330/430 nm) Incubate->Measure_Fluorescence Calculate_IC50 Calculate % inhibition and determine IC50 Measure_Fluorescence->Calculate_IC50

Workflow for NEP inhibition assay.

Materials:

  • NEP-expressing intestinal epithelial cell line (e.g., HT-29, Caco-2)

  • Cell culture medium and supplements

  • 96-well white opaque flat-bottom plates

  • Thiorphan (active metabolite of this compound)

  • Fluorogenic NEP substrate (e.g., Abz-based peptide)

  • Assay Buffer (e.g., HBSS)

  • Fluorescence microplate reader

Protocol:

  • Cell Culture and Seeding:

    • Culture HT-29 or Caco-2 cells in appropriate medium until confluent.

    • Harvest the cells and seed them into a 96-well white opaque plate at a density of 1-2 x 10^6 cells/well.

    • Allow cells to adhere overnight at 37°C in a humidified CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of thiorphan in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the thiorphan stock solution in assay buffer to achieve the desired concentration range for IC50 determination.

  • Assay Procedure:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with assay buffer.

    • Add the thiorphan dilutions to the respective wells. Include wells with vehicle control (no inhibitor) and background control (no cells).

    • Incubate the plate at 37°C for 10-15 minutes.

    • Prepare the NEP substrate working solution according to the manufacturer's instructions.

    • Add the NEP substrate working solution to all wells except the background control.

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Excitation/Emission = 330/430 nm) in kinetic mode for 60-120 minutes.

    • Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of NEP inhibition for each thiorphan concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the thiorphan concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Assay 2: Downstream Signaling - cAMP Measurement Assay

This protocol measures the ability of a δ-opioid receptor agonist, potentiated by this compound (thiorphan), to inhibit stimulated cAMP production in intestinal epithelial cells.

Materials:

  • Intestinal epithelial cell line expressing δ-opioid receptors and NEP (e.g., IRD 98)

  • Cell culture medium and supplements

  • 24- or 48-well tissue culture plates

  • Thiorphan

  • δ-opioid receptor agonist (e.g., [D-Ala², D-Leu⁵]-enkephalin - DADLE)

  • cAMP-stimulating agent (e.g., Cholera Toxin or Forskolin)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • cAMP assay kit (e.g., ELISA, HTRF)

  • Cell lysis buffer

Protocol:

  • Cell Culture and Seeding:

    • Culture IRD 98 cells in the appropriate medium.

    • Seed the cells into 24- or 48-well plates and grow to confluence.

  • Cell Treatment:

    • Pre-treat the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.

    • Treat the cells with a fixed concentration of thiorphan for 15 minutes.

    • Add the δ-opioid agonist (DADLE) at various concentrations and incubate for a further 15 minutes.

    • Stimulate the cells with a cAMP-inducing agent (e.g., 1 µg/mL Cholera Toxin or 10 µM Forskolin) for 15-30 minutes.

  • Cell Lysis and cAMP Measurement:

    • Aspirate the medium and lyse the cells using the lysis buffer provided with the cAMP assay kit.

    • Measure the intracellular cAMP concentration in the cell lysates according to the manufacturer's protocol for the chosen cAMP assay kit (e.g., competitive ELISA).

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the cAMP concentration in each sample based on the standard curve.

    • Determine the percentage of inhibition of stimulated cAMP production for each agonist concentration in the presence of thiorphan.

    • Plot the percentage of inhibition against the agonist concentration to evaluate the dose-dependent effect.

Conclusion

The provided protocols for in vitro cell-based assays offer robust methods to assess the efficacy of this compound. The NEP inhibition assay directly measures the compound's activity against its target enzyme, while the cAMP measurement assay provides a functional readout of its downstream antisecretory mechanism. These assays are valuable tools for researchers and drug development professionals in the preclinical evaluation of NEP inhibitors.

References

Application Notes and Protocols for Inducing Secretory Diarrhea for Ecadotril Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secretory diarrhea is a debilitating condition characterized by a net intestinal secretion of fluid and electrolytes. Preclinical evaluation of anti-diarrheal agents necessitates reliable and reproducible animal models that mimic this pathophysiology. Ecadotril, a potent enkephalinase inhibitor, exerts its anti-secretory effects by protecting endogenous enkephalins from degradation, thereby reducing intestinal fluid and electrolyte hypersecretion.[1][2][3] This document provides detailed protocols for inducing secretory diarrhea in rodent models using castor oil and cholera toxin, which are suitable for assessing the efficacy of this compound.

Mechanism of Action of this compound

This compound is a prodrug that is rapidly metabolized to its active form, thiorphan.[2][3] Thiorphan inhibits the enzyme neutral endopeptidase (NEP), also known as enkephalinase, which is located on the brush border of intestinal epithelial cells.[3] NEP is responsible for the breakdown of endogenous opioid peptides called enkephalins.[2][3] By inhibiting NEP, this compound increases the local concentration of enkephalins in the gut. These enkephalins then bind to δ-opioid receptors on enterocytes, leading to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4] Elevated cAMP is a key second messenger in the signaling cascade of many secretagogues that trigger intestinal hypersecretion.[4] By reducing cAMP levels, this compound effectively counteracts the secretory stimulus without affecting basal intestinal motility.[1][2]

Signaling Pathways

Below are diagrams illustrating the signaling pathways involved in cholera toxin-induced and castor oil-induced secretory diarrhea, and the mechanism of action of this compound.

Cholera Toxin Signaling Pathway cluster_enterocyte Intestinal Enterocyte CT Cholera Toxin GM1 GM1 Ganglioside Receptor CT->GM1 Binds AC Adenylyl Cyclase GM1->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates CFTR CFTR Channel PKA->CFTR Phosphorylates & Activates Secretion Cl-, Na+, H2O Secretion CFTR->Secretion Increases

Figure 1: Cholera Toxin Signaling Pathway

Castor Oil Signaling Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Intestinal Smooth Muscle Cell Castor Oil Castor Oil Ricinoleic Acid Ricinoleic Acid Castor Oil->Ricinoleic Acid Lipase Hydrolysis EP3 Prostaglandin EP3 Receptor Ricinoleic Acid->EP3 Activates Contraction Smooth Muscle Contraction EP3->Contraction Induces Secretion Fluid & Electrolyte Secretion Contraction->Secretion Contributes to

Figure 2: Castor Oil (Ricinoleic Acid) Signaling Pathway

This compound Mechanism of Action cluster_synapse Intestinal Neuro-epithelial Synapse This compound This compound (prodrug) Thiorphan Thiorphan (active metabolite) This compound->Thiorphan Metabolized to NEP Neutral Endopeptidase (Enkephalinase) Thiorphan->NEP Inhibits Enkephalins Enkephalins NEP->Enkephalins Degrades delta_receptor δ-Opioid Receptor Enkephalins->delta_receptor Binds & Activates AC_inhibition Inhibition of Adenylyl Cyclase delta_receptor->AC_inhibition Leads to cAMP_reduction Reduced cAMP AC_inhibition->cAMP_reduction Results in Secretion_inhibition Inhibition of Hypersecretion cAMP_reduction->Secretion_inhibition Causes

Figure 3: this compound Mechanism of Action

Experimental Protocols

Protocol 1: Castor Oil-Induced Secretory Diarrhea in Rodents

This model is widely used for screening anti-diarrheal drugs. Castor oil is hydrolyzed in the small intestine to ricinoleic acid, which induces changes in intestinal motility and electrolyte transport, leading to a hypersecretory response.[5]

Materials:

  • Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g)

  • Castor oil

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-diarrheal drug (e.g., Loperamide, 5 mg/kg)

  • Oral gavage needles

  • Metabolic cages with pre-weighed filter paper lining the floor

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to standard pellet diet and water.

  • Fasting: Fast the animals for 18-24 hours prior to the experiment, with free access to water.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Group I (Normal Control): Vehicle only.

    • Group II (Diarrhea Control): Vehicle + Castor oil.

    • Group III (Standard Drug): Loperamide (5 mg/kg, p.o.) + Castor oil.

    • Group IV-VI (Test Groups): this compound (e.g., 10, 20, 40 mg/kg, p.o.) + Castor oil.

  • Drug Administration: Administer the vehicle, Loperamide, or this compound by oral gavage.

  • Diarrhea Induction: One hour after drug administration, induce diarrhea by administering castor oil orally (1 ml for rats, 0.5 ml for mice).[4][6]

  • Observation: Place each animal in an individual metabolic cage lined with pre-weighed filter paper. Observe the animals for 4-6 hours for the onset, frequency, and consistency of diarrheal stools.[7]

  • Data Collection:

    • Onset of Diarrhea: Record the time taken for the first diarrheal stool after castor oil administration.

    • Number of Stools: Count the total number of wet and total fecal droppings during the observation period.

    • Stool Weight: At the end of the observation period, weigh the filter paper with the collected feces. The net weight of the feces is determined by subtracting the initial weight of the filter paper.

    • Percentage Inhibition: Calculate the percentage inhibition of defecation using the formula: % Inhibition = [(Mean fecal weight of control group - Mean fecal weight of test group) / Mean fecal weight of control group] x 100

Protocol 2: Cholera Toxin-Induced Secretory Diarrhea in Rodents

This model specifically induces a secretory diarrhea that closely mimics the pathophysiology of cholera. Cholera toxin activates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent fluid and electrolyte secretion.[8]

Materials:

  • Male Swiss albino mice (20-25 g)

  • Cholera toxin (lyophilized powder)

  • Sterile water

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-secretory drug (e.g., Racthis compound, 100 mg/kg)[7]

  • Oral gavage needles

  • Metabolic cages with absorbent paper lining

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Fasting: Fast the animals for 18-24 hours prior to the experiment, with free access to water.

  • Cholera Toxin Preparation: Reconstitute the lyophilized cholera toxin in sterile water to a desired concentration (e.g., 10 µg/ml).[7]

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Group I (Normal Control): Vehicle only.

    • Group II (Diarrhea Control): Vehicle + Cholera toxin.

    • Group III (Standard Drug): Racthis compound (100 mg/kg, p.o.) + Cholera toxin.[7]

    • Group IV-VI (Test Groups): this compound (e.g., 10, 20, 40 mg/kg, p.o.) + Cholera toxin.

  • Drug Administration: Administer the vehicle, Racthis compound, or this compound by oral gavage.

  • Diarrhea Induction: One hour after drug administration, administer 0.5 ml of the 10 µg/ml cholera toxin solution orally to each mouse.[7]

  • Observation: Place the animals individually in cages lined with absorbent paper and observe for a period of 4 hours for fecal droppings.[7]

  • Data Collection (Enteropooling Assay):

    • At the end of the 4-hour observation period, sacrifice the animals by cervical dislocation.

    • Carefully dissect the small intestine from the pylorus to the ileo-cecal junction.

    • Measure the length of the small intestine.

    • Milk the intestinal contents into a graduated measuring cylinder to determine the volume of intestinal fluid.

    • Weigh the intestine before and after milking to determine the weight of the intestinal contents.

    • Calculate the ratio of intestinal fluid volume or weight to the intestinal length.

    • Percentage inhibition of intestinal secretion can be calculated relative to the diarrhea control group.

Experimental Workflow

Experimental Workflow for this compound Testing cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_data Data Collection & Analysis Acclimatization Animal Acclimatization (1 week) Fasting Fasting (18-24 hours) Acclimatization->Fasting Grouping Animal Grouping (Control, Standard, Test) Fasting->Grouping DrugAdmin Drug Administration (Vehicle, Standard, this compound) Grouping->DrugAdmin DiarrheaInduction Diarrhea Induction (Castor Oil or Cholera Toxin) DrugAdmin->DiarrheaInduction Observation Observation Period (4-6 hours) DiarrheaInduction->Observation DataCollection Data Collection (Stool frequency, weight, fluid volume) Observation->DataCollection Analysis Statistical Analysis (% Inhibition, p-values) DataCollection->Analysis Results Results Interpretation Analysis->Results

Figure 4: Experimental Workflow for this compound Testing

Data Presentation

Table 1: Effect of this compound on Castor Oil-Induced Diarrhea in Rats
Treatment GroupDose (mg/kg)Onset of Diarrhea (min)Total Number of Wet Feces (in 4h)Total Fecal Output (g)% Inhibition of Defecation
Normal Control -----
Diarrhea Control -0
Loperamide 5
This compound 10
This compound 20
This compound 40

Note: This table is a template for data presentation. Actual values should be obtained from experimental results.

Table 2: Effect of this compound on Cholera Toxin-Induced Intestinal Fluid Accumulation in Mice
Treatment GroupDose (mg/kg)Intestinal Fluid Volume (ml)Intestinal Fluid Weight (g)Volume/Length Ratio (ml/cm)% Inhibition of Secretion
Normal Control --
Diarrhea Control -0
Racthis compound 100
This compound 10
This compound 20
This compound 40

Note: This table is a template for data presentation. Actual values should be obtained from experimental results.

Expected Outcomes

In the castor oil-induced diarrhea model, this compound is expected to significantly delay the onset of diarrhea, and reduce the frequency and weight of diarrheal stools in a dose-dependent manner.[9] In the cholera toxin-induced secretory diarrhea model, this compound is anticipated to significantly reduce the volume and weight of intestinal fluid accumulation, demonstrating its anti-secretory efficacy. Preclinical studies have shown that racthis compound (the same active substance as this compound) inhibits cholera toxin-induced secretion.[10][11]

Conclusion

The protocols outlined in this document provide robust and reproducible methods for inducing secretory diarrhea in rodent models to evaluate the efficacy of this compound. The castor oil model serves as a general screening tool for anti-diarrheal activity, while the cholera toxin model offers a more specific assessment of anti-secretory effects relevant to certain infectious diarrheas. Consistent and careful application of these protocols will yield valuable data for the preclinical development of this compound and other novel anti-diarrheal therapies.

References

Application Note: High-Throughput Quantification of Ecadotril's Active Metabolite, Thiorphan, in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies.

Introduction

Ecadotril, the S-isomer of Racthis compound, is an orally administered enkephalinase inhibitor used for the treatment of acute diarrhea.[1] It functions as a prodrug, which is rapidly and effectively converted in vivo to its active metabolite, thiorphan.[1][2] Thiorphan exerts the therapeutic effect by preventing the degradation of endogenous enkephalins.[2][3] Consequently, accurate quantification of thiorphan in plasma is essential for pharmacokinetic (PK), bioequivalence (BE), and therapeutic drug monitoring studies.[2]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of thiorphan in human plasma samples. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and reliable results.

Metabolic Pathway

Racthis compound (and its isomer this compound) is not typically the primary analyte measured in plasma. Instead, it is rapidly hydrolyzed to thiorphan, the active compound that is quantified.[2]

cluster_0 Metabolic Conversion This compound This compound / Racthis compound (Prodrug) Thiorphan Thiorphan (Active Metabolite) This compound->Thiorphan Rapid Hydrolysis (in vivo)

Caption: Metabolic conversion of this compound to its active form, Thiorphan.

Experimental Protocols

Materials and Reagents
  • Thiorphan reference standard

  • Internal Standard (IS): Thiorphan-d7 or Lisinopril[2][4]

  • Methanol (HPLC or LC-MS grade)[2]

  • Acetonitrile (HPLC or LC-MS grade)[3]

  • Formic acid (LC-MS grade)[2]

  • Ultrapure water

  • Human plasma with anticoagulant (e.g., K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)[3]

Instrumentation
  • Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2][5]

Preparation of Standards and Controls
  • Primary Stock Solutions: Prepare individual stock solutions of thiorphan and the internal standard in methanol at a concentration of 1 mg/mL.[2]

  • Working Standard Solutions: Serially dilute the primary stock solutions with a suitable solvent (e.g., 50:50 methanol:water) to create working standard solutions for spiking.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Prepare CC and QC samples by spiking blank human plasma with the appropriate working standard solutions to achieve the desired concentration range.

Sample Preparation (Protein Precipitation)

This protocol is optimized for the efficient extraction of thiorphan from human plasma.[2][3]

  • Pipette 100 µL of the plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.[3]

  • Add 20 µL of the internal standard working solution (e.g., Lisinopril or Thiorphan-d7 at 100 ng/mL).[3]

  • Add 300 µL of ice-cold acetonitrile or methanol to precipitate plasma proteins.[2][3]

  • Vortex the mixture vigorously for 1 minute.[3]

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[3]

  • Carefully transfer the clear supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.[3]

  • Optional: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C and reconstitute the residue in 100 µL of the initial mobile phase.[3]

LC-MS/MS Method Parameters

The following tables summarize typical instrument conditions. Method optimization is recommended for specific instrumentation.

Table 1: Liquid Chromatography (LC) Conditions

ParameterTypical ValueReference(s)
Column InertSil CN-3 (50 x 2.1 mm, 5 µm) or equivalent[4]
Mobile Phase A 0.1% Formic Acid in Water[5]
Mobile Phase B Methanol or Acetonitrile[5][6]
Gradient/Isocratic Isocratic: 65% A : 35% B or 70% B : 30% A[4][5]
Flow Rate 0.5 mL/min[7]
Injection Volume 3 - 5 µL[5][7]
Column Temperature 35°C[7]
Run Time < 3 minutes[4][8]

Table 2: Tandem Mass Spectrometry (MS/MS) Conditions

ParameterThiorphanInternal Standard (Lisinopril)Reference(s)
Ionization Mode Electrospray Ionization (ESI), NegativeESI, Positive[5][9][10]
Precursor Ion (Q1) m/z 252.0 or 251.96m/z 404.1[6][9][10]
Product Ion (Q3) m/z 218.0 or 217.97m/z 114.0[6][9][10]
Spray Voltage 3.5 kV-[7]
Capillary Temp. 270°C-[7]

Method Validation and Performance

The described analytical method has been validated according to regulatory guidelines, demonstrating specificity, sensitivity, accuracy, and precision.

Table 3: Summary of Method Validation Parameters

ParameterResultReference(s)
Linearity Range 1.0 - 600 ng/mL[4][5][9]
Correlation Coefficient (r²) ≥ 0.998[5]
Lower Limit of Quantitation (LLOQ) 1.0 - 2.5 ng/mL[4][11]
Intra-day Precision (%RSD) < 10.0%[4]
Inter-day Precision (%RSD) < 10.0%[4]
Accuracy Within 85-115% (99.38% reported)[6]
Recovery > 97%[6][12]

Experimental Workflow Visualization

The overall process from sample handling to final data analysis is outlined in the workflow diagram below.

cluster_workflow LC-MS/MS Quantification Workflow Sample Plasma Sample (CC, QC, or Unknown) Spike Add Internal Standard (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile/Methanol) Spike->Precipitate Centrifuge Centrifugation (14,000 rpm, 10 min) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General workflow for the LC-MS/MS analysis of Thiorphan in plasma.
Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and specific approach for the quantification of thiorphan, the active metabolite of this compound, in human plasma.[9][10] The simple protein precipitation sample preparation and short chromatographic run time are conducive to high-throughput analysis, making this method highly suitable for supporting pharmacokinetic and bioequivalence studies in drug development.[2] The validation data confirms that the method is linear, precise, and accurate, meeting the stringent requirements for bioanalytical method validation.[4][5]

References

Application Notes and Protocols for Studying Ecadotril's Effect on Intestinal Motility in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for investigating the effects of Ecadotril (also known as Racthis compound) on intestinal motility. This document outlines the underlying mechanism of this compound, details relevant animal models, provides step-by-step experimental protocols, and presents quantitative data from preclinical studies.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective inhibitor of the enzyme neutral endopeptidase (NEP), also known as enkephalinase.[1][2][3] It functions as a prodrug, rapidly hydrolyzed to its active metabolite, thiorphan.[1] NEP is responsible for the degradation of endogenous opioid peptides called enkephalins in the gastrointestinal tract. By inhibiting NEP, this compound increases the local concentration of enkephalins, which then bind to δ-opioid receptors on enterocytes.[1] This binding initiates a signaling cascade that leads to a decrease in intracellular cyclic AMP (cAMP), ultimately inhibiting the hypersecretion of water and electrolytes into the intestinal lumen.[1]

A key characteristic of this compound is its purely antisecretory mechanism of action, which distinguishes it from opioid-based antidiarrheal agents like loperamide.[1][4] While loperamide directly inhibits intestinal motility by acting on μ-opioid receptors, often leading to constipation, this compound reduces fluid and electrolyte loss without significantly affecting intestinal transit time.[1][2][3][5] This targeted action makes it an effective antidiarrheal agent with a reduced risk of side effects such as rebound constipation and bacterial overgrowth.[5]

Animal Models for Intestinal Motility Studies

Rodent models, particularly rats and mice, are the most commonly used preclinical models for evaluating the effects of compounds on intestinal motility. Their well-characterized gastrointestinal physiology and the availability of standardized testing protocols make them suitable for these studies.

  • Rats (Sprague-Dawley, Wistar): Often used for their larger size, which facilitates surgical procedures like intestinal cannulation for perfusion studies.

  • Mice (Swiss, C57BL/6): Widely used for their genetic tractability and the ability to test compounds in a cost-effective manner.

Quantitative Data on this compound's Effect on Intestinal Motility

Preclinical studies consistently demonstrate that this compound has a minimal impact on normal intestinal transit time, especially when compared to opioid agonists. The following tables summarize the available quantitative data from key preclinical studies.

Table 1: Effect of this compound (Racthis compound) on Small Intestinal Transit (SIT) in Rodents

Animal ModelDrugDoseRouteEffect on Small Intestinal Transit TimeReference
RatRacthis compound40 mg/kgOralNo significant effectMarcais-Collado et al., 1987 (as cited in[2])
MouseRacthis compound20 mg/kgi.v.No significant effectMarcais-Collado et al., 1987 (as cited in[3])
MouseThiorphan (active metabolite)20 mg/kgi.v.No significant effectMarcais-Collado et al., 1987 (as cited in[3])

Table 2: Comparative Effect of Loperamide on Small Intestinal Transit (SIT) in Rodents

Animal ModelDrugDoseRouteEffect on Small Intestinal Transit TimeReference
RatLoperamide2 mg/kgOralSignificant prolongationMarcais-Collado et al., 1987 (as cited in[2])
MouseLoperamide0.5 mg/kgOralNo significant effectMarcais-Collado et al., 1987 (as cited in[3])
MouseLoperamide10 mg/kgOralSignificant prolongationMarcais-Collado et al., 1987 (as cited in[3])
MouseLoperamide0.5 mg/kgi.v.Significant prolongationMarcais-Collado et al., 1987 (as cited in[3])

Experimental Protocols

Charcoal Meal Intestinal Transit Test

This is a standard in vivo method to assess gastrointestinal transit time in rodents.

Objective: To measure the distance traveled by a non-absorbable marker (charcoal meal) through the small intestine in a given time period.

Materials:

  • Rodents (rats or mice)

  • This compound (Racthis compound) and vehicle control

  • Charcoal meal suspension (e.g., 10% activated charcoal in 5% gum acacia)[6]

  • Oral gavage needles

  • Surgical instruments for dissection

  • Ruler

Procedure:

  • Fasting: Fast the animals for a specified period (e.g., 6-18 hours) with free access to water to ensure an empty stomach.[7][8]

  • Drug Administration: Administer this compound or the vehicle control orally or via the desired route at a predetermined time before the charcoal meal (e.g., 30-60 minutes).

  • Charcoal Meal Administration: Administer a standardized volume of the charcoal meal suspension orally to each animal (e.g., 0.5 mL for mice, 1 mL for rats).

  • Transit Time: After a specific time (e.g., 20-30 minutes), humanely euthanize the animals by cervical dislocation.[7]

  • Measurement: Immediately open the abdominal cavity and carefully excise the small intestine from the pyloric sphincter to the ileocecal junction.

  • Data Collection: Lay the intestine flat without stretching and measure its total length. Measure the distance from the pyloric sphincter to the leading edge of the charcoal.[9]

  • Calculation: Express the intestinal transit as a percentage: (Distance traveled by charcoal / Total length of the small intestine) x 100.

In Vivo Intestinal Perfusion

This technique allows for the direct measurement of fluid and electrolyte secretion or absorption in a specific segment of the intestine.

Objective: To quantify the net fluid and electrolyte transport across the intestinal mucosa.

Materials:

  • Anesthetized rodent (rat or mouse)

  • This compound (Racthis compound) and vehicle control

  • Perfusion pump

  • Isotonic perfusion solution (e.g., Tyrode's solution) containing a non-absorbable marker (e.g., ¹⁴C-polyethylene glycol)

  • Catheters and tubing

  • Surgical instruments

  • Heated operating table to maintain body temperature

  • Fraction collector

Procedure:

  • Anesthesia and Surgery: Anesthetize the animal and perform a laparotomy to expose the small intestine.

  • Intestinal Loop Preparation: Isolate a segment of the jejunum or ileum (e.g., 10-20 cm) and insert cannulas at both ends, creating a closed loop.

  • Perfusion: Perfuse the isolated intestinal loop with the perfusion solution at a constant flow rate (e.g., 0.2-1.0 mL/min).

  • Drug Administration: Administer this compound or vehicle intravenously or add it directly to the perfusion solution.

  • Sample Collection: Collect the effluent from the distal cannula at timed intervals.

  • Analysis: Measure the volume and concentration of the non-absorbable marker and electrolytes (e.g., Na+, Cl-) in the perfusate and the collected effluent.

  • Calculation: Calculate the net fluid and electrolyte transport based on the changes in the concentration of the non-absorbable marker.

Visualizations

Signaling Pathway of this compound

Ecadotril_Signaling_Pathway This compound This compound (Prodrug) Thiorphan Thiorphan (Active Metabolite) This compound->Thiorphan Hydrolysis NEP Neutral Endopeptidase (NEP)/ Enkephalinase Thiorphan->NEP Inhibits Enkephalins Endogenous Enkephalins NEP->Enkephalins Degrades DeltaOpioid δ-Opioid Receptors (on Enterocytes) Enkephalins->DeltaOpioid Binds to & Activates AdenylylCyclase Adenylyl Cyclase DeltaOpioid->AdenylylCyclase Inhibits cAMP Intracellular cAMP AdenylylCyclase->cAMP Reduces Production Secretion Intestinal Hypersecretion (Water & Electrolytes) cAMP->Secretion Stimulates Inhibition->Secretion Inhibition of Secretion Charcoal_Meal_Workflow Start Start: Fasted Rodents DrugAdmin Administer this compound or Vehicle Start->DrugAdmin Wait Wait for Absorption (30-60 min) DrugAdmin->Wait CharcoalAdmin Administer Charcoal Meal Wait->CharcoalAdmin Transit Allow for Intestinal Transit (20-30 min) CharcoalAdmin->Transit Euthanize Euthanize Animal Transit->Euthanize Dissect Dissect Small Intestine Euthanize->Dissect Measure Measure Total Intestinal Length and Charcoal Travel Distance Dissect->Measure Calculate Calculate % Intestinal Transit Measure->Calculate End End: Compare Groups Calculate->End Intestinal_Perfusion_Workflow Start Start: Anesthetized Rodent Surgery Expose Small Intestine & Prepare Intestinal Loop Start->Surgery Perfusion Perfuse with Solution + Non-absorbable Marker Surgery->Perfusion DrugAdmin Administer this compound or Vehicle Perfusion->DrugAdmin Sample Collect Effluent at Timed Intervals DrugAdmin->Sample Analyze Analyze Volume, Marker, and Electrolyte Concentrations Sample->Analyze Calculate Calculate Net Fluid and Electrolyte Transport Analyze->Calculate End End: Compare Secretory/Absorptive Rates Calculate->End

References

Application Notes and Protocols: Formulation of Ecadotril for Oral Administration in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide detailed protocols for the preparation and oral administration of Ecadotril formulations for preclinical research in laboratory animals, ensuring reproducible and effective delivery.

Introduction

This compound is the active metabolite of the prodrug Racthis compound, a potent and specific inhibitor of neutral endopeptidase (NEP), also known as enkephalinase.[1][2] NEP is an enzyme responsible for the breakdown of endogenous opioid peptides called enkephalins.[3][4] By inhibiting NEP, this compound increases the local concentration of enkephalins in the gastrointestinal tract.[5] These enkephalins then act on δ-opioid receptors to reduce intestinal hypersecretion of water and electrolytes without affecting intestinal motility, making it an effective antidiarrheal agent.[5][6]

Due to the rapid and extensive conversion of Racthis compound to this compound (thiorphan) after oral administration, preclinical oral studies typically utilize Racthis compound to ensure systemic exposure to the active metabolite.[5][7] Racthis compound's poor water solubility presents a formulation challenge, often requiring a suspension for consistent oral dosing in laboratory animals.[8][9]

This document outlines standardized protocols for preparing a stable Racthis compound suspension and administering it orally to rodents, along with relevant physicochemical data and diagrams of its mechanism of action and experimental workflows.

Physicochemical Properties for Formulation

Understanding the properties of Racthis compound is critical for developing a suitable oral formulation.

PropertyValueReference
Drug Name Racthis compound (Prodrug)[10]
Active Metabolite This compound (Thiorphan)[7]
Molecular Formula C21H23NO4S[10]
Molecular Weight 385.5 g/mol [10]
Appearance White to pale yellow crystalline substance[11]
Aqueous Solubility Very low (~10 µg/mL or 0.00176 mg/mL)[9][12]
BCS Class Class II (Low Solubility, High Permeability)[13]
Melting Point ~81-83 °C[12]

Mechanism of Action of this compound

This compound functions by preventing the degradation of enkephalins, thereby enhancing their natural antisecretory effects in the intestine. This pathway is crucial for its therapeutic action against diarrhea.

Ecadotril_Mechanism_of_Action cluster_0 Physiological State cluster_1 Pharmacological Intervention Enkephalins Endogenous Enkephalins NEP Neutral Endopeptidase (NEP/Enkephalinase) Enkephalins->NEP Degradation Opioid_Receptor δ-Opioid Receptors (on Enterocytes) Enkephalins->Opioid_Receptor Activation Fragments Inactive Fragments NEP->Fragments This compound This compound (Active Metabolite) This compound->NEP Inhibition Effect Reduced Intestinal Hypersecretion Opioid_Receptor->Effect

Figure 1: Mechanism of Action of this compound as an Enkephalinase Inhibitor.

Protocols for Oral Formulation and Administration

Protocol for Preparation of Racthis compound Oral Suspension (e.g., 10 mg/mL in 0.5% Methylcellulose)

This protocol describes the preparation of a standard suspension, a common and effective method for oral dosing of poorly soluble compounds in preclinical studies.

Materials:

  • Racthis compound powder

  • Methylcellulose (e.g., 400 cP)

  • Purified water (sterile or deionized)

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinders and beakers

  • Analytical balance

Procedure:

  • Prepare the Vehicle (0.5% w/v Methylcellulose):

    • Heat approximately one-third of the total required volume of purified water to 60-70°C.

    • Weigh the required amount of methylcellulose (e.g., 0.5 g for 100 mL).

    • Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure proper dispersion and prevent clumping.

    • Once dispersed, remove from heat and add the remaining volume of cold purified water.

    • Continue stirring in a cold bath (e.g., ice bath) until a clear, viscous solution is formed. Store refrigerated.

  • Prepare the Racthis compound Suspension:

    • Calculate and weigh the required amount of Racthis compound for the desired final concentration and volume (e.g., 1 g of Racthis compound for 100 mL of a 10 mg/mL suspension).

    • Place the weighed Racthis compound powder into a clean, dry mortar.

    • Levigation (Wetting the Powder): Add a small volume of the prepared 0.5% methylcellulose vehicle to the mortar (just enough to form a thick, smooth paste).

    • Triturate the powder with the pestle until a uniform paste is achieved. This step is critical to break down powder clumps and ensure fine particle dispersion.

    • Geometric Dilution: Gradually add more of the vehicle in small portions, mixing thoroughly after each addition, until the suspension is easily transferable.

    • Transfer the contents to a final measuring container (e.g., a beaker with a stir bar or a graduated cylinder).

    • Rinse the mortar and pestle with the remaining vehicle and add it to the bulk suspension to ensure a complete transfer of the drug.

    • Bring the suspension to the final volume with the vehicle.

    • Stir the final suspension with a magnetic stir bar for at least 30 minutes to ensure homogeneity.

  • Storage and Handling:

    • Store the suspension in a clearly labeled, sealed container, protected from light, at 2-8°C.

    • Before each use, the suspension must be thoroughly mixed (e.g., by vortexing or stirring) to ensure uniform redispersion of the drug particles. A stability study is recommended to determine the appropriate shelf-life.

Protocol for Oral Administration (Gavage) in Rodents

Oral gavage is a standard method for delivering a precise volume of a liquid formulation directly into the stomach of a laboratory animal.[14] This procedure should only be performed by trained personnel to minimize stress and prevent injury.[15][16]

Materials:

  • Appropriately sized gavage needle (flexible or curved stainless steel with a ball-tip is recommended).[17]

    • Mice: 18-22 gauge, 1-1.5 inches long.[14][15]

    • Rats: 16-18 gauge, 2-3 inches long.[14][15]

  • Syringe (1-3 mL)

  • Animal scale

Procedure:

  • Dose Calculation:

    • Weigh the animal immediately before dosing.[14]

    • Calculate the required volume based on the animal's body weight and the suspension concentration. The maximum recommended dosing volume is typically 10 mL/kg for mice and rats.[14]

  • Animal Restraint:

    • Properly restrain the animal to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle.[18]

    • For Mice: Scruff the mouse firmly by grasping the loose skin over the shoulders to immobilize the head.[18]

    • For Rats: Hold the rat near the thoracic region, supporting the lower body.[14]

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the animal's nose to the last rib (xiphoid process) to estimate the correct insertion depth and avoid stomach perforation.[15]

    • Gently insert the ball-tip of the needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.[17]

    • The animal should swallow as the tube enters the esophagus. The tube should pass with minimal resistance. If resistance is met or the animal shows signs of distress (e.g., coughing), withdraw the needle immediately and restart. [17][18]

  • Substance Administration:

    • Once the needle is correctly positioned in the stomach, administer the suspension slowly and steadily.[17]

    • After administration, gently remove the needle along the same path of insertion.

  • Post-Procedure Monitoring:

    • Return the animal to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress or adverse reactions.[17]

Experimental Workflow for Pharmacokinetic (PK) Study

A typical workflow for evaluating the oral formulation involves administration followed by bioanalysis to determine the pharmacokinetic profile of this compound.

PK_Workflow cluster_prep Formulation & Dosing cluster_sample Sampling & Processing cluster_analysis Analysis & Interpretation A 1. Prepare Racthis compound Suspension B 2. Animal Acclimatization & Fasting A->B C 3. Dose Calculation (mg/kg) B->C D 4. Oral Administration (Gavage) C->D E 5. Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) D->E F 6. Plasma Separation (Centrifugation) E->F G 7. Sample Storage (-80°C) F->G H 8. Bioanalysis (LC-MS/MS for this compound) G->H I 9. Data Processing H->I J 10. Pharmacokinetic Analysis (Cmax, Tmax, AUC) I->J

Figure 2: Standard Experimental Workflow for an Oral Pharmacokinetic Study.

Representative Pharmacokinetic Data

Pharmacokinetic parameters of this compound (thiorphan) following oral administration of Racthis compound vary by species. The following table summarizes representative data found in the literature.

SpeciesDose of Racthis compound (Oral)Cmax (ng/mL)Tmax (hours)AUC (ng·h/mL)Reference
Rat 10 mg/kgData not specifiedData not specifiedData not specified, 92% eliminated in 24h[1]
Rat 40 mg/kgUsed in efficacy studies--[1]
Dog (Beagle) 100 mg/kg/day (Chronic)No adverse effects observed--[11][19]
Human 100 mg~296~1.0~888[1][2]

Note: Direct comparative PK values for this compound across different lab animal species are not consistently reported in a single source. Doses used in toxicity and efficacy studies are often provided instead.[1][19][20] Researchers should perform their own PK studies to characterize the formulation in their specific model.

Conclusion

The successful oral administration of this compound in laboratory animals is achieved through the formulation of its prodrug, Racthis compound, typically as a suspension in a suitable vehicle like 0.5% methylcellulose. Adherence to detailed protocols for formulation preparation and oral gavage is essential for ensuring dose accuracy, minimizing animal stress, and generating reliable, reproducible data in preclinical studies. The provided workflows and diagrams serve as a guide for researchers in the development and evaluation of oral this compound formulations.

References

Application Notes and Protocols for the Analytical Method Validation of Ecadotril in Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ecadotril, the (S)-enantiomer of Racthis compound, is a neutral endopeptidase inhibitor used in the treatment of acute diarrhea.[1] Ensuring the quality, safety, and efficacy of pharmaceutical preparations containing this compound requires robust analytical methods for its quantification and stability assessment. This document provides detailed application notes and protocols for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in pharmaceutical dosage forms, in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]

1. Analytical Method Validation Overview

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][3][6] The key validation parameters addressed in this document include specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.

G cluster_0 Method Development cluster_1 Method Validation Dev Analytical Method Development Protocol Validation Protocol Definition Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Analytical Method Validation Workflow

2. Chromatographic Conditions

A stability-indicating Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method is a common and effective technique for the analysis of this compound.[7][8][9][10]

Table 1: HPLC System and Chromatographic Conditions

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) System with UV Detector
Column C18 column (e.g., BDS-Hypersil, 250mm x 4.6mm, 5µm)[8][9][10]
Mobile Phase 20 mM Phosphate Buffer (pH 3.5) and Acetonitrile (40:60 v/v)[8][9][10]
Flow Rate 1.0 mL/min[8][10]
Detection Wavelength 230 nm[8][10] or 231 nm[7]
Injection Volume 20 µL[8]
Column Temperature 30 ± 2°C[8]
Run Time 15 minutes[8]

3. Experimental Protocols

The following sections provide detailed protocols for validating the analytical method for this compound.

3.1. Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[7][11]

G cluster_0 Forced Degradation cluster_1 Analysis This compound This compound Sample Acid Acid Hydrolysis (e.g., 0.1N HCl) This compound->Acid Base Alkali Hydrolysis (e.g., 0.1N NaOH) This compound->Base Oxidative Oxidative Degradation (e.g., 3% H2O2) This compound->Oxidative Photolytic Photolytic Degradation (Sunlight) This compound->Photolytic Thermal Thermal Degradation This compound->Thermal HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Photolytic->HPLC Thermal->HPLC PeakPurity Peak Purity Assessment HPLC->PeakPurity

Forced Degradation Study Workflow

Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve a known amount of this compound in 0.1N HCl and reflux for a specified period. Neutralize the solution before injection.[11]

  • Alkali Hydrolysis: Treat the drug substance with 0.1N NaOH at room temperature for a defined time, followed by neutralization.[11]

  • Oxidative Degradation: Expose the this compound solution to 3% hydrogen peroxide (H₂O₂) for a set duration.[11]

  • Photolytic Degradation: Expose the drug substance in solution to sunlight for several hours.[11]

  • Thermal Degradation: Keep the solid drug substance in an oven at an elevated temperature.

  • Analyze all stressed samples, along with an unstressed sample and a blank, using the specified HPLC method.

  • Assess the chromatograms for the resolution between the this compound peak and any degradation product peaks. The method is considered stability-indicating if the peaks are well-resolved.

3.2. Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response over a specified range.[2][4]

Protocol for Linearity:

  • Prepare a stock solution of this compound standard in the mobile phase.

  • From the stock solution, prepare a series of at least five dilutions to cover the expected concentration range (e.g., 5-15 µg/mL or 10-200 µg/mL).[7][9]

  • Inject each dilution in triplicate into the HPLC system.

  • Plot a calibration curve of the mean peak area against the corresponding concentration.

  • Determine the linearity by calculating the correlation coefficient (r²), y-intercept, and slope of the regression line.

Table 2: Representative Linearity Data

ParameterResultAcceptance Criteria
Linearity Range 5 - 15 µg/mLAs per method requirement
Correlation Coefficient (r²) 0.999[9]≥ 0.999
Regression Equation y = mx + c-

3.3. Accuracy

Accuracy is the closeness of the test results to the true value and is often determined by recovery studies.[4]

Protocol for Accuracy:

  • Prepare a sample solution of a known concentration from the pharmaceutical formulation.

  • Spike the sample solution with known amounts of this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[8]

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples using the HPLC method.

  • Calculate the percentage recovery for each level.

Table 3: Representative Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD
80% 8-98.20 - 99.52%[8]≤ 2.0%
100% 10-98.20 - 99.52%[8]≤ 2.0%
120% 12-98.20 - 99.52%[8]≤ 2.0%

3.4. Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability and intermediate precision.[2][4]

Protocol for Precision:

  • Repeatability (Intra-day Precision):

    • Prepare six separate sample solutions from the same batch of the pharmaceutical formulation at 100% of the test concentration.

    • Analyze these samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (% RSD) of the results.

  • Intermediate Precision (Inter-day Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the % RSD for this set of measurements and compare it with the repeatability results.

Table 4: Representative Precision Data

Parameter% RSDAcceptance Criteria
Repeatability (n=6) < 2.0%≤ 2.0%
Intermediate Precision (n=6) < 2.0%≤ 2.0%

3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8][9]

Protocol for LOD and LOQ (based on the calibration curve):

  • Calculate LOD and LOQ using the following equations:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the response (y-intercepts of regression lines) and S is the slope of the calibration curve.

Table 5: Representative LOD and LOQ Data

ParameterResult
Limit of Detection (LOD) 50 ng/mL[8][9]
Limit of Quantitation (LOQ) 100 ng/mL[8][9]

3.6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]

Protocol for Robustness:

  • Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples of variations include:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Mobile phase composition (e.g., ± 2% in organic solvent).

    • pH of the mobile phase buffer (e.g., ± 0.2 units).

    • Column temperature (e.g., ± 2°C).

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the effect of these changes on system suitability parameters (e.g., retention time, peak tailing, theoretical plates).

4. System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[4]

Table 6: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Areas (from 6 replicate injections) ≤ 2.0%

The described HPLC method for the determination of this compound in pharmaceutical preparations, when validated according to the outlined protocols, is demonstrated to be specific, linear, accurate, precise, and robust. These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to implement and validate a reliable analytical method for the quality control of this compound formulations.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Ecadotril Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Ecadotril, achieving a high yield of this potent neutral endopeptidase inhibitor is crucial for efficient drug development and production. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a focus on identifying and resolving issues that lead to low product yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: this compound, the (S)-enantiomer of Racthis compound, is typically synthesized via the coupling of two key intermediates: (S)-3-(acetylthio)-2-benzylpropanoic acid and benzyl glycinate. The most common methods for the amide bond formation are:

  • Carbodiimide-mediated coupling: Utilizing coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt).

  • Acid chloride formation: Converting the carboxylic acid to its more reactive acid chloride using an agent like thionyl chloride (SOCl₂), followed by reaction with benzyl glycinate.

Q2: My overall yield is consistently low. What are the most likely causes?

A2: Low yields in this compound synthesis can stem from several factors throughout the process. The most common culprits include:

  • Incomplete coupling reaction: The amide bond formation between the two main fragments may not have gone to completion.

  • Side reactions: The formation of byproducts during the coupling step can consume starting materials and complicate purification.

  • Degradation of starting materials or product: The thioester moiety in this compound and its precursor is susceptible to hydrolysis under certain conditions.

  • Suboptimal reaction conditions: Temperature, reaction time, and stoichiometry of reagents can significantly impact the yield.

  • Loss of product during workup and purification: this compound may be lost during extraction, washing, or recrystallization steps.

  • Poor quality of starting materials: Impurities in the starting materials can interfere with the reaction.

Q3: I am using the DCC/HOBt coupling method and suspect side reactions are occurring. What are the common byproducts?

A3: The DCC/HOBt coupling method, while effective, is known to produce certain side products that can lower the yield of the desired this compound. Key byproducts to be aware of include:

  • N-acylurea: This is a common byproduct formed by the rearrangement of the O-acylisourea intermediate. It is often difficult to remove from the final product.

  • Dicyclohexylurea (DCU): The byproduct of DCC activation, which is largely insoluble in many organic solvents and can be removed by filtration. However, some may remain in solution and co-precipitate with the product.

  • Racemization: While HOBt helps to suppress racemization, some loss of stereochemical purity can occur, leading to the formation of the undesired (R)-enantiomer.

Q4: How can I minimize the formation of N-acylurea?

A4: To minimize the formation of the problematic N-acylurea byproduct:

  • Control the temperature: Running the reaction at lower temperatures (e.g., 0 °C) can significantly reduce the rate of the rearrangement that leads to N-acylurea.

  • Use of HOBt: The addition of HOBt is crucial as it reacts with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement.

  • Order of addition: Add DCC to a pre-mixed solution of the carboxylic acid, HOBt, and the amine component.

Q5: The thioester group in my starting material or product seems to be unstable. How can I prevent its hydrolysis?

A5: The acetylthio group is susceptible to hydrolysis, especially under basic or strongly acidic conditions. To prevent this:

  • Maintain neutral or slightly acidic pH: During workup and purification, avoid prolonged exposure to strong bases or acids.

  • Anhydrous conditions: Ensure that all solvents and reagents are dry, as water can facilitate hydrolysis.

  • Temperature control: Higher temperatures can accelerate the rate of hydrolysis.

Q6: What are the best practices for purifying this compound to maximize yield and purity?

A6: Purification is a critical step where significant product loss can occur. Effective purification strategies include:

  • Recrystallization: This is a common method for purifying the final product. The choice of solvent is critical. A solvent system in which this compound is soluble at high temperatures but poorly soluble at low temperatures is ideal. Common solvents for similar compounds include ethanol, methanol, or mixtures with water.[1]

  • Column chromatography: For smaller scale syntheses or to remove stubborn impurities, silica gel column chromatography can be employed.

  • Washing: During the workup, washing the organic layer with dilute acid (to remove unreacted amine) and dilute base (to remove unreacted carboxylic acid) can improve the purity of the crude product before recrystallization. Care must be taken to avoid hydrolysis of the thioester.

Quantitative Data Summary

The following tables summarize key reaction parameters and their potential impact on the yield of this compound. Please note that optimal conditions may vary depending on the specific scale and equipment used.

Table 1: Influence of Coupling Reaction Parameters on Yield

ParameterSuboptimal ConditionPotential Negative Impact on YieldRecommended Condition
Temperature Too high (> 25 °C)Increased side reactions (e.g., N-acylurea formation, racemization)0 °C to room temperature
Reaction Time Too shortIncomplete reactionMonitor by TLC/HPLC until starting material is consumed (typically 12-24 hours)
Too longIncreased side reactions and potential for product degradation
Stoichiometry Excess DCCIncreased formation of DCU and potential for side reactions1.0 - 1.2 equivalents
Insufficient HOBtIncreased racemization and N-acylurea formation1.0 - 1.2 equivalents

Table 2: Troubleshooting Low Yields During Purification

ObservationProbable CauseSuggested Solution
Significant loss of product after recrystallization This compound is too soluble in the chosen solvent at low temperature.Use a less polar solvent or a mixed solvent system. Ensure the solution is fully saturated before cooling.
Product oils out instead of crystallizing The crude product is highly impure, or the cooling rate is too fast.Purify the crude product by column chromatography before recrystallization. Allow the solution to cool slowly.
Final product has low melting point and broad peak on HPLC Presence of impurities, possibly the diastereomer.Re-purify by recrystallization or preparative HPLC. Check the chiral purity of the starting materials.

Experimental Protocols

Key Experiment: DCC/HOBt Mediated Coupling for this compound Synthesis

This protocol provides a general methodology for the synthesis of this compound.

Materials:

  • (S)-3-(acetylthio)-2-benzylpropanoic acid

  • Benzyl glycinate p-toluenesulfonate salt

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (Et₃N) or N-methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • 1M Hydrochloric acid solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-3-(acetylthio)-2-benzylpropanoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Add benzyl glycinate p-toluenesulfonate salt (1.0 eq) to the solution, followed by the dropwise addition of a tertiary amine base such as triethylamine (1.1 eq) at 0 °C. Stir the mixture for 15-20 minutes.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 2-4 hours, and then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with a small amount of DCM.

  • Combine the filtrate and washings and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).

Visualizations

This compound Synthesis Workflow

Ecadotril_Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction Coupling Reaction cluster_workup Workup & Purification cluster_product Final Product SM1 (S)-3-(acetylthio)-2- benzylpropanoic acid Coupling DCC/HOBt Coupling SM1->Coupling SM2 Benzyl glycinate SM2->Coupling Filtration Filtration of DCU Coupling->Filtration Extraction Aqueous Extraction Filtration->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Recrystallization / Chromatography Concentration->Purification This compound This compound Purification->this compound

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Troubleshooting Low Yield in this compound Synthesis

Troubleshooting_Low_Yield cluster_investigation Investigation Steps cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of this compound Observed Check_Reaction Analyze Crude Reaction Mixture (TLC/HPLC) Start->Check_Reaction Check_Purification Analyze Purification Steps Start->Check_Purification Check_Starting_Materials Verify Starting Material Quality Start->Check_Starting_Materials Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction Unreacted SM present Side_Reactions Side Reactions (e.g., N-acylurea) Check_Reaction->Side_Reactions Byproducts observed Degradation Product/SM Degradation Check_Reaction->Degradation Degradation products observed Purification_Loss Loss During Purification Check_Purification->Purification_Loss Low recovery Poor_SM_Quality Poor Starting Material Quality Check_Starting_Materials->Poor_SM_Quality Impurities detected Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Incomplete_Reaction->Optimize_Conditions Side_Reactions->Optimize_Conditions Modify_Workup Modify Workup/Purification (pH control, solvent choice) Degradation->Modify_Workup Purification_Loss->Modify_Workup Use_High_Purity_SM Use High Purity Starting Materials Poor_SM_Quality->Use_High_Purity_SM

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

Overcoming poor solubility of Ecadotril in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges associated with the poor aqueous solubility of Ecadotril.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a significant challenge?

A1: this compound is the active S-enantiomer of Racthis compound, an oral antidiarrheal agent.[1][2] It functions as a prodrug, meaning it is rapidly metabolized in the body to its active form, Thiorphan.[2][3] Thiorphan is a potent inhibitor of neutral endopeptidase (NEP), an enzyme responsible for breaking down endogenous enkephalins in the intestine.[2][4] By protecting these enkephalins, Thiorphan reduces the excessive secretion of water and electrolytes into the intestinal lumen, which is characteristic of acute diarrhea.[4][5]

The primary challenge with this compound lies in its physicochemical properties. It is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which is characterized by high intestinal permeability but poor aqueous solubility.[6][7] This low solubility can limit its dissolution rate in the gastrointestinal tract, potentially affecting its overall bioavailability and therapeutic efficacy.[6][8] Studies on its racemate, Racthis compound, report its aqueous solubility to be extremely low, in the range of 0.00176 mg/mL.[9]

Q2: How does the prodrug this compound exert its therapeutic effect?

A2: this compound itself is a less potent inhibitor of the target enzyme.[4] Upon oral administration, it is quickly absorbed and hydrolyzed by esterases in the body to form its active metabolite, Thiorphan.[2][3] Thiorphan then inhibits the neutral endopeptidase (NEP) enzyme located in the intestinal epithelium.[4] This inhibition prevents the degradation of enkephalins, which are naturally occurring peptides that regulate intestinal secretion. The resulting increase in local enkephalin levels leads to a reduction in cyclic AMP (cAMP), which in turn decreases the hypersecretion of water and electrolytes into the intestine without affecting intestinal motility.[4]

This compound This compound (Prodrug) Administered Orally Metabolism Rapid Hydrolysis (by Esterases) This compound->Metabolism Thiorphan Thiorphan (Active Metabolite) Metabolism->Thiorphan NEP Neutral Endopeptidase (NEP) Inhibition Thiorphan->NEP Inhibits Enkephalins Increased Enkephalins NEP->Enkephalins Prevents Degradation of Secretion Reduced Intestinal Hypersecretion Enkephalins->Secretion Leads to Start Problem: This compound won't dissolve in aqueous buffer Step1 Step 1: Use a Co-solvent Dissolve this compound in a minimal amount of a water-miscible organic solvent first (e.g., DMSO, Ethanol) Start->Step1 Step2 Step 2: Dilute Slowly Add the stock solution dropwise into the aqueous buffer while vortexing vigorously. Step1->Step2 Check1 Does it dissolve? Step2->Check1 Success Success: Solution Prepared Check1->Success Yes Check2 Does it precipitate upon dilution or over time? Check1->Check2 No Check2->Success No Step3 Step 3: Advanced Methods Consider Cyclodextrin Complexation or Solid Dispersion techniques for higher concentrations or stability. Check2->Step3 Yes

References

Technical Support Center: Addressing Variability in Ecadotril Preclinical Study Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability encountered during preclinical studies of Ecadotril.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is the S-enantiomer of Racthis compound, an orally active enkephalinase inhibitor. It is a prodrug that is rapidly metabolized to its active form, thiorphan.[1] Thiorphan inhibits the enzyme neutral endopeptidase (NEP), also known as enkephalinase. This enzyme is responsible for breaking down endogenous enkephalins, which are peptides that regulate intestinal water and electrolyte secretion. By inhibiting NEP, thiorphan increases the local concentration of enkephalins in the intestinal epithelium. These enkephalins then bind to delta-opioid receptors, leading to a decrease in intracellular cyclic AMP (cAMP). This reduction in cAMP reverses the hypersecretion of water and electrolytes into the intestinal lumen, which is a key mechanism in many types of diarrhea.[1][2]

Q2: Why are the results of my this compound preclinical studies showing high variability?

A2: Variability in preclinical studies with this compound can arise from several factors, broadly categorized as pharmacological, biological, and procedural.

  • Pharmacological Factors:

    • Prodrug Metabolism: this compound is a prodrug that needs to be converted to its active metabolite, thiorphan. The rate and extent of this conversion can vary between individual animals, leading to different levels of active drug at the target site.

    • Formulation: As a hydrophobic compound, the formulation of this compound for oral administration can significantly impact its dissolution and absorption, contributing to variability in bioavailability.[3]

  • Biological Factors:

    • Genetic Differences: Variations in the genes encoding for drug-metabolizing enzymes and transporters among different animal strains can lead to diverse pharmacokinetic profiles.[4]

    • Physiological State: The health status, age, sex, and even the gut microbiome of the animals can influence drug absorption, metabolism, and response.[5]

    • Disease Model Induction: The method and consistency of inducing the disease state (e.g., diarrhea) can be a major source of variability in efficacy studies.

  • Procedural Factors:

    • Dosing Technique: Inaccurate or inconsistent oral gavage technique can lead to variations in the administered dose and cause stress to the animals, which can affect physiological responses.[4]

    • Environmental Conditions: Differences in housing, diet, and handling can introduce variability.

    • Assay Performance: Variability can also be introduced during sample collection, processing, and analysis.

Q3: My in vitro enkephalinase inhibition assay results are inconsistent. What should I check?

A3: Inconsistent results in in vitro enkephalinase inhibition assays can be due to several factors. Here are some key aspects to troubleshoot:

  • Enzyme Activity: Ensure the enkephalinase enzyme is active and used at a consistent concentration. Enzyme activity can degrade over time, even when stored correctly.

  • Substrate Concentration: The concentration of the substrate can influence the apparent IC50 value of the inhibitor. It is recommended to use a substrate concentration at or below the Michaelis-Menten constant (Km).

  • Inhibitor Preparation: Verify the accuracy of your serial dilutions for this compound or its active metabolite, thiorphan. Given that this compound is a prodrug, for in vitro assays with purified enzymes, using thiorphan directly is often recommended for more accurate IC50 determination.[6]

  • Incubation Times: Ensure consistent pre-incubation of the enzyme with the inhibitor before adding the substrate, and a consistent reaction time.

  • Assay Buffer and Conditions: Check the pH and composition of your assay buffer. The presence of certain ions or chelating agents can affect enzyme activity. Maintain a constant temperature throughout the assay.

  • Detection Method: If using a fluorescence-based assay, be mindful of potential background fluorescence from your sample or reagents. Include appropriate controls to account for this.

Q4: I am observing inconsistent anti-diarrheal effects of this compound in my animal models. What are the likely causes?

A4: Variability in the anti-diarrheal efficacy of this compound in preclinical models can be attributed to several factors:

  • Model Induction: The method of inducing diarrhea (e.g., castor oil, cholera toxin) can have inherent variability. Ensure the inducing agent is administered consistently and that the onset and severity of diarrhea are monitored carefully.

  • Animal Strain and Gut Microbiota: Different rodent strains can exhibit varying sensitivities to diarrheal agents and may metabolize this compound differently. The composition of the gut microbiota can also influence the severity of diarrhea and the animal's response to treatment.

  • Diet and Hydration Status: The diet of the animals can affect gastrointestinal transit time and the severity of diarrhea. Ensure consistent access to food and water, especially as dehydration is a consequence of diarrhea.

  • Outcome Measures: The parameters used to assess anti-diarrheal activity (e.g., fecal weight, number of wet stools, intestinal fluid accumulation) should be measured consistently and at standardized time points.

  • Formulation and Dosing: As mentioned previously, the formulation and administration of this compound are critical for consistent oral absorption.

Troubleshooting Guides

Guide 1: High Variability in Pharmacokinetic (PK) Studies

This guide addresses common issues leading to high variability in the pharmacokinetic parameters of this compound (and its active metabolite thiorphan) in rodent studies.

Observed Issue Potential Causes Troubleshooting Steps
High inter-animal variability in Cmax and AUC after oral dosing Inconsistent Oral Absorption: - Formulation not homogenous. - Improper gavage technique. - Variable gastric pH and food content.Formulation Optimization: - Ensure the suspension is uniform. Use a consistent vehicle and sonicate or vortex immediately before dosing each animal. Standardize Dosing Procedure: - Train all personnel on proper oral gavage technique to minimize stress and ensure accurate delivery.[4] - Verify dose volume based on the most recent body weight. Control for GI Variables: - Fast animals overnight to reduce variability in gastric pH and food effects.[4]
Rapid and variable clearance High Metabolic Rate in Rodents: - Strain-specific differences in metabolic enzymes (e.g., CYPs).Strain Selection: - Be aware of the metabolic characteristics of the rodent strain being used. Consider a pilot study in a different strain if high metabolism is suspected.
Inconsistent plasma concentrations at early time points Variable Rate of Conversion to Thiorphan: - Differences in esterase activity among animals.Measure Both Compounds: - Quantify both this compound and thiorphan concentrations in plasma to understand the conversion kinetics.
Low or undetectable drug levels Poor Bioavailability: - Low aqueous solubility of this compound. - First-pass metabolism.Formulation Improvement: - Consider formulation strategies to enhance solubility, such as using co-solvents or creating a microemulsion, if appropriate for the study goals.[7]
Guide 2: Inconsistent Efficacy in Anti-Diarrheal Models

This guide provides troubleshooting for variability in efficacy studies using common preclinical models of diarrhea.

Observed Issue Potential Causes Troubleshooting Steps
High variability in the onset and severity of diarrhea in the control group Inconsistent Model Induction: - Variable dose of the inducing agent (e.g., castor oil). - Differences in animal sensitivity.Standardize Induction Protocol: - Administer a precise volume of the inducing agent based on body weight. - Ensure the inducing agent is from the same batch and stored correctly. Acclimatize Animals: - Allow for a proper acclimatization period before the experiment to reduce stress-related variability.
Inconsistent reduction in diarrheal parameters with this compound treatment Variable Drug Exposure: - See PK troubleshooting guide. Timing of Treatment: - The time between drug administration and induction of diarrhea is critical.Optimize Dosing Schedule: - Administer this compound at a consistent time point before the induction of diarrhea, based on its known Tmax. Refine Outcome Measures: - Use multiple, objective measures of diarrhea (e.g., total weight of wet feces, percentage of animals with diarrhea) and record them at fixed intervals.
Lack of a clear dose-response relationship Dose Range Too Narrow or Too High: - The selected doses may be on the plateau of the dose-response curve. High Intrinsic Variability: - The biological variability in the model may be masking the dose effect.Expand Dose Range: - Test a wider range of doses in a pilot study to identify the dynamic portion of the dose-response curve. Increase Sample Size: - A larger number of animals per group may be needed to detect statistically significant differences in the presence of high variability.

Data Presentation

Table 1: In Vitro Inhibitory Potency of Racthis compound and its Active Metabolite, Thiorphan
CompoundEnzyme SourceIC50 / KiReference
Racthis compoundPurified NEP from mouse brainKi: 4500 nM[1]
ThiorphanPurified NEP from mouse brainKi: 6.1 nM[1]
Racthis compound (pre-incubated)Rat brain membranesApparent Ki: 8.6 nM[1]
ThiorphanStriatal membranesIC50: 4.7 nM[1]
ThiorphanPurified NEPIC50: 1.8 nM[1]

Note: The significantly lower apparent Ki for pre-incubated Racthis compound suggests its conversion to the more potent thiorphan in the presence of tissue enzymes.[1]

Table 2: Effect of Racthis compound on Cholera Toxin-Induced Hypersecretion in a Canine Jejunal Loop Model
ParameterCholera Toxin-Induced Secretion (Vehicle)Cholera Toxin-Induced Secretion with Racthis compound (10 mg/kg, p.o.)% Inhibition
Water Flux (mL/min)0.73 ± 0.150.37 ± 0.1349.3%
Sodium Flux (µmol/min)125.0 ± 16.114.7 ± 9.588.2%
Potassium Flux (µmol/min)3.41 ± 0.661.66 ± 0.6151.3%

Data adapted from a study directly demonstrating the antisecretory activity of Racthis compound. The effect was suppressed by the opioid antagonist naloxone, confirming the mechanism of action.[2][8]

Experimental Protocols

Protocol 1: In Vitro Enkephalinase (NEP) Inhibition Assay

Objective: To determine the in vitro potency of a test compound (e.g., thiorphan) to inhibit enkephalinase activity.

Materials:

  • Purified recombinant human NEP

  • Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • Assay buffer (e.g., 50 mM Tris, pH 7.4)

  • Test compound (thiorphan) and vehicle (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer. The final concentration of DMSO should be kept constant across all wells (e.g., <1%).

  • Add a fixed amount of NEP to each well, except for the "no enzyme" control wells.

  • Add the different concentrations of the test compound or vehicle to the respective wells.

  • Include a "no inhibitor" (positive) control and a "no enzyme" (background) control.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Measure the fluorescence intensity kinetically over 60 minutes, with readings every 1-2 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Plot the percentage of inhibition relative to the "no inhibitor" control against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Castor Oil-Induced Diarrhea Model in Mice

Objective: To evaluate the anti-diarrheal efficacy of this compound in vivo.

Animals: Male Swiss albino mice (20-25 g).

Materials:

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)

  • Castor oil

  • Loperamide (positive control)

  • Metabolic cages with blotting paper lining the floor

Procedure:

  • House the mice individually in metabolic cages and fast them for 18 hours with free access to water.

  • Group the animals (n=6-8 per group): Vehicle control, positive control (Loperamide, e.g., 3 mg/kg), and this compound treatment groups (e.g., 10, 30, 100 mg/kg).

  • Administer the vehicle, Loperamide, or this compound orally (p.o.) by gavage.

  • One hour after treatment, administer 0.5 mL of castor oil orally to each mouse.[9][10][11]

  • Observe the animals for 4 hours.[10][11]

  • Record the following parameters:

    • Onset of diarrhea: Time from castor oil administration to the first wet stool.

    • Number of wet stools: Count the number of characteristic diarrheal droppings.

    • Weight of wet stools: Weigh the blotting paper at the end of the observation period and subtract the initial weight.

  • Data Analysis: Compare the mean values of the measured parameters between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). Calculate the percentage inhibition of defecation.

Mandatory Visualization

Ecadotril_Signaling_Pathway cluster_lumen Intestinal Lumen Hypersecretion Water & Electrolyte Hypersecretion This compound This compound (Oral) Thiorphan Thiorphan (Active Metabolite) This compound->Thiorphan Metabolism NEP Neutral Endopeptidase (NEP) (Enkephalinase) Thiorphan->NEP Inhibition Increased_Enkephalins Increased Local Enkephalin Levels Enkephalins Endogenous Enkephalins Enkephalins->NEP Degradation Delta_Opioid_Receptor δ-Opioid Receptor Enkephalins->Delta_Opioid_Receptor Binding & Activation Adenylyl_Cyclase Adenylyl Cyclase Delta_Opioid_Receptor->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP ATP to cAMP Reduced_cAMP Reduced Intracellular cAMP cAMP->Hypersecretion Stimulates

Caption: Mechanism of action of this compound in reducing intestinal hypersecretion.

Experimental_Workflow_Diarrhea_Model cluster_prep Preparation Phase cluster_treatment Treatment & Induction Phase cluster_observation Observation & Data Collection Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (e.g., 1 week) Fasting 18-hour Fasting (Water ad libitum) Acclimatization->Fasting Grouping Random Grouping (n=6-8 per group) Fasting->Grouping Dosing Oral Gavage: - Vehicle - this compound - Positive Control Grouping->Dosing Induction Induce Diarrhea (e.g., Castor Oil, 1 hr post-dosing) Dosing->Induction Observation 4-hour Observation Period Induction->Observation Data_Collection Onset of Diarrhea Number of Wet Stools Weight of Wet Stools Observation->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Results Compare Treatment Groups to Control Stats->Results Troubleshooting_Logic Start High Variability in Results Check_PK Pharmacokinetic Variability? Start->Check_PK Check_Efficacy Efficacy Variability? Start->Check_Efficacy Check_InVitro In Vitro Assay Variability? Start->Check_InVitro PK_Metabolism Assess Metabolism (Strain, Metabolite Levels) Check_PK->PK_Metabolism PK_GI Control for GI Variables (Fasting, Diet) Check_PK->PK_GI PK_Formulation PK_Formulation Check_PK->PK_Formulation Efficacy_Dosing Optimize Dosing Schedule & Route Check_Efficacy->Efficacy_Dosing Efficacy_Measurement Refine Outcome Measures Check_Efficacy->Efficacy_Measurement Efficacy_Model Efficacy_Model Check_Efficacy->Efficacy_Model InVitro_Protocol Standardize Protocol (Conc., Incubation, Temp.) Check_InVitro->InVitro_Protocol InVitro_Controls Review Controls (Positive, Negative, Background) Check_InVitro->InVitro_Controls InVitro_Reagents InVitro_Reagents Check_InVitro->InVitro_Reagents End Consistent Results PK_Formulation->End Efficacy_Model->End InVitro_Reagents->End

References

Technical Support Center: Optimizing HPLC Parameters for Ecadotril Peak Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Ecadotril (also known as Racthis compound). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC analysis of this compound, providing potential causes and recommended solutions.

Q1: Why am I observing poor peak shape (e.g., tailing or fronting) for my this compound peak?

A1: Poor peak shape can be caused by several factors. Here are some common causes and troubleshooting steps:

  • Column Overload: Injecting too much sample can lead to peak distortion.[1][2]

    • Solution: Reduce the injection volume or dilute the sample.[1][3][4]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.

    • Solution: Adjust the mobile phase pH. For reversed-phase chromatography, a slightly acidic pH is often beneficial. One method successfully used a mobile phase containing 20 mM phosphate buffer at pH 3.5.[5]

  • Secondary Interactions: Active sites on the column packing material can interact with the analyte, causing tailing.[2]

    • Solution: Use a well-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.

  • Column Degradation: Over time, columns can degrade, leading to poor peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column.[4]

Q2: I am seeing extraneous or "ghost" peaks in my chromatogram. What could be the cause?

A2: Ghost peaks are typically due to contamination in the HPLC system or the sample.[2]

  • Contaminated Mobile Phase: Impurities in the solvents or additives can appear as peaks.

    • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase.[4] Ensure proper filtration and degassing of the mobile phase before use.[5][6]

  • Carryover from Previous Injections: Residual sample from a previous run can elute in a subsequent analysis.

    • Solution: Implement a robust needle wash program on your autosampler and flush the column with a strong solvent between analyses.

  • Sample Degradation: this compound can degrade under certain conditions, leading to the appearance of degradation products as extra peaks.[7][8]

    • Solution: Ensure proper sample handling and storage. If conducting forced degradation studies, be aware of the expected degradation products.

Q3: How can I improve the resolution between the this compound peak and its impurities or degradation products?

A3: Achieving baseline resolution is critical for accurate quantification. Here are several strategies to improve peak resolution:[9]

  • Optimize Mobile Phase Composition: Changing the organic modifier (e.g., switching between acetonitrile and methanol) or the ratio of organic to aqueous phase can significantly alter selectivity.[10]

    • Example: One method utilized a mobile phase of acetonitrile, methanol, water, and acetic acid (52:28:20:0.1, v/v/v/v) to separate this compound from its alkaline degradation products.[8][11] Another used a gradient with 0.1% formic acid and acetonitrile.[7][12]

  • Adjust Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, though it will also increase the run time.[1][9]

  • Change Column Chemistry: If optimizing the mobile phase is insufficient, switching to a different column stationary phase (e.g., from C18 to a Cyano or Phenyl column) can provide different selectivity.[10] An Acquity HSS Cyano column has been used successfully for separating degradation products.[7][12]

  • Modify Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution.[13][14] However, be mindful of potential analyte degradation at elevated temperatures.

Q4: My retention times are shifting between injections. What should I check?

A4: Retention time variability can compromise data quality.

  • Inconsistent Mobile Phase Preparation:

    • Solution: Prepare the mobile phase accurately and consistently. For gradient elution, ensure the proportioning valves of your HPLC system are functioning correctly.[3]

  • Fluctuations in Column Temperature:

    • Solution: Use a column oven to maintain a stable temperature.[1][15]

  • Pump Issues:

    • Solution: Check for leaks in the pump and ensure it is delivering a constant flow rate.[15] Degassing the mobile phase is also crucial to prevent bubble formation in the pump.[5]

Data Presentation: HPLC Method Parameters for this compound Analysis

The following tables summarize various reported HPLC methods for the analysis of this compound, providing a comparative overview of key experimental parameters.

Parameter Method 1 Method 2 Method 3 Method 4 Method 5
Column C18C18 (Bondapak)Acquity HSS CyanoC18C18 (BDS-Hypersil)
Mobile Phase Acetonitrile:Methanol:Water:Acetic Acid (52:28:20:0.1 v/v/v/v)[8][11]Acetonitrile:Methanol:Water (50:40:10 v/v)[6]0.1% Formic Acid and Acetonitrile (Gradient)[7][12]Methanol:Water (80:20 v/v)[16][17]20 mM Phosphate Buffer (pH 3.5):Acetonitrile (40:60)[5]
Flow Rate 0.7 mL/min[11]1.0 mL/min[6]Not Specified1.2 mL/min[12][16]1.0 mL/min[5]
Detection Wavelength 232 nm[8][11]217 nm[6]Not Specified231 nm[12][16]230 nm[5]
Column Temperature Not SpecifiedAmbient[6]Not SpecifiedNot Specified30 ± 2°C[5]

Experimental Protocols

Below are detailed methodologies for two distinct HPLC methods for this compound analysis.

Protocol 1: Isocratic RP-HPLC Method [6]

  • Mobile Phase Preparation: Mix acetonitrile, methanol, and water in a ratio of 50:40:10 (v/v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes.

  • Chromatographic System: Use a C18 column (e.g., Bondapak, 250 x 4.6 mm, 5 µm particle size).

  • Flow Rate: Set the pump to a flow rate of 1.0 mL/min.

  • Column Temperature: Maintain an ambient column temperature.

  • Detection: Set the UV detector to a wavelength of 217 nm.

  • Injection Volume: Inject the desired volume of the sample solution.

  • Analysis: The retention time for this compound is approximately 3.168 minutes under these conditions.

Protocol 2: Stability-Indicating RP-HPLC Method [8][11]

  • Mobile Phase Preparation: Prepare a mixture of acetonitrile, methanol, water, and acetic acid in a ratio of 52:28:20:0.1 (v/v/v/v).

  • Chromatographic System: Employ a C18 analytical column.

  • Flow Rate: Set the mobile phase flow rate to 0.7 mL/min.

  • Detection: Monitor the eluent at a UV wavelength of 232 nm.

  • Sample Preparation: Dissolve the sample in methanol to achieve a suitable concentration (e.g., within the linear range of 4-40 µg/mL).

  • Injection: Inject 20 µL of the sample solution.

  • Analysis: This method is effective for separating this compound from its alkaline degradation products.

Visualizations

The following diagrams illustrate a general experimental workflow for HPLC method development and a logical troubleshooting pathway for common peak resolution issues.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis sample_prep Sample Preparation (Dissolution, Dilution) hplc_system HPLC System Setup (Column Installation, Priming) sample_prep->hplc_system mobile_phase_prep Mobile Phase Preparation (Mixing, Filtering, Degassing) mobile_phase_prep->hplc_system method_setup Method Setup (Flow Rate, Gradient, Temp.) hplc_system->method_setup injection Sample Injection method_setup->injection data_acquisition Data Acquisition injection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Caption: A typical experimental workflow for HPLC analysis.

troubleshooting_logic rect_node rect_node start Poor Peak Resolution? check_peak_shape Peak Tailing or Fronting? start->check_peak_shape check_retention Retention Time Shifting? start->check_retention check_extra_peaks Extra Peaks Present? start->check_extra_peaks sol_peak_shape_1 Adjust Mobile Phase pH check_peak_shape->sol_peak_shape_1 Yes sol_retention_1 Ensure Consistent Mobile Phase Prep check_retention->sol_retention_1 Yes sol_extra_peaks_1 Use Fresh HPLC-Grade Solvents check_extra_peaks->sol_extra_peaks_1 Yes sol_peak_shape_2 Reduce Sample Concentration sol_peak_shape_1->sol_peak_shape_2 sol_peak_shape_3 Check/Replace Column sol_peak_shape_2->sol_peak_shape_3 sol_retention_2 Use Column Oven sol_retention_1->sol_retention_2 sol_retention_3 Check Pump & Flow Rate sol_retention_2->sol_retention_3 sol_extra_peaks_2 Implement Needle Wash & Column Flush sol_extra_peaks_1->sol_extra_peaks_2

Caption: A troubleshooting guide for HPLC peak resolution issues.

References

Potential drug-drug interactions with Ecadotril in co-administration studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on potential drug-drug interactions with Ecadotril in co-administration studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: Are there any known drug-drug interactions with this compound from co-administration studies?

Currently, there is a lack of specific published clinical studies detailing drug-drug interactions for this compound when co-administered with other drugs. The available information is primarily focused on its racemic form, Racthis compound. For Racthis compound, no clinically significant drug-drug interactions have been formally described in humans.[1]

Q2: What is the metabolic pathway of this compound and its potential for pharmacokinetic interactions?

This compound is the S-enantiomer of Racthis compound.[2] Racthis compound is a prodrug that is rapidly and effectively metabolized to its active metabolite, thiorphan, which is responsible for its therapeutic effect.[2][3][4] Thiorphan is approximately 90% bound to plasma proteins.[1][4]

Studies on Racthis compound and its primary metabolites indicate that they do not inhibit or induce the major cytochrome P450 (CYP450) enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, nor do they induce UGT enzymes.[1] This suggests a low potential for pharmacokinetic interactions when this compound is co-administered with drugs that are substrates, inhibitors, or inducers of these enzyme systems.

Troubleshooting Guide

Issue: Designing a co-administration study with this compound and a novel compound.

Recommended Approach:

  • Assume a similar metabolic profile to Racthis compound: In the absence of specific data for this compound, a conservative approach is to assume its drug interaction potential is similar to that of Racthis compound.

  • Focus on pharmacodynamic interactions: Given the low likelihood of pharmacokinetic interactions, initial studies should focus on potential pharmacodynamic interactions, particularly with drugs that have similar therapeutic or adverse effect profiles.

  • Consider theoretical interactions: While extensive metabolism-based interactions are not expected, there is a theoretical risk of angioedema when co-administered with Angiotensin-Converting Enzyme (ACE) inhibitors due to the inhibition of neutral endopeptidase (NEP).[1]

Data Presentation

Table 1: Pharmacokinetic Parameters of Racthis compound and its Active Metabolite Thiorphan

ParameterValueReference
Absorption Rapidly absorbed after oral administration.[1]
Time to Cmax Approximately 60 minutes. Delayed by food.[1]
Metabolism Rapidly and effectively metabolized to the active metabolite, thiorphan.[1][2]
Protein Binding (Thiorphan) ~90%[1][4]
Elimination Half-life (NEP inhibition) ~3 hours[1]
Excretion Primarily via urine (81.4%) and feces (8%).[1][4]

Table 2: Summary of Cytochrome P450 and UGT Enzyme Interaction Potential for Racthis compound

EnzymeInteraction Potential (Inhibition/Induction)Reference
CYP1A2 No inhibition or induction observed.[1]
CYP2C9 No inhibition or induction observed.[1]
CYP2C19 No inhibition or induction observed.[1]
CYP2D6 No inhibition or induction observed.[1]
CYP3A4 No inhibition or induction observed.[1]
UGT Enzymes No induction observed.[1]

Experimental Protocols

Protocol: In Vitro Assessment of Drug Interaction Potential

To assess the potential for drug-drug interactions with a novel compound, a standard in vitro experimental workflow can be followed.

cluster_workflow In Vitro DDI Assessment Workflow A Compound Incubation with Human Liver Microsomes B CYP450 Inhibition Assay (e.g., using specific probe substrates) A->B Assess C CYP450 Induction Assay (e.g., using cryopreserved human hepatocytes) A->C Assess D Metabolite Identification (LC-MS/MS) B->D Identify C->D Identify E Data Analysis and Interpretation D->E Analyze

Caption: Workflow for in vitro drug-drug interaction assessment.

Signaling Pathways and Logical Relationships

Diagram: this compound's Mechanism of Action and Theoretical Interaction with ACE Inhibitors

The following diagram illustrates the mechanism of action of this compound and the theoretical basis for a potential pharmacodynamic interaction with ACE inhibitors.

cluster_pathway This compound Mechanism and Potential ACEi Interaction This compound This compound (via Thiorphan) NEP Neutral Endopeptidase (NEP) This compound->NEP Inhibits Bradykinin Bradykinin NEP->Bradykinin Degrades Angioedema Angioedema Risk Bradykinin->Angioedema Increased levels lead to ACEi ACE Inhibitors ACE Angiotensin-Converting Enzyme (ACE) ACEi->ACE Inhibits ACE->Bradykinin Degrades

Caption: Theoretical pharmacodynamic interaction between this compound and ACE inhibitors.

References

Technical Support Center: Managing Ecadotril Degradation in Alkaline Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the degradation of Ecadotril in alkaline environments. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guide

Q1: I am observing a rapid loss of this compound in my experimental setup. What could be the primary cause?

A1: this compound is highly susceptible to degradation in alkaline conditions. The primary cause of its instability is the hydrolysis of its thioester and ester functional groups, which is significantly accelerated at a basic pH. Even mildly alkaline conditions can lead to a substantial loss of the active compound. One study reported that in a methanolic solution with an alkaline medium, the drug degraded almost immediately.[1] Another investigation showed 28.4% degradation of Racthis compound (the racemic form of this compound) in 0.1N NaOH at 70°C in just 10 minutes.

Q2: My solution's pH is only slightly alkaline (around pH 8-9), yet I'm still seeing degradation. Is this expected?

A2: Yes, this is expected. While the degradation rate is most rapid in strongly alkaline solutions, this compound's ester and thioester bonds are prone to hydrolysis even at moderately alkaline pH levels. The rate of degradation is pH-dependent, and any pH above neutral (pH 7) will contribute to the breakdown of the molecule.

Q3: How can I confirm that the loss of my compound is due to alkaline hydrolysis?

A3: To confirm alkaline hydrolysis, you can perform a stability-indicating analysis using methods like High-Performance Liquid Chromatography (HPLC).[1] By running a time-course experiment and analyzing samples at different time points, you can monitor the decrease in the peak corresponding to this compound and the appearance of new peaks corresponding to its degradation products. Comparing the chromatograms of your experimental samples with those from forced degradation studies (e.g., intentionally exposing this compound to a known alkaline solution) can help identify the degradation products.

Q4: What are the expected degradation products of this compound in an alkaline medium?

A4: Under alkaline conditions, this compound is expected to hydrolyze at both the thioester and the ester linkages. This results in the formation of several degradation products. The primary degradation pathway involves the cleavage of the thioester bond to release a thiol, and hydrolysis of the ester bond to form a carboxylic acid. A proposed pathway suggests the formation of thiorphan, which is the active metabolite, and other related substances.

Frequently Asked Questions (FAQs)

Q5: What is the optimal pH range to maintain the stability of this compound in solution?

A5: To minimize degradation, this compound solutions should be maintained at an acidic to neutral pH. While specific long-term stability data at various pH levels is not extensively available in the public domain, it is clear that alkaline conditions must be avoided. For experimental purposes, buffering your solution to a pH below 7 is recommended.

Q6: Are there any formulation strategies to protect this compound from alkaline degradation?

A6: While specific formulation strategies for this compound are not widely published, general principles for stabilizing ester and thioester-containing drugs can be applied. These include:

  • pH control: Using acidic buffers to maintain a low pH environment.

  • Microencapsulation: Encapsulating the drug in a protective matrix can create a microenvironment with a more favorable pH and limit its exposure to alkaline conditions.

  • Solid Dispersions: Creating solid dispersions with acidic polymers can help maintain a lower pH around the drug molecules even when dispersed in a neutral or slightly alkaline medium.

  • Aprotic Solvents: In non-aqueous formulations, using aprotic solvents can prevent hydrolysis. However, the suitability of this approach depends on the specific application.

Q7: How does temperature affect the degradation of this compound in alkaline conditions?

A7: Elevated temperatures will accelerate the rate of alkaline hydrolysis of this compound. As with most chemical reactions, an increase in temperature provides more energy for the molecules to overcome the activation energy barrier of the hydrolysis reaction. Therefore, to minimize degradation, it is recommended to work with this compound solutions at reduced temperatures (e.g., on ice) whenever possible, especially if an alkaline pH cannot be completely avoided.

Q8: Can I use co-solvents to improve the stability of this compound?

A8: The use of co-solvents can have a complex effect on the stability of this compound. While some co-solvents might reduce the activity of water and thus slow down hydrolysis, others could potentially participate in the degradation process. For instance, one study noted that the use of methanol as a co-solvent in forced degradation studies led to the formation of pseudo degradation products. Therefore, the choice of a co-solvent should be carefully evaluated for its impact on this compound's stability under your specific experimental conditions.

Quantitative Data on this compound Degradation

The available literature on the degradation of this compound in alkaline conditions is largely qualitative, describing the degradation as rapid or immediate. However, some quantitative data from forced degradation studies is available.

Condition% DegradationReference
0.1N NaOH at 70°C for 10 minutes28.4%
Alkaline medium (methanolic solution)Immediate[1]
0.1 N NaOH, reflux for 2 hoursComplete

Note: There is a lack of publicly available kinetic data (e.g., rate constants, half-lives) for the degradation of this compound at milder alkaline pH values (pH 8-10) and various temperatures. Researchers are advised to perform their own stability studies under their specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Alkaline Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify its degradation products and assess its stability under harsh alkaline conditions.

Materials:

  • This compound standard

  • 0.1 N Sodium Hydroxide (NaOH) solution

  • 0.1 N Hydrochloric Acid (HCl) solution

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • Pipettes

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • In a volumetric flask, add a known volume of the this compound stock solution.

  • Add a specific volume of 0.1 N NaOH to initiate degradation.

  • If desired, the reaction can be heated to a specific temperature (e.g., 70°C) for a defined period (e.g., 10 minutes).

  • After the specified time, neutralize the solution by adding an equivalent amount of 0.1 N HCl.

  • Dilute the solution to a suitable concentration for HPLC analysis using a mixture of water and methanol as the diluent.

  • Inject the sample into the HPLC system and analyze the chromatogram for the parent this compound peak and any degradation product peaks.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method can be used to separate this compound from its degradation products, allowing for the quantification of the remaining intact drug.

HPLC Parameters:

  • Column: C18, 5 µm, 4.6 x 150 mm (or equivalent)

  • Mobile Phase: A mixture of acetonitrile, methanol, and water. A common mobile phase composition is acetonitrile:methanol:water in a ratio of 60:20:20 (v/v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 231 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Procedure:

  • Prepare the mobile phase and equilibrate the HPLC system until a stable baseline is achieved.

  • Prepare standard solutions of this compound at known concentrations.

  • Prepare your experimental samples containing this compound.

  • Inject the standard and experimental samples into the HPLC system.

  • Identify the peak for this compound based on its retention time from the standard injections.

  • Quantify the amount of this compound in your samples by comparing the peak area with the calibration curve generated from the standard solutions.

Visualizations

Ecadotril_Degradation_Pathway This compound This compound Thioester_Hydrolysis Thioester Hydrolysis This compound->Thioester_Hydrolysis OH- Ester_Hydrolysis Ester Hydrolysis This compound->Ester_Hydrolysis OH- Thiorphan Thiorphan (Active Metabolite) Thioester_Hydrolysis->Thiorphan Degradation_Product_A Degradation Product A (Carboxylic Acid Derivative) Ester_Hydrolysis->Degradation_Product_A Further_Degradation Further Degradation Products Thiorphan->Further_Degradation Degradation_Product_A->Further_Degradation

Caption: Proposed alkaline degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Prep_this compound Prepare this compound Solution Add_Alkali Introduce Alkaline Condition (e.g., adjust pH) Prep_this compound->Add_Alkali Time_Course Incubate at Controlled Temperature and Time Add_Alkali->Time_Course HPLC_Analysis HPLC Analysis Time_Course->HPLC_Analysis Data_Quantification Quantify this compound and Degradation Products HPLC_Analysis->Data_Quantification Assess_Stability Assess Stability Profile Data_Quantification->Assess_Stability Identify_Products Identify Degradation Products (if standards are available) Data_Quantification->Identify_Products

Caption: Workflow for assessing this compound stability in alkaline conditions.

References

Technical Support Center: Understanding Ecadotril Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ecadotril. Our goal is to help you interpret unexpected side effects observed in animal studies and provide guidance on experimental design and data analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is the S-enantiomer of Racthis compound and functions as a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin.[1][2] NEP is a zinc metalloendopeptidase responsible for the degradation of several endogenous peptides, including enkephalins and atrial natriuretic peptide (ANP).[1] By inhibiting NEP, this compound increases the levels of these peptides, leading to its therapeutic effects, primarily the anti-diarrheal action through the potentiation of enkephalins in the gastrointestinal tract.[3]

Q2: What are the most significant unexpected side effects observed in animal studies with high doses of this compound?

A2: Preclinical toxicity studies in Beagle dogs have identified the hematopoietic system as the primary target for toxicological effects at high doses.[1][4] The most significant side effects observed were pronounced anemia, bone marrow suppression, and some evidence of liver impairment at a dose of 300 mg/kg/day administered for 3 months.[1][4]

Q3: Are the observed side effects reversible?

A3: Yes, in the 3-month study in dogs, the toxic effects, including anemia and bone marrow suppression, were found to be reversible after a 4-week recovery period following cessation of treatment.[4] There was no evidence of cumulative effects over time in the studies conducted.[1][4]

Q4: What is the No-Observable-Adverse-Effect-Level (NOAEL) for this compound in dogs?

A4: The NOAEL for this compound following daily oral administration in dogs has been established at 100 mg/kg/day for both 3-month and 12-month studies.[1][4]

Troubleshooting Guide: Interpreting Unexpected Side Effects

This guide is designed to help you troubleshoot and understand the potential reasons behind the observed side effects in your this compound animal studies.

Issue 1: Hematopoietic Toxicity (Anemia, Bone Marrow Suppression)

Potential Cause: While the exact mechanism for hematopoietic toxicity is not fully elucidated, it is a dose-dependent effect. The high concentration of the drug or its metabolites may have off-target effects on hematopoietic stem cells or progenitor cells in the bone marrow.

Troubleshooting Steps:

  • Confirm Dose and Formulation: Double-check your dosing calculations and the stability of your formulation. Inconsistent dosing can lead to unexpected toxicity.

  • Monitor Hematological Parameters: Conduct regular complete blood counts (CBCs) throughout your study to monitor for early signs of anemia (decreased red blood cells, hemoglobin, hematocrit) and other cytopenias.

  • Bone Marrow Analysis: If significant hematological changes are observed, a bone marrow aspiration or biopsy is recommended to assess cellularity, myeloid-to-erythroid ratio, and the presence of any morphological abnormalities in hematopoietic cells.

  • Consider Species Differences: Be aware that different animal species may have varying sensitivities to drug-induced hematopoietic toxicity.

Issue 2: Liver Impairment

Potential Cause: The observed liver impairment at high doses could be due to the metabolic burden on the liver for drug detoxification or potential off-target effects on hepatocytes.

Troubleshooting Steps:

  • Monitor Liver Function: Regularly monitor plasma biochemical parameters such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin to detect early signs of liver damage.

  • Histopathological Examination: At the end of the study, perform a thorough histopathological examination of liver tissue to identify any cellular damage, inflammation, or other abnormalities.

  • Dose-Response Assessment: If liver impairment is a concern, consider including a wider range of dose groups in your study to clearly define the dose-response relationship for this toxicity.

Quantitative Data Summary

The following tables summarize the key findings from the toxicity studies of this compound in Beagle dogs.

Table 1: Summary of Acute, Subchronic, and Chronic Toxicity Studies of this compound in Beagle Dogs

Study DurationDose Groups (mg/kg/day)Number of Animals per GroupKey FindingsNOAEL (mg/kg/day)
Acute (single dose) 20002Nonspecific clinical signs of toxicosis.[1]Not Applicable
Subchronic (3 months) 0 (Control), 50, 100, 3008-12300 mg/kg/day: Pronounced anemia, bone marrow suppression, some liver impairment.[1][4]100[1][4]
Chronic (12 months) 0 (Control), 25, 50, 1008No apparent treatment-related effects at any dose.[1]100[1]

Experimental Protocols

Protocol: Subchronic Oral Toxicity Study of this compound in Beagle Dogs

This protocol is based on the methodology described in the published toxicity studies of this compound.[1][4]

1. Animals:

  • Healthy, 4- to 11-month-old Beagle dogs.[1]

  • Animals are housed individually in appropriate conditions with access to food and water.

2. Dosing:

  • This compound is administered orally once daily in gelatin capsules.[1]

  • Control group receives empty gelatin capsules.[1]

  • Dose groups: 0 (Control), 50, 100, and 300 mg/kg/day.[1]

3. In-life Monitoring:

  • Physical Examinations: Performed regularly throughout the study.

  • Complete Blood Count (CBC): Conducted before the start of the study and at various time points during the experiment to assess hematological parameters.[1]

  • Plasma Biochemical Analyses: Performed to monitor liver and kidney function, and other metabolic parameters.[1]

  • Urinalyses: Conducted to assess renal function.[1]

4. Terminal Procedures:

  • At the end of the 3-month treatment period, animals are euthanized.

  • A thorough necropsy is performed on all animals.

  • Tissues, including bone marrow and liver, are collected for histopathological examination.

Visualizations

Ecadotril_Mechanism_of_Action This compound This compound (Oral Administration) Thiorphan Thiorphan (Active Metabolite) This compound->Thiorphan Rapid Conversion NEP Neutral Endopeptidase (NEP) Thiorphan->NEP Inhibition Therapeutic_Effects Therapeutic Effects (e.g., Anti-diarrheal) Thiorphan->Therapeutic_Effects Potentiation of Endogenous Peptides Degraded_Peptides Degraded Peptides NEP->Degraded_Peptides Degradation Enkephalins Enkephalins Enkephalins->NEP ANP Atrial Natriuretic Peptide (ANP) ANP->NEP

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_pre_treatment Pre-treatment Phase cluster_treatment Treatment Phase (3 Months) cluster_post_treatment Post-treatment Phase Animal_Selection Animal Selection (Healthy Beagle Dogs) Baseline_Measurements Baseline Measurements (CBC, Biochemistry, Urinalysis) Animal_Selection->Baseline_Measurements Dosing Daily Oral Administration (this compound or Placebo) Baseline_Measurements->Dosing In_life_Monitoring In-life Monitoring (Physical Exams, CBC, etc.) Dosing->In_life_Monitoring Euthanasia Euthanasia In_life_Monitoring->Euthanasia Necropsy Necropsy Euthanasia->Necropsy Histopathology Histopathology (Bone Marrow, Liver) Necropsy->Histopathology

Caption: Experimental workflow for a subchronic toxicity study.

Troubleshooting_Logic Observation Unexpected Side Effect Observed (e.g., Anemia) Dose_Verification Verify Dose and Formulation Observation->Dose_Verification Monitoring Intensify Monitoring (e.g., Frequent CBCs) Dose_Verification->Monitoring Dose Correct Mechanism_Investigation Investigate Mechanism (Bone Marrow Analysis) Monitoring->Mechanism_Investigation Dose_Response Assess Dose-Response Relationship Mechanism_Investigation->Dose_Response Report Document and Report Findings Dose_Response->Report

Caption: Troubleshooting logic for unexpected side effects.

References

Ecadotril Dosage Adjustment in Animal Models of Diarrhea: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting Ecadotril (Racthis compound) dosage for various animal models of diarrhea. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacokinetic and toxicity data to facilitate effective and reproducible research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions that may arise during the experimental use of this compound.

Q1: What is the recommended starting dose of this compound for a castor oil-induced diarrhea model in rats?

A1: A common starting dose for this compound in a castor oil-induced diarrhea model in rats is 10 mg/kg, administered orally. However, the optimal dose can vary depending on the specific experimental conditions and the severity of diarrhea induced. It is advisable to perform a dose-response study to determine the most effective dose for your specific protocol.

Q2: I am observing poor solubility of this compound when preparing my dosing solution. What can I do?

A2: this compound is sparingly soluble in water. To improve solubility, consider the following options:

  • Co-solvents: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF). A common practice is to first dissolve this compound in a small amount of DMSO and then dilute it with an aqueous buffer like PBS. A 1:6 solution of DMSO:PBS can achieve a solubility of approximately 0.16 mg/mL. It is important to note that aqueous solutions of this compound are not stable and should be prepared fresh daily.

  • Vehicle Selection: For oral administration in rodents, vehicles such as a suspension in 0.5% carboxymethylcellulose (CMC) or a solution in polyethylene glycol 200 (PEG 200) can be used. Always ensure the chosen vehicle is non-toxic and does not interfere with the experimental outcomes.

Q3: My control group in the castor oil model is not showing consistent diarrhea. What could be the issue?

A3: Inconsistency in the castor oil model can arise from several factors:

  • Fasting Period: Ensure that the animals are properly fasted (typically 18-24 hours with free access to water) before the administration of castor oil. Food in the gastrointestinal tract can interfere with the action of castor oil.

  • Castor Oil Volume and Administration: The volume of castor oil is critical. For rats, 1-2 mL orally is a standard dose, while for mice, 0.5 mL is often used. Ensure accurate oral gavage technique to deliver the full dose to the stomach.

  • Animal Strain and Gut Microbiota: Different rodent strains may exhibit varying sensitivity to castor oil. The composition of the gut microbiota can also influence the metabolism of ricinoleic acid, the active component of castor oil.

Q4: Are there any known toxic effects of this compound in common laboratory animals?

A4: this compound generally has a good safety profile at therapeutic doses. However, toxicity studies have been conducted. In dogs, the no-observable-adverse-effect level (NOAEL) for daily oral administration was found to be 100 mg/kg/day. At higher doses (300 mg/kg/day), effects on the hematopoietic system were observed. In mice, no overt toxicity was seen with intraperitoneal treatment of 50 mg/kg for 10 days. It is always recommended to consult relevant safety data for the specific animal model and dosing regimen being used.

Experimental Protocols

This section provides detailed methodologies for inducing common forms of diarrhea in animal models.

Castor Oil-Induced Diarrhea in Rats

This model is widely used to screen for anti-secretory and anti-motility effects of test compounds.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Castor oil

  • This compound

  • Vehicle (e.g., 0.5% CMC)

  • Oral gavage needles

  • Metabolic cages with filter paper lining

Procedure:

  • Fast the rats for 18-24 hours before the experiment, with free access to water.

  • Divide the animals into experimental groups (e.g., vehicle control, this compound-treated, positive control like Loperamide).

  • Administer the vehicle or this compound (e.g., 10 mg/kg) orally to the respective groups.

  • One hour after treatment, administer 1-2 mL of castor oil orally to all animals.

  • Place each rat in an individual metabolic cage lined with pre-weighed filter paper.

  • Observe the animals for the onset of diarrhea (time to the first diarrheic dropping) and the total number and weight of fecal pellets over a 4-6 hour period.

  • The filter paper can be changed at regular intervals (e.g., every hour) to quantify fecal output over time.

Rotavirus-Induced Diarrhea in Piglets

This model is relevant for studying infectious diarrhea, particularly in a pediatric context.

Materials:

  • Neonatal piglets (e.g., 5 days old)

  • Porcine rotavirus strain (e.g., Group A)

  • Cell culture medium for virus propagation

  • Oral gavage tubes

  • Fecal collection swabs or containers

Procedure:

  • House the piglets in a controlled environment and ensure they receive adequate colostrum and milk from the sow to model passive immunity.

  • Prepare a known titer of the porcine rotavirus in a suitable medium.

  • Orally inoculate the piglets with the rotavirus. The timing and dose may need to be optimized based on the virus strain and piglet age.

  • Monitor the piglets daily for clinical signs of diarrhea, such as the consistency and color of feces (often white or yellow).

  • Collect fecal samples at regular intervals to quantify viral shedding using methods like ELISA or PCR.

  • This compound or a vehicle can be administered orally before or after the viral challenge to assess its therapeutic effect.

Enterotoxigenic E. coli (ETEC)-Induced Diarrhea in Calves

This model is crucial for research into bacterial causes of neonatal diarrhea in livestock.

Materials:

  • Neonatal calves (first few days of life)

  • Enterotoxigenic E. coli (ETEC) strain expressing relevant fimbrial antigens (e.g., F5/K99) and enterotoxins (e.g., STa).

  • Broth medium for bacterial culture

  • Oral drenching equipment

  • Clinical monitoring tools (e.g., for assessing dehydration)

Procedure:

  • Ensure calves receive colostrum, or use colostrum-deprived calves for a more severe challenge model, depending on the research question.

  • Culture the ETEC strain to a specific concentration (e.g., 1 x 10^8 cells).

  • Administer the ETEC culture orally to the calves. The challenge is most effective in the first few days of life.

  • Monitor the calves for the onset and severity of watery diarrhea, dehydration, and other clinical signs.

  • This compound can be administered orally as a therapeutic intervention following the bacterial challenge.

Quantitative Data Summary

Table 1: Recommended this compound Dosages in Different Animal Models
Animal ModelDiarrhea InducerRoute of AdministrationEffective Dose Range (mg/kg)Reference
RatCastor OilOral10 - 40
MouseCastor OilIntravenous20
Dog-Oral30 - 300 (toxicity studies)
PigletRotavirusOral80
CalfE. coliOralData not available

Note: Dosages may require optimization for specific experimental conditions.

Table 2: Pharmacokinetic Parameters of this compound (or its active metabolite Thiorphan) in Different Species
SpeciesDose (mg/kg)RouteCmax (µg/mL)Tmax (hr)AUC (hr*µg/mL)T½ (hr)Reference
Rat0.26 (CrEL)Oral26.350.5047.600.97
Dog50, 100, 150, 200, 250 (Tanespimycin)IVVaries-VariesVaries
MouseData not fully available-----

Note: Pharmacokinetic parameters can be influenced by the formulation and analytical methods used. The data presented is illustrative and may not be directly comparable across studies.

Signaling Pathway and Experimental Workflow Diagrams

This compound's Mechanism of Action

ecadotril_mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Intestinal Epithelial Cell Enkephalins Enkephalins Neprilysin Neprilysin (Enkephalinase) Enkephalins->Neprilysin Degradation Opioid Receptor Opioid Receptor Enkephalins->Opioid Receptor Binding Inactive\nMetabolites Inactive Metabolites Neprilysin->Inactive\nMetabolites Adenylate\nCyclase Adenylate Cyclase Opioid Receptor->Adenylate\nCyclase Inhibition cAMP cAMP Adenylate\nCyclase->cAMP Conversion ATP ATP ATP->Adenylate\nCyclase CFTR CFTR Channel cAMP->CFTR Activation Fluid & Electrolyte\nSecretion Fluid & Electrolyte Secretion CFTR->Fluid & Electrolyte\nSecretion Increased This compound (Prodrug) This compound (Prodrug) Thiorphan (Active) Thiorphan (Active) This compound (Prodrug)->Thiorphan (Active) Metabolism Thiorphan (Active)->Neprilysin Inhibition

Caption: Mechanism of action of this compound in reducing diarrheal fluid secretion.

Experimental Workflow for Castor Oil-Induced Diarrhea Model

castor_oil_workflow start Start fasting Fast Rats (18-24 hours) start->fasting grouping Group Allocation (Vehicle, this compound, Positive Control) fasting->grouping treatment Oral Administration (Vehicle / this compound / Loperamide) grouping->treatment induction Induce Diarrhea (1-2 mL Castor Oil, oral) treatment->induction 1 hour post-treatment observation Observation Period (4-6 hours in metabolic cages) induction->observation data_collection Data Collection: - Onset of diarrhea - Fecal count - Fecal weight observation->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Caption: Workflow for evaluating this compound in a rat model of castor oil-induced diarrhea.

Validation & Comparative

Comparative Efficacy of Ecadotril and Loperamide in the Treatment of Acute Diarrhea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and mechanisms of action of two prominent anti-diarrheal agents: ecadotril (the active metabolite of racthis compound) and loperamide. The information is compiled from various clinical studies to aid in research and development in the field of gastroenterology.

Mechanism of Action

This compound and loperamide employ distinct pharmacological pathways to alleviate the symptoms of diarrhea.

This compound (Racthis compound) is an enkephalinase inhibitor.[1][2][3] Its active metabolite, thiorphan, prevents the breakdown of endogenous enkephalins in the gastrointestinal tract.[1][2] Enkephalins, acting on δ-opioid receptors, inhibit adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels.[1] This leads to a decrease in the intestinal hypersecretion of water and electrolytes, a primary cause of diarrhea, without significantly affecting intestinal motility.[1][2][3]

Loperamide is a synthetic opioid receptor agonist that primarily acts on the μ-opioid receptors in the myenteric plexus of the intestinal wall.[4][5] This action inhibits the release of acetylcholine and prostaglandins, leading to a decrease in propulsive peristalsis and an increase in intestinal transit time.[4][6] The prolonged transit time allows for greater absorption of water and electrolytes from the intestinal contents, resulting in firmer stools.[4][7] Unlike other opioids, loperamide does not produce significant central nervous system effects at therapeutic doses due to poor blood-brain barrier penetration.[4]

Signaling Pathway Diagrams

ecadotril_pathway cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte Water & Electrolytes Water & Electrolytes Racthis compound Racthis compound (Prodrug) Thiorphan Thiorphan (Active Metabolite) Racthis compound->Thiorphan Metabolism Enkephalinase Enkephalinase Thiorphan->Enkephalinase Inhibition Enkephalins Enkephalins Enkephalinase->Enkephalins Degradation delta_Opioid_Receptor δ-Opioid Receptor Enkephalins->delta_Opioid_Receptor Activation Adenylate_Cyclase Adenylyl Cyclase delta_Opioid_Receptor->Adenylate_Cyclase Inhibition cAMP ↓ cAMP Adenylate_Cyclase->cAMP Conversion of ATP cAMP->Water & Electrolytes Reduces Secretion

This compound's Anti-secretory Signaling Pathway

loperamide_pathway cluster_intestinal_lumen Intestinal Lumen cluster_smooth_muscle Intestinal Smooth Muscle Cell Water & Electrolytes Water & Electrolytes Loperamide Loperamide mu_Opioid_Receptor μ-Opioid Receptor Loperamide->mu_Opioid_Receptor Activation Myenteric_Plexus Myenteric Plexus mu_Opioid_Receptor->Myenteric_Plexus Inhibition Acetylcholine_Prostaglandins ↓ Acetylcholine & Prostaglandins Myenteric_Plexus->Acetylcholine_Prostaglandins Release Peristalsis ↓ Peristalsis Acetylcholine_Prostaglandins->Peristalsis Stimulation Transit_Time ↑ Intestinal Transit Time Peristalsis->Transit_Time Leads to Absorption ↑ Absorption Transit_Time->Absorption Allows for Absorption->Water & Electrolytes Increased uptake of

Loperamide's Anti-motility Signaling Pathway

Comparative Efficacy Data from Clinical Trials

The following table summarizes quantitative data from key clinical trials comparing the efficacy of racthis compound and loperamide in the treatment of acute diarrhea in adults.

Efficacy ParameterRacthis compoundLoperamideStudy
Median Duration of Diarrhea (hours) 19.513.0Wang et al., 2005[4]
14.9 (mean)13.7 (mean)Vetel et al., 1999[6]
55.055.0Prado, 2002[8]
36 (mean)63 (mean)Gallelli et al., 2010[7]
Number of Stools until Recovery (mean) 3.52.9Vetel et al., 1999[6]
Clinical Success Rate (%) 95.792.0Wang et al., 2005[4]
92.093.0Prado, 2002[8]
Incidence of Rebound Constipation (%) 12.929.0Wang et al., 2005[4][9]
9.818.7Vetel et al., 1999[6]
16.025.0Prado, 2002[8][10]
Adverse Events (%) 14.223.9Prado, 2002[8][10]
12.060.0Gallelli et al., 2010[7]

Experimental Protocols

Below are the methodologies of key comparative studies.

Wang et al., 2005: A Blind, Randomized Comparison
  • Study Design: A two-center, randomized, parallel-group, single-blind study.[4]

  • Participants: 62 adult outpatients with acute diarrhea.[4]

  • Intervention:

    • Racthis compound group: 100 mg three times daily.[4]

    • Loperamide group: 2.0 mg twice daily.[4]

  • Primary Efficacy Criterion: Duration of diarrhea after the start of treatment, measured in hours.[4]

  • Outcome Measures: Duration of diarrhea, other signs and symptoms (e.g., anal burn, nausea), and adverse events, particularly reactive constipation.[4]

Vetel et al., 1999: A Multicentre, Randomized, Double-Blind Study
  • Study Design: A multicentre, randomized, double-blind, double-placebo, parallel-group study.[6]

  • Participants: 157 adults with acute diarrhea.[6]

  • Intervention:

    • Racthis compound group: 100 mg three times daily.[6]

    • Loperamide group: 2 mg after each diarrheic stool.[6]

  • Duration of Treatment: Up to 7 days or until recovery.[6]

  • Primary Efficacy Criterion: Number of stools passed before recovery.[6]

  • Outcome Measures: Number of stools, duration of diarrhea, associated symptoms, and tolerability, with a focus on rebound constipation.[6]

Prado, 2002: A Multinational, Single-Blind Study
  • Study Design: A multinational, multicenter, single-blind study.[8]

  • Participants: 945 outpatients from 21 centers in 14 countries with acute watery diarrhea of less than 5 days' duration.[8]

  • Intervention:

    • Racthis compound group: 100 mg three times daily.[8]

    • Loperamide group: 2 mg three times daily.[8]

  • Primary Efficacy Criterion: Duration of diarrhea.[8]

  • Outcome Measures: Duration of diarrhea, overall clinical response, occurrence and duration of abdominal pain and distension, other associated signs and symptoms, and safety assessments including constipation and adverse events.[8]

Gallelli et al., 2010: A Randomized, Double-Blind Trial in the Elderly
  • Study Design: A randomized, prospective, double-blind, parallel-group trial.[7]

  • Participants: Elderly patients in geriatric nursing homes with acute diarrhea.[7]

  • Intervention:

    • Racthis compound group: 100 mg every 8 hours.[7]

    • Loperamide group: Two 2.0 mg tablets followed by one tablet after each unformed stool (up to four tablets in 24 hours).[7]

  • Primary Efficacy Criterion: Time to recovery, defined as the production of two consecutive normal stools or no stool production for 12 hours.[7]

  • Outcome Measures: Time to recovery, duration of abdominal pain, and incidence of adverse events.[7]

Experimental Workflow Diagram

experimental_workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Group A (Racthis compound + Loperamide Placebo) Randomization->Group_A Arm 1 Group_B Group B (Loperamide + Racthis compound Placebo) Randomization->Group_B Arm 2 Treatment_Period Treatment Period (e.g., up to 7 days or recovery) Group_A->Treatment_Period Group_B->Treatment_Period Data_Collection Data Collection (Stool frequency, consistency, duration of symptoms, adverse events) Treatment_Period->Data_Collection Endpoint_Analysis Endpoint Analysis (Primary and Secondary Outcomes) Data_Collection->Endpoint_Analysis Statistical_Analysis Statistical Analysis Endpoint_Analysis->Statistical_Analysis Results_Conclusion Results and Conclusion Statistical_Analysis->Results_Conclusion

References

Validating the Antisecretory Effect of Ecadotril in a Cholera Toxin Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antisecretory effects of Ecadotril, the active metabolite of Racthis compound, against the alternative antidiarrheal agent, Loperamide, within the context of a cholera toxin-induced secretion model. This document is intended to support researchers, scientists, and drug development professionals in their evaluation of potential therapeutic agents for secretory diarrhea. The information presented is based on available preclinical data and highlights the mechanisms of action, experimental validation, and comparative efficacy.

Executive Summary

Secretory diarrhea, exemplified by cholera, is characterized by massive fluid and electrolyte loss from the intestine, driven by the overproduction of intracellular cyclic AMP (cAMP) initiated by the cholera toxin. Effective therapeutic interventions aim to reduce this hypersecretion. This compound, a potent enkephalinase inhibitor, and Loperamide, a µ-opioid receptor agonist, represent two distinct pharmacological approaches to managing this condition. This guide details the experimental evidence for their antisecretory effects in the cholera toxin model, presents their mechanisms of action through signaling pathway diagrams, and provides detailed experimental protocols for in vivo validation.

Comparative Efficacy in Cholera Toxin Models

The following tables summarize the quantitative data from preclinical studies evaluating the antisecretory effects of Racthis compound (the prodrug of this compound) and Loperamide in animal models of cholera toxin-induced intestinal secretion. It is important to note that the data presented for each compound were generated in different animal models (canine for Racthis compound and rodent for Loperamide), which should be taken into consideration when making direct comparisons.

Table 1: Effect of Racthis compound on Cholera Toxin-Induced Hypersecretion in a Canine Jejunal Loop Model [1][2]

ParameterCholera Toxin-Induced Secretion (Vehicle)Cholera Toxin-Induced Secretion + Racthis compound (10 mg/kg, p.o.)% Inhibition
Water Flux (mL/min)0.73 ± 0.150.37 ± 0.13~51%
Sodium Flux (µmol/min)125.0 ± 16.114.7 ± 9.5~88%
Potassium Flux (µmol/min)3.41 ± 0.661.66 ± 0.61~51%

Data presented as mean ± SEM. The study demonstrated that the antisecretory effect of Racthis compound was suppressed by the opioid receptor antagonist, naloxone.[1]

Table 2: Effect of Loperamide on Cholera Toxin-Induced Intestinal Secretion in a Rat Model [3][4]

ParameterCholera Toxin-Induced SecretionCholera Toxin-Induced Secretion + Loperamide% Reduction
Net Fluid TransportSecretionReduced Secretion/Absorption~75% reduction in secretion
Water, Sodium, and Chloride SecretionIncreasedSignificantly Inhibited (p < 0.001)Not specified

Studies in rats have shown that Loperamide inhibits cholera toxin-induced secretion of water, sodium, and chloride.[3] This effect was blocked by naloxone but did not involve a reduction in cholera toxin-induced cAMP accumulation, suggesting a downstream mechanism of action.[3][4]

Mechanisms of Action

This compound: As the active metabolite of Racthis compound, this compound is a potent inhibitor of the enzyme neutral endopeptidase (NEP), also known as enkephalinase.[5] NEP is responsible for the degradation of endogenous enkephalins, which are opioid peptides that act as neurotransmitters in the gut. By inhibiting NEP, this compound increases the local concentration of enkephalins. These enkephalins then bind to δ-opioid receptors on enterocytes, leading to an inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and consequently, a reduction in intestinal water and electrolyte hypersecretion.[5] A key advantage of this mechanism is that it primarily targets the hypersecretory state without affecting basal fluid secretion or intestinal motility.[6]

Loperamide: Loperamide is a synthetic opioid agonist that acts primarily on µ-opioid receptors in the myenteric plexus of the intestinal wall.[7][8][9] Its primary antidiarrheal effect is a reduction in intestinal motility, which increases the transit time of intestinal contents and allows for more absorption of water and electrolytes.[7][9] In the context of secretory diarrhea, Loperamide has also been shown to have a direct antisecretory effect.[3][10][11] This is thought to be mediated by its action on opioid receptors, leading to an inhibition of secretagogue-induced fluid and electrolyte secretion, although it does not appear to reduce the elevated cAMP levels caused by cholera toxin.[3][4]

Signaling Pathways

Cholera_Toxin_Signaling_Pathway cluster_enterocyte Inside Enterocyte CT Cholera Toxin GM1 GM1 Ganglioside Receptor CT->GM1 Binds to AC Adenylyl Cyclase GM1->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CFTR CFTR Channel PKA->CFTR Phosphorylates & Activates Cl_ion Cl- Secretion CFTR->Cl_ion Increases Water Water Secretion Cl_ion->Water Leads to Enterocyte Intestinal Enterocyte

Caption: Cholera Toxin Signaling Pathway in Intestinal Epithelial Cells.

Ecadotril_Antisecretory_Mechanism cluster_enterocyte Enterocyte Brush Border & Cytosol This compound This compound NEP Neutral Endopeptidase (NEP/Enkephalinase) This compound->NEP Inhibits Enkephalins Endogenous Enkephalins NEP->Enkephalins Degrades delta_OR δ-Opioid Receptor Enkephalins->delta_OR Binds to & Activates AC Adenylyl Cyclase delta_OR->AC Inhibits cAMP cAMP AC->cAMP Reduces Production Secretion Intestinal Fluid & Electrolyte Secretion cAMP->Secretion Reduces Enterocyte Intestinal Enterocyte

Caption: Antisecretory Mechanism of this compound.

Experimental Protocols

The following are generalized protocols for two common in vivo models used to assess the antisecretory effects of compounds against cholera toxin.

Canine Thiry-Vella Jejunal Loop Model

This model allows for the direct measurement of intestinal fluid and electrolyte transport in a conscious animal, providing physiologically relevant data.

  • Surgical Preparation:

    • Under general anesthesia, a 1-meter segment of the jejunum is surgically isolated, maintaining its neurovascular supply.

    • The two ends of the isolated segment are brought to the skin surface and sutured to create two stomas.

    • The continuity of the remaining intestine is restored through end-to-end anastomosis.

    • Animals are allowed a recovery period of at least two weeks.

  • Experimental Procedure:

    • The jejunal loop is gently lavaged with a warm, isotonic saline solution.

    • A perfusion solution (e.g., Tyrode's solution) containing a non-absorbable marker (e.g., ¹⁴C-polyethylene glycol) is infused into the proximal stoma at a constant rate (e.g., 2 mL/min).

    • The effluent is collected from the distal stoma in timed intervals.

    • After a basal collection period to establish baseline absorption, hypersecretion is induced by infusing a solution containing cholera toxin (e.g., 0.4 µg/mL) for a set duration (e.g., 2 hours).

    • The test compound (e.g., Racthis compound, 10 mg/kg) or vehicle is administered orally.

    • Effluent collection continues for several hours post-treatment.

    • Water flux is determined by changes in the concentration of the non-absorbable marker.

    • Sodium and potassium concentrations in the perfusate and effluent are measured to calculate ion fluxes.

    • To confirm the mechanism of action, specific antagonists (e.g., naloxone for opioid-mediated effects) can be administered intravenously prior to the test compound.

Thiry_Vella_Loop_Workflow Start Start Surgery Surgical Creation of Thiry-Vella Loop Start->Surgery Recovery Post-operative Recovery (≥ 2 weeks) Surgery->Recovery Perfusion_setup Lavage and Setup for Jejunal Loop Perfusion Recovery->Perfusion_setup Basal Basal Perfusion & Effluent Collection Perfusion_setup->Basal CT_infusion Induce Hypersecretion: Infuse Cholera Toxin Basal->CT_infusion Treatment Administer Test Compound (e.g., this compound) or Vehicle CT_infusion->Treatment Post_treatment Continued Perfusion & Effluent Collection Treatment->Post_treatment Analysis Analyze Effluent for Water & Ion Fluxes Post_treatment->Analysis End End Analysis->End

Caption: Experimental Workflow for the Canine Thiry-Vella Loop Model.

Rat Intestinal Perfusion Model

This in vivo model is widely used to study intestinal absorption and secretion in a controlled setting.

  • Animal Preparation:

    • Rats are fasted overnight with free access to water.

    • The animal is anesthetized (e.g., with an intraperitoneal injection of a suitable anesthetic).

    • A midline abdominal incision is made to expose the small intestine.

    • A segment of the jejunum (e.g., 10-15 cm) is cannulated at both ends with flexible tubing, taking care not to disturb the blood supply.

    • The isolated segment is rinsed with warm saline.

  • Experimental Procedure:

    • The cannulated intestinal segment is placed back into the abdominal cavity, and the incision is covered to maintain temperature and hydration.

    • A perfusion solution (e.g., Krebs-Ringer bicarbonate buffer) containing a non-absorbable marker is perfused through the segment at a constant flow rate (e.g., 0.2-0.4 mL/min) using a peristaltic pump.

    • After a stabilization period, the perfusate is collected at timed intervals to establish a basal rate of fluid and electrolyte transport.

    • Cholera toxin is then added to the perfusion solution to induce secretion.

    • Once a steady state of secretion is achieved, the test compound (e.g., Loperamide) is added to the perfusate or administered systemically.

    • Perfusate collection continues to determine the effect of the compound on secretion.

    • Water and electrolyte transport are calculated based on the changes in the concentration of the non-absorbable marker and ion concentrations in the collected samples.

Conclusion

The available preclinical data from cholera toxin-induced secretion models demonstrate that both this compound and Loperamide possess significant antisecretory properties, albeit through different mechanisms of action. This compound acts by potentiating the endogenous enkephalin system, thereby reducing the underlying hypersecretory stimulus without affecting intestinal motility. Loperamide, on the other hand, primarily reduces intestinal transit time but also exhibits direct antisecretory effects.

While the presented data provide a valuable comparison, it is important to acknowledge that they are derived from different animal models. Direct, head-to-head comparative studies of this compound and Loperamide in the same cholera toxin model would be beneficial to provide a more definitive assessment of their relative efficacies. Such studies would be invaluable for guiding the development of novel and targeted therapies for secretory diarrheas. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for conducting such future research.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Ecadotril Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of Ecadotril, also known as Racthis compound. The objective is to present the performance characteristics of these methods, supported by experimental data, to aid in the selection and cross-validation of analytical techniques for quality control and research purposes. Cross-validation of analytical methods is a critical step to ensure that a validated method produces consistent and reliable results across different laboratories, with different analysts, or on different instruments.[1][2]

Comparative Performance of Analytical Methods for this compound

The following table summarizes the quantitative performance data for various analytical methods used in the analysis of this compound, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Densitometric (HPTLC), and Derivative Spectrophotometry. This side-by-side comparison is essential for evaluating the suitability of each method for specific analytical needs.

Parameter HPLC Method 1 HPLC Method 2 HPLC Method 3 UPLC Method Densitometric Method (HPTLC) Derivative Spectrophotometry (D1)
Principle Reverse Phase HPLCReverse Phase HPLCReverse Phase HPLCReverse Phase UPLCHigh-Performance Thin-Layer ChromatographyFirst-Derivative UV Spectrophotometry
Linearity Range 4-40 µg/mL[3][4]10-200 µg/mL[5]5-15 µg/mL[6][7]5-100 µg/mL[8]2-20 µ g/spot [3][4]5-40 µg/mL[3][4]
Accuracy (% Recovery) 99.5 ± 0.88%[3][4]Not explicitly stated, but %RSD from recovery was 0.53%[5]98.20 - 99.52%[7]Not explicitly stated99.5 ± 0.56%[3][4]99.2 ± 1.02%[3][4]
Limit of Detection (LOD) Not specifiedNot specified50 ng/mL[6][7]Not specifiedNot specifiedNot specified
Limit of Quantitation (LOQ) Not specifiedNot specified100 ng/mL[6][7]Not specifiedNot specifiedNot specified
Detection Wavelength 232 nm[3]231 nm[5]230 nm[6][7]220 nm[8]232 nm[3][4]240 nm[3][4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical methods.

1. High-Performance Liquid Chromatography (HPLC) - Method 1

  • Instrumentation : Agilent 1500 series HPLC with a variable wavelength detector.

  • Column : Eclipse C18 RP-column (1.8 µm, 50 × 4.6 mm i.d.).

  • Mobile Phase : A mixture of acetonitrile, methanol, water, and acetic acid in the ratio of 52:28:20:0.1 (v/v/v/v).[3][4]

  • Flow Rate : 0.7 mL/min.[3]

  • Injection Volume : 20 µL.[3]

  • Detection : UV detection at 232 nm.[3]

  • Sample Preparation : A stock solution of 0.1 mg/mL this compound in methanol is prepared. Aliquots are diluted with methanol to achieve concentrations within the linearity range.[3]

2. High-Performance Liquid Chromatography (HPLC) - Method 2

  • Mobile Phase : A mixture of methanol and water in the ratio of 80:20 (v/v).[5]

  • Flow Rate : 1.2 mL/min.[5]

  • Detection : UV detection at 231 nm.[5]

  • Linearity Range : 10-200 μg/ml.[5]

3. High-Performance Liquid Chromatography (HPLC) - Method 3

  • Column : BDS-Hypersil C18 column (250mm X 4.6mm, 5µm particle size).[6]

  • Mobile Phase : A mixture of 20 mM phosphate buffer (pH 3.5) and acetonitrile in the ratio of 40:60.[6][7]

  • Flow Rate : 1.0 mL/min.[6][7]

  • Detection : UV detection at 230 nm.[6][7]

  • Linearity Range : 5-15 µg/ml.[6]

4. Ultra-Performance Liquid Chromatography (UPLC) Method

  • Column : Reverse phase C18 column.[8]

  • Mobile Phase : A mixture of acetonitrile and water in the ratio of 70:30 (v/v).[8]

  • Flow Rate : 0.7 mL/min.[8]

  • Detection : UV detection at 220 nm.[8]

  • Linearity Range : 5-100 µg/mL.[8]

5. Densitometric Method (HPTLC)

  • Stationary Phase : Not explicitly specified, but a thin-layer chromatography plate was used.

  • Mobile Phase : A mixture of isopropanol, ammonia (33%), and n-hexane in the ratio of 9:0.5:20 (v/v/v).[3][4]

  • Detection : Chromatograms were scanned at 232 nm.[3][4]

  • Sample Application : Samples are applied as spots on the TLC plate.

  • Linearity Range : 2-20 µ g/spot .[3][4]

6. Derivative Spectrophotometry (D1)

  • Principle : This method is based on the use of the first-derivative of the UV spectrum.

  • Measurement Wavelength : The determination is carried out at 240 nm.[3][4]

  • Linearity Range : 5-40 µg/mL.[3][4]

Visualizing the Cross-Validation Workflow

The following diagram illustrates a generalized workflow for the cross-validation of two distinct analytical methods, a crucial process for ensuring data integrity and method transferability.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol & Acceptance Criteria method1 Method A Validation (e.g., HPLC) start->method1 method2 Method B Validation (e.g., UPLC) start->method2 sample_prep Prepare a Single Set of Standard & QC Samples method1->sample_prep method2->sample_prep analysis1 Analyze Samples using Method A sample_prep->analysis1 analysis2 Analyze Samples using Method B sample_prep->analysis2 data_comp Statistically Compare Results from Both Methods analysis1->data_comp analysis2->data_comp decision Do Results Meet Acceptance Criteria? data_comp->decision pass Conclusion: Methods are Cross-Validated & Interchangeable decision->pass Yes fail Investigate Discrepancies & Re-evaluate Methods decision->fail No

Caption: A generalized workflow for the cross-validation of two analytical methods.

References

A Comparative Pharmacokinetic Analysis: Ecadotril and Racecadotril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of ecadotril and its parent prodrug, racthis compound. The information herein is supported by experimental data to aid in research and development decisions.

Racthis compound, an orally active enkephalinase inhibitor, is a prodrug that undergoes rapid conversion to its active metabolite, thiorphan.[1][2] Thiorphan is a racemic mixture, with the S-enantiomer being this compound, which is responsible for the therapeutic effects.[1][2] This guide will focus on the available pharmacokinetic data for racthis compound's active metabolite, thiorphan, as a surrogate for understanding the systemic exposure to the active moiety, and will supplement this with available information on this compound.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for the active metabolite of racthis compound, thiorphan, following oral administration of racthis compound. Direct comparative studies providing detailed pharmacokinetic parameters for this compound were not identified in the available literature.

Pharmacokinetic ParameterRacthis compound (as Thiorphan)This compoundSource
Time to Peak Plasma Concentration (Tmax) ~ 1 hourData not available[1]
Peak Plasma Concentration (Cmax) Data not available in comparable unitsData not available
Area Under the Curve (AUC) Data not available in comparable unitsData not available
Elimination Half-life (t½) ~ 3 hoursData not available[1]
Protein Binding ~ 90%Data not available[2]

Note: While specific pharmacokinetic values for this compound are not available, a study by Lecomte et al. (1990) demonstrated that a 30 mg oral dose of this compound resulted in greater inhibition of neutral endopeptidase (NEP) activity in human plasma compared to its R-isomer, indicating its oral absorption and pharmacological activity.[2]

Experimental Protocols

Detailed methodologies for the cited pharmacokinetic studies are crucial for interpretation and replication. Below are generalized experimental protocols based on the available information.

Racthis compound Pharmacokinetic Study Protocol

A typical clinical study to determine the pharmacokinetics of racthis compound's active metabolite, thiorphan, would involve the following steps:

  • Subject Recruitment: Healthy adult volunteers are recruited after providing informed consent. Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria.

  • Study Design: A randomized, open-label, single-dose, crossover, or parallel-group study design is often employed.

  • Drug Administration: A single oral dose of racthis compound (e.g., 100 mg) is administered to the subjects, typically after an overnight fast.

  • Blood Sampling: Serial blood samples are collected from a peripheral vein at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

  • Bioanalytical Method: The concentration of thiorphan in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This method provides the necessary sensitivity and selectivity for accurate quantification.

  • Pharmacokinetic Analysis: The plasma concentration-time data for each subject is used to calculate the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, using non-compartmental analysis.

Visualizations

Signaling Pathway of Racthis compound

The following diagram illustrates the metabolic pathway of racthis compound to its active and inactive metabolites.

Racthis compound Racthis compound (Prodrug) Thiorphan Thiorphan (Active Metabolite, Racemic) Racthis compound->Thiorphan Rapid Hydrolysis This compound This compound (S-enantiomer, Active) Thiorphan->this compound Isomer Of Inactive_Metabolites Inactive Metabolites Thiorphan->Inactive_Metabolites Metabolism

Caption: Metabolic activation of racthis compound.

Experimental Workflow for a Comparative Pharmacokinetic Study

This diagram outlines the typical workflow for a clinical trial designed to compare the pharmacokinetics of two drugs.

cluster_0 Phase 1: Subject Enrollment cluster_1 Phase 2: Drug Administration & Sampling cluster_2 Phase 3: Analysis & Reporting Screening Subject Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Group A: Administer this compound Randomization->Group_A Group_B Group B: Administer Racthis compound Randomization->Group_B Blood_Sampling Serial Blood Sampling Group_A->Blood_Sampling Group_B->Blood_Sampling Bioanalysis Plasma Sample Analysis (HPLC-MS/MS) Blood_Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) Bioanalysis->PK_Analysis Statistical_Comparison Statistical Comparison PK_Analysis->Statistical_Comparison Report Final Report Statistical_Comparison->Report

Caption: Comparative pharmacokinetic study workflow.

References

A Comparative Guide to Placebo-Controlled Trials of Ecadotril for Rotavirus-Induced Diarrhea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ecadotril (also known as racthis compound or acetorphan) against placebo in the treatment of rotavirus-induced diarrhea, supported by data from clinical trials. This compound is an antisecretory agent that works by inhibiting the enzyme enkephalinase, which breaks down endogenous enkephalins.[1][2] This action reduces the secretion of water and electrolytes into the intestine without affecting intestinal motility.[1][2] The following sections detail the quantitative outcomes from key studies, outline the experimental protocols employed, and visualize the underlying signaling pathway and trial workflow.

Quantitative Data Summary

The efficacy of this compound in treating acute diarrhea, including cases caused by rotavirus, has been evaluated in several randomized, double-blind, placebo-controlled trials. The primary endpoints in these studies typically include the duration of diarrhea and the total stool output.

Study (Year)Patient PopulationInterventionPlaceboKey Findings in Rotavirus-Positive Patients
Salazar-Lindo et al. (2000) [3]135 boys aged 3-35 months with acute watery diarrhea (73 rotavirus-positive)This compound (1.5 mg/kg every 8 hours) + Oral Rehydration Solution (ORS)Placebo + ORS48-hour stool output: Reduced by 46% with this compound.[3] Total stool output: Reduced by 56% with this compound.[3] Median duration of diarrhea: 28 hours with this compound vs. 72 hours with placebo (p<0.001).[3]
Sarangi et al. [4]140 children aged 3-36 months with acute diarrhea (37 rotavirus-positive)This compound (1.5 mg/kg three times a day) + ORSPlacebo + ORS48-hour stool output (g/kg): Significantly lower in the this compound group (p=0.0001).[4] Duration of hospital stay: Significantly shorter in the this compound group (p=0.0001).[4]
Kang et al. (2016) [5][6]Hospital-based trial: 130 children aged 3-59 months. Community-based trial: 199 children aged 3-59 months.This compound (1.5 mg/kg/dose, thrice a day for three days) + ORSPlacebo + ORSHospital-based trial: No significant difference in median duration of diarrhea (26.9h in this compound group vs. 30.2h in placebo group; P=0.7).[5][6] Community-based trial: No significant difference in median duration of diarrhea (3 days in both groups; P=0.4).[5][6]

Signaling Pathway of this compound

This compound is a prodrug that is rapidly hydrolyzed to its active metabolite, thiorphan. Thiorphan inhibits neutral endopeptidase (enkephalinase) in the intestinal epithelium. This prevents the degradation of endogenous enkephalins, which are opioid peptides that regulate intestinal fluid and electrolyte secretion. The increased availability of enkephalins leads to the activation of δ-opioid receptors, which in turn inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels. Elevated cAMP is a key driver of hypersecretion of water and electrolytes into the intestinal lumen in many forms of diarrhea.

Ecadotril_Signaling_Pathway cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte Water_Electrolytes_Out Water & Electrolyte Hypersecretion This compound This compound (Prodrug) Thiorphan Thiorphan (Active Metabolite) This compound->Thiorphan Hydrolysis NEP Neutral Endopeptidase (Enkephalinase) Thiorphan->NEP Inhibits Enkephalins Enkephalins NEP->Enkephalins Degrades Delta_Opioid_Receptor δ-Opioid Receptor Enkephalins->Delta_Opioid_Receptor Activates Adenylyl_Cyclase Adenylyl Cyclase Delta_Opioid_Receptor->Adenylyl_Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts cAMP->Water_Electrolytes_Out Stimulates Ecadotril_Oral Oral Administration Ecadotril_Oral->this compound

This compound's Mechanism of Action

Experimental Protocols

The clinical trials evaluating this compound for acute diarrhea in children, including rotavirus-induced cases, generally follow a randomized, double-blind, placebo-controlled design.

1. Patient Population:

  • Inclusion Criteria: Typically include children aged 3 months to 5 years presenting with acute watery diarrhea, defined as three or more loose or watery stools per day for a duration of less than 5-7 days.[3][4][5][6] Dehydration status is often assessed, with many studies including children with mild to moderate dehydration.

  • Exclusion Criteria: Often include severe dehydration requiring immediate intravenous rehydration, bloody diarrhea (dysentery), chronic underlying diseases, malnutrition, or recent use of other antidiarrheal medications or antibiotics.[7]

2. Randomization and Blinding:

  • Patients are randomly assigned to receive either this compound or a matching placebo.

  • Both the investigators and the patients' caregivers are blinded to the treatment allocation to prevent bias.

3. Intervention:

  • This compound Group: Receives this compound at a standard pediatric dose, typically 1.5 mg/kg of body weight, administered orally three times a day.[3][4][5][6] The medication is usually provided as a powder for oral suspension.

  • Placebo Group: Receives a placebo that is identical in appearance, taste, and packaging to the this compound formulation.

  • Concomitant Treatment: All children in both groups receive standard oral rehydration solution (ORS) to manage dehydration.[3][4][5][6]

4. Outcome Measures:

  • Primary Endpoints:

    • Duration of Diarrhea: Defined as the time from the first dose of the study drug until the passage of the last unformed stool, followed by at least two consecutive normal stools.

    • Total Stool Output: Measured by weighing diapers over a specified period (e.g., 48 hours).[3][4]

  • Secondary Endpoints:

    • Volume of ORS consumed.

    • Duration of hospitalization (for inpatient studies).[4]

    • Frequency of vomiting.

    • Adverse events.

5. Rotavirus Testing:

  • Stool samples are collected at baseline to test for the presence of rotavirus antigen, typically using an enzyme-linked immunosorbent assay (ELISA). This allows for subgroup analysis of rotavirus-positive patients.[4]

Experimental Workflow

The following diagram illustrates a typical workflow for a placebo-controlled trial of this compound in children with rotavirus-induced diarrhea.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_intervention Intervention Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Stool Sample, Dehydration Status) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A This compound + ORS Randomization->Group_A Group_B Placebo + ORS Randomization->Group_B Treatment Treatment Administration (e.g., up to 5 days) Group_A->Treatment Group_B->Treatment Data_Collection Daily Data Collection (Stool Output, Diarrhea Duration, ORS Intake) Treatment->Data_Collection Adverse_Event_Monitoring Adverse Event Monitoring Treatment->Adverse_Event_Monitoring Final_Assessment End of Study Assessment Data_Collection->Final_Assessment Adverse_Event_Monitoring->Final_Assessment Data_Analysis Statistical Analysis (Comparison of Endpoints) Final_Assessment->Data_Analysis

Clinical Trial Workflow

Comparison with Other Alternatives

While this guide focuses on placebo-controlled trials, it is noteworthy that this compound has also been compared to other antidiarrheal agents, such as loperamide. In a study comparing the two in children, this compound was found to be as effective as loperamide in reducing the duration of diarrhea but with a significantly lower incidence of adverse events, particularly constipation.[8][9]

Conclusion

The available evidence from placebo-controlled trials suggests that this compound, when used as an adjunct to oral rehydration therapy, can be effective in reducing the duration of diarrhea and stool output in children with acute watery diarrhea, including a significant number of cases caused by rotavirus. However, some studies have not shown a significant benefit, indicating that its efficacy may vary. Its favorable safety profile, particularly the lack of effect on intestinal motility and a lower risk of constipation compared to opioid-based antidiarrheals, makes it a valuable therapeutic option. Further well-designed clinical trials in diverse pediatric populations are warranted to further delineate its role in the management of rotavirus-induced diarrhea.

References

A Comparative Study: Ecadotril's Targeted Antisecretory Action Versus Opioids' Pan-Inhibitory Effect on Gut Motility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the distinct mechanisms and physiological impacts of Ecadotril and opioids on gastrointestinal motility, supported by experimental data.

This guide provides a comprehensive analysis of two classes of drugs used in the management of diarrhea, this compound and opioids, with a focus on their contrasting effects on gut motility. While both are effective antidiarrheal agents, their underlying mechanisms diverge significantly, leading to different clinical profiles, particularly concerning the side effect of constipation. This compound, an enkephalinase inhibitor, exhibits a targeted antisecretory action with minimal influence on intestinal transit time. In contrast, opioids, such as loperamide and morphine, exert a pan-inhibitory effect on gut motility, which can result in significant constipation.[1] This guide will delve into the experimental data that substantiates these differences, offering detailed methodologies and a comparative analysis of their signaling pathways to inform research and drug development.

Quantitative Effects on Gut Motility: A Tabular Comparison

The following tables summarize quantitative data from preclinical and clinical studies, highlighting the differential effects of this compound (Racthis compound) and various opioids on gastrointestinal transit.

Table 1: Preclinical Data on the Effect of this compound (Racthis compound) on Small Intestinal Transit (SIT)

CompoundDoseRouteSpeciesEffect on Small Intestinal TransitReference
Racthis compoundNot SpecifiedNot SpecifiedRat, MiceNo significant alteration of gastrointestinal transit times.[2][3]

Table 2: Preclinical Data on the Effect of Opioids on Small Intestinal Transit (SIT) in Mice

CompoundDose (mg/kg)RoutePercentage Decrease in SITReference
Morphine1s.c.61%[1]
Morphine0.3 - 10s.c.Dose-dependent inhibition[1]
Fentanyl0.01 - 0.3s.c.Dose-dependent inhibition[1]
Oxycodone0.3 - 10s.c.Dose-dependent inhibition[1]

Table 3: Clinical Data on the Effect of Loperamide on Gut Transit Time in Humans

CompoundDoseEffect on Orocecal Transit TimeReference
Loperamide12 mgIncreased from 85.5 min (placebo) to 128.8 min[1]

Table 4: Clinical Comparison of Post-Treatment Constipation with Racthis compound and Loperamide

StudyRacthis compound Incidence of ConstipationLoperamide Incidence of ConstipationReference
Prado et al.12.9%29.0%[1]
Vetel et al.9.8%18.7%[1]
Roge et al.8.1%31.3%[1]

Signaling Pathways: A Visual Representation

The distinct effects of this compound and opioids on gut motility stem from their unique molecular mechanisms of action.

This compound's Antisecretory Signaling Pathway

This compound is a prodrug that is rapidly converted to its active metabolite, thiorphan. Thiorphan inhibits neutral endopeptidase (NEP), also known as enkephalinase, an enzyme responsible for breaking down endogenous enkephalins in the gut.[1] By blocking NEP, this compound increases the local concentration of enkephalins. These enkephalins then bind to δ-opioid receptors on enterocytes, which leads to a decrease in intracellular cyclic AMP (cAMP). This reduction in cAMP inhibits the secretion of water and electrolytes into the intestinal lumen, producing an antisecretory effect without significantly affecting intestinal motility.[1]

Ecadotril_Signaling_Pathway This compound This compound (Prodrug) Thiorphan Thiorphan (Active Metabolite) This compound->Thiorphan Hydrolysis NEP Neutral Endopeptidase (NEP) (Enkephalinase) Thiorphan->NEP Inhibits Enkephalins Endogenous Enkephalins NEP->Enkephalins Degrades Delta_Receptor δ-Opioid Receptor (on Enterocyte) Enkephalins->Delta_Receptor Binds and Activates Gi_Protein Inhibitory G-protein (Gi) Delta_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Secretion Inhibition of Water and Electrolyte Secretion cAMP->Secretion

Caption: this compound's antisecretory signaling pathway.

Opioid Signaling Pathway in Gut Motility

Opioids like morphine and loperamide primarily exert their effects by binding to μ-opioid receptors on neurons within the myenteric plexus of the gastrointestinal tract.[1] This binding activates inhibitory G-proteins (Gi/Go), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP.[4] Furthermore, it modulates ion channels by activating K+ channels and inhibiting Ca2+ channels.[4] These actions hyperpolarize the neuronal membrane and inhibit the release of excitatory neurotransmitters such as acetylcholine. The reduced acetylcholine release leads to decreased smooth muscle contractility and a slowing of intestinal peristalsis, resulting in delayed transit of intestinal contents and constipation.[1]

Opioid_Signaling_Pathway Opioid Opioid Agonist (e.g., Morphine, Loperamide) Mu_Receptor μ-Opioid Receptor (on Myenteric Neuron) Opioid->Mu_Receptor Binds and Activates Gi_Go_Protein Inhibitory G-protein (Gi/Go) Mu_Receptor->Gi_Go_Protein Activates AC Adenylyl Cyclase Gi_Go_Protein->AC Inhibits Ion_Channels Ion Channel Modulation Gi_Go_Protein->Ion_Channels cAMP ↓ cAMP AC->cAMP K_Channel ↑ K+ Conductance Ion_Channels->K_Channel Ca_Channel ↓ Ca2+ Conductance Ion_Channels->Ca_Channel Hyperpolarization Neuronal Hyperpolarization K_Channel->Hyperpolarization ACh_Release ↓ Acetylcholine Release Ca_Channel->ACh_Release Hyperpolarization->ACh_Release Motility Decreased Gut Motility (Constipation) ACh_Release->Motility

Caption: Opioid signaling pathway leading to decreased gut motility.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and opioids are provided below.

Charcoal Meal Intestinal Transit Test (in vivo)

This is a standard method to assess the effect of a compound on gastrointestinal transit time in rodents.

Objective: To measure the percentage of the small intestine traversed by a non-absorbable marker within a specific timeframe.

Materials:

  • Test animals (e.g., mice, rats)

  • Test compound (e.g., this compound, opioid) and vehicle

  • Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)

  • Oral gavage needles

  • Dissection tools

  • Ruler

Procedure:

  • Fast the animals for a specified period (e.g., 18 hours) with ad libitum access to water.

  • Administer the test compound or vehicle via the desired route (e.g., oral, subcutaneous).

  • After a predetermined time to allow for drug absorption, orally administer a standard volume of the charcoal meal to each animal.

  • After a set time (e.g., 20-30 minutes), euthanize the animals by a humane method.

  • Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the cecum.

  • Gently remove the small intestine, being careful not to stretch it.

  • Lay the intestine flat on a surface and measure its total length.

  • Measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading edge of the charcoal.

  • Calculate the intestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.

Charcoal_Meal_Test_Workflow Fasting Animal Fasting Drug_Admin Administer Test Compound or Vehicle Fasting->Drug_Admin Charcoal_Admin Administer Charcoal Meal Drug_Admin->Charcoal_Admin Euthanasia Euthanize Animal Charcoal_Admin->Euthanasia Dissection Dissect and Expose Small Intestine Euthanasia->Dissection Measurement Measure Total Intestine Length and Charcoal Travel Distance Dissection->Measurement Calculation Calculate Percentage of Intestinal Transit Measurement->Calculation

Caption: Workflow for the charcoal meal intestinal transit test.

In Vivo Intestinal Perfusion

This technique allows for the direct measurement of fluid and electrolyte secretion or absorption in a defined segment of the intestine in a living animal.

Objective: To quantify the rate of net fluid and electrolyte movement across the intestinal mucosa.

Materials:

  • Test animals (e.g., rats)

  • Anesthetics

  • Surgical instruments

  • Perfusion pump

  • Perfusion solution (e.g., Krebs-Ringer buffer) containing a non-absorbable marker (e.g., phenol red)

  • Tubing and cannulas

  • Collection vials

Procedure:

  • Anesthetize the animal.

  • Make a midline abdominal incision to expose the small intestine.

  • Select a segment of the jejunum or ileum of a defined length (e.g., 10-15 cm).

  • Insert and secure cannulas at the proximal and distal ends of the selected intestinal segment, creating an isolated loop.

  • Flush the loop gently with warm saline to remove intestinal contents.

  • Connect the proximal cannula to a perfusion pump and the distal cannula to a collection tube.

  • Perfuse the segment with the perfusion solution at a constant flow rate (e.g., 0.2-1.0 mL/min).

  • Allow for an equilibration period (e.g., 30 minutes) for the animal to stabilize.

  • Collect the effluent from the distal cannula at timed intervals.

  • Measure the volume and the concentration of the non-absorbable marker in the perfusate and the collected effluent.

  • Calculate the net fluid and electrolyte transport based on the change in volume and marker concentration.

Intestinal_Perfusion_Workflow Anesthesia Anesthetize Animal Surgery Expose and Cannulate Intestinal Segment Anesthesia->Surgery Perfusion_Setup Connect to Perfusion Pump Surgery->Perfusion_Setup Equilibration Equilibration Period Perfusion_Setup->Equilibration Sample_Collection Collect Effluent at Timed Intervals Equilibration->Sample_Collection Analysis Measure Volume and Marker Concentration Sample_Collection->Analysis Calculation Calculate Net Fluid and Electrolyte Transport Analysis->Calculation

Caption: Workflow for in vivo intestinal perfusion.

Conclusion

The experimental evidence clearly delineates the distinct effects of this compound and opioids on gut motility. This compound acts as a pure antisecretory agent, reducing fluid and electrolyte loss in diarrhea without affecting the normal propulsive movements of the intestine.[1] This targeted mechanism avoids the common side effect of constipation associated with anti-diarrheal agents that slow gut transit. Conversely, opioids directly inhibit gastrointestinal motility through their action on myenteric opioid receptors. While this is effective in reducing the frequency of bowel movements, it often leads to constipation, which can be a significant clinical issue.[1] The data presented in this guide, from both preclinical and clinical studies, provides a robust basis for understanding these differences, which is crucial for the informed development and application of these therapeutic agents.

References

Validating the Safety Profile of Ecadotril in Long-Term Animal Studies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the preclinical safety data for the neutral endopeptidase (NEP) inhibitor Ecadotril, with a direct comparison to its racemate, Racthis compound, and the commonly used anti-diarrheal agent, Loperamide. This guide provides an objective evaluation of their long-term safety profiles based on available animal studies, to inform drug development professionals and researchers.

Introduction

This compound, the S-enantiomer of Racthis compound, is an orally active inhibitor of neutral endopeptidase (NEP), an enzyme responsible for the degradation of endogenous enkephalins. By preventing the breakdown of these peptides in the gastrointestinal tract, this compound exerts an anti-secretory effect, reducing the excessive secretion of water and electrolytes associated with diarrhea. This mechanism of action offers a targeted approach to managing diarrheal symptoms without altering intestinal motility, a common side effect of opioid-based anti-diarrheals like Loperamide.

This guide provides a detailed comparison of the long-term animal safety profiles of this compound, Racthis compound, and Loperamide, focusing on key toxicological endpoints. The data presented is derived from published preclinical studies and aims to provide a clear, evidence-based resource for researchers and drug development professionals.

Mechanism of Action

This compound and its active metabolite, thiorphan, selectively inhibit neutral endopeptidase (NEP). This inhibition leads to an increase in the local concentration of enkephalins in the gastrointestinal tract. Enkephalins then bind to delta-opioid receptors on enterocytes, which in turn reduces intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to a decrease in the secretion of chloride ions and water into the intestinal lumen, thus exerting an anti-diarrheal effect.

In contrast, Loperamide is a synthetic opioid agonist that primarily acts on the μ-opioid receptors in the myenteric plexus of the large intestine. This action inhibits the release of acetylcholine and prostaglandins, thereby reducing propulsive peristalsis and increasing intestinal transit time.

cluster_this compound This compound/Racthis compound Pathway cluster_Loperamide Loperamide Pathway This compound/Racthis compound This compound/Racthis compound Thiorphan Thiorphan This compound/Racthis compound->Thiorphan Metabolism NEP NEP Thiorphan->NEP Inhibits Enkephalins Enkephalins NEP->Enkephalins Degrades Delta-Opioid Receptors Delta-Opioid Receptors Enkephalins->Delta-Opioid Receptors Activates Reduced cAMP Reduced cAMP Delta-Opioid Receptors->Reduced cAMP Leads to Decreased Water and Electrolyte Secretion Decreased Water and Electrolyte Secretion Reduced cAMP->Decreased Water and Electrolyte Secretion Results in Loperamide Loperamide Mu-Opioid Receptors Mu-Opioid Receptors Loperamide->Mu-Opioid Receptors Activates Reduced Peristalsis Reduced Peristalsis Mu-Opioid Receptors->Reduced Peristalsis Leads to Increased Intestinal Transit Time Increased Intestinal Transit Time Reduced Peristalsis->Increased Intestinal Transit Time Results in

Figure 1: Mechanism of Action of this compound/Racthis compound vs. Loperamide.

Long-Term Animal Toxicity Studies

The safety of a drug candidate is rigorously evaluated in long-term toxicity studies in animals before it can be administered to humans. These studies are designed to identify potential target organs of toxicity and to establish a safe dose range for clinical trials.

Experimental Protocols

The following tables summarize the experimental designs of key long-term toxicity studies for this compound, Racthis compound, and Loperamide.

Table 1: Experimental Protocol for Chronic Toxicity Study of this compound in Dogs

ParameterDescription
Animal Model Beagle dogs
Number of Animals 8 dogs per group (12 in control for 3-month study)
Dosing Regimen Daily oral administration in gelatin capsules
Duration 3 months and 12 months
Dose Groups (3 months) Control, 50 mg/kg/day, 100 mg/kg/day, 300 mg/kg/day
Dose Groups (12 months) Control, 25 mg/kg/day, 50 mg/kg/day, 100 mg/kg/day
Parameters Evaluated Clinical signs, body weight, food and water consumption, physical examinations, CBC, plasma biochemical analyses, urinalyses, necropsy, and histopathology.

Table 2: Experimental Protocol for 4-Week Oral Toxicity Studies of Racthis compound

ParameterDescription
Animal Models Cynomolgus monkeys and Dogs
Dosing Regimen Daily oral administration
Duration 4 weeks
Dose Groups (Monkeys) Up to 250 mg/kg/day
Dose Groups (Dogs) Up to 200 mg/kg/day
Parameters Evaluated Clinical signs, body weight, and other standard toxicological endpoints.

Table 3: Experimental Protocol for Subacute and Chronic Toxicity of Loperamide

ParameterDescription
Animal Models Rats and Dogs
Dosing Regimen Oral administration
Duration Subacute and Chronic
Dose Groups Not specified in available literature
Parameters Evaluated General toxicological endpoints
Comparative Toxicity Findings

The following tables summarize the key findings from long-term animal toxicity studies of this compound, Racthis compound, and Loperamide.

Table 4: Summary of Chronic Toxicity Findings for this compound in Dogs

Dose GroupDurationKey FindingsNOAEL
2000 mg/kg (single dose)2 weeksNonspecific clinical signs of toxicosis.-
300 mg/kg/day3 monthsPronounced anemia, bone marrow suppression, and some evidence of liver impairment. Effects were reversible.< 300 mg/kg/day
≤ 100 mg/kg/day3 and 12 monthsNo apparent treatment-related effects.100 mg/kg/day

Table 5: Summary of 4-Week Toxicity Findings for Racthis compound

Animal ModelHigh DoseKey Findings at High Doses
Monkeys250 mg/kg/dayProfuse diarrhea, vomiting, ketonuria, and anemia.
Dogs200 mg/kg/dayProfuse diarrhea, vomiting, ketonuria, and anemia.

Table 6: Summary of Potential Long-Term Toxicities of Loperamide

Toxicity TypeAnimal Model(s)Key Findings
Cardiotoxicity Guinea pigs, RabbitsAt high doses, inhibition of hERG and sodium channels, leading to QRS and QT interval prolongation.
Neurotoxicity Rats, Dogs (with MDR-1 mutation)At high doses or with P-glycoprotein inhibitors, CNS depression, respiratory depression, and oxidative stress in the brain.
Reproductive Toxicity Rats, RabbitsNo evidence of impaired fertility or teratogenicity at therapeutic doses.
Carcinogenicity Not specifiedNot considered carcinogenic.

Signaling Pathways in Toxicity

Understanding the molecular mechanisms underlying drug toxicity is crucial for risk assessment and the development of safer alternatives.

Hematopoietic Toxicity of this compound and Racthis compound

The primary dose-limiting toxicity observed with high doses of this compound and Racthis compound in animal studies was related to the hematopoietic system, manifesting as anemia and bone marrow suppression. While the precise signaling pathway has not been fully elucidated, it is hypothesized to be related to the inhibition of NEP or off-target effects on hematopoietic stem and progenitor cells.

High-Dose this compound/Racthis compound High-Dose this compound/Racthis compound Target Cell Hematopoietic Stem/Progenitor Cell (?) High-Dose this compound/Racthis compound->Target Cell Molecular Target Unknown Molecular Target/Pathway Target Cell->Molecular Target Impaired Erythropoiesis Impaired Erythropoiesis Molecular Target->Impaired Erythropoiesis Bone Marrow Suppression Bone Marrow Suppression Molecular Target->Bone Marrow Suppression Anemia Anemia Impaired Erythropoiesis->Anemia

Figure 2: Hypothesized Pathway of this compound/Racthis compound-Induced Hematopoietic Toxicity.

Cardiotoxicity of Loperamide

At supra-therapeutic doses, Loperamide can cause significant cardiotoxicity. The primary mechanism involves the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channels, which are crucial for cardiac repolarization. Inhibition of these channels prolongs the QT interval, increasing the risk of life-threatening arrhythmias such as Torsades de Pointes. Loperamide can also block cardiac sodium channels, leading to a widening of the QRS complex.

High-Dose Loperamide High-Dose Loperamide hERG K+ Channel hERG K+ Channel High-Dose Loperamide->hERG K+ Channel Blocks Cardiac Na+ Channel Cardiac Na+ Channel High-Dose Loperamide->Cardiac Na+ Channel Blocks Delayed Repolarization Delayed Repolarization hERG K+ Channel->Delayed Repolarization Leads to Slowed Conduction Slowed Conduction Cardiac Na+ Channel->Slowed Conduction Leads to QT Prolongation QT Prolongation Delayed Repolarization->QT Prolongation QRS Widening QRS Widening Slowed Conduction->QRS Widening Arrhythmias Arrhythmias QT Prolongation->Arrhythmias QRS Widening->Arrhythmias

Figure 3: Signaling Pathway of Loperamide-Induced Cardiotoxicity.

Neurotoxicity of Loperamide

Loperamide is a substrate for P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier that limits its entry into the central nervous system (CNS). At very high doses or when co-administered with P-gp inhibitors, loperamide can cross the blood-brain barrier and cause opioid-like CNS effects, including respiratory depression. Studies in rats have also suggested that high doses of loperamide can induce neurotoxicity through the generation of reactive oxygen species (ROS) and oxidative stress in the brain.

cluster_Pgp P-glycoprotein Inhibition cluster_OxidativeStress Oxidative Stress Pathway High-Dose Loperamide High-Dose Loperamide P-glycoprotein (BBB) P-glycoprotein (BBB) High-Dose Loperamide->P-glycoprotein (BBB) Inhibits/Saturates Increased Loperamide in CNS Increased Loperamide in CNS P-glycoprotein (BBB)->Increased Loperamide in CNS Allows Opioid Receptor Activation (CNS) Opioid Receptor Activation (CNS) Increased Loperamide in CNS->Opioid Receptor Activation (CNS) CNS Depression CNS Depression Opioid Receptor Activation (CNS)->CNS Depression High-Dose Loperamide_OS High-Dose Loperamide ROS Production ROS Production High-Dose Loperamide_OS->ROS Production Induces Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Neuronal Damage Neuronal Damage Oxidative Stress->Neuronal Damage

Figure 4: Mechanisms of Loperamide-Induced Neurotoxicity.

Conclusion

The long-term animal safety profiles of this compound, Racthis compound, and Loperamide reveal distinct toxicological characteristics.

  • This compound demonstrated a favorable safety profile in a 12-month study in dogs, with a No-Observed-Adverse-Effect Level (NOAEL) of 100 mg/kg/day. The primary toxicity at higher doses was reversible hematopoietic suppression.

  • Racthis compound , in shorter-term 4-week studies, also showed evidence of anemia at high doses in both monkeys and dogs, along with other clinical signs.

  • Loperamide , while generally safe at therapeutic doses, carries a significant risk of cardiotoxicity and neurotoxicity at high doses or in specific populations.

The hematopoietic effects observed with this compound and Racthis compound at high doses warrant further investigation to fully understand the underlying mechanism. However, based on the available data, this compound appears to have a predictable and reversible toxicity profile in long-term animal studies. In contrast, the potential for severe cardiac and neurological adverse events with Loperamide, particularly in cases of overdose or misuse, highlights a different and potentially more concerning safety profile.

This comparative guide underscores the importance of thorough preclinical safety evaluation and provides a framework for understanding the relative long-term safety of these anti-diarrheal agents. Further research into the mechanistic pathways of the observed toxicities will be invaluable for the development of even safer and more effective treatments for diarrheal diseases.

Benchmarking Ecadotril's Potency Against Novel NEP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of Ecadotril's active metabolite, Thiorphan, against a selection of novel Neutral Endopeptidase (NEP) inhibitors. The data presented is compiled from publicly available scientific literature and is intended to serve as a resource for researchers in the field of drug discovery and development.

Introduction to NEP Inhibition

Neutral Endopeptidase (NEP), also known as neprilysin or enkephalinase, is a zinc-dependent metalloprotease that plays a crucial role in the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and substance P. Inhibition of NEP leads to an increase in the circulating levels of these peptides, resulting in vasodilation, natriuresis, and other beneficial cardiovascular effects. This mechanism has led to the development of NEP inhibitors for the treatment of conditions such as heart failure and hypertension.

This compound is a prodrug that is rapidly converted in the body to its active metabolite, thiorphan. Thiorphan is a potent inhibitor of NEP.[1][2] This guide benchmarks the potency of thiorphan against other notable NEP inhibitors.

Comparative Potency of NEP Inhibitors

The potency of NEP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). A lower IC50 or Ki value indicates a higher potency. The following table summarizes the in vitro potency of thiorphan and a selection of novel NEP inhibitors against the NEP enzyme.

Inhibitor (Active Form)ProdrugIC50 (nM)Ki (nM)Notes
Thiorphan This compound/Racthis compound6.9[3][4]4.7[5]The active metabolite of this compound and Racthis compound.
Sacubitrilat (LBQ657) Sacubitril20 - 4717 - 21The active metabolite of Sacubitril, the NEP inhibitor component of Entresto®.
Omapatrilat Omapatrilat8.30.8A vasopeptidase inhibitor with dual NEP and ACE inhibitory activity.
Candoxatrilat Candoxatril3.2-An early NEP inhibitor.
SQ28,603 --1.8[5]A potent and selective NEP inhibitor.

Note: IC50 and Ki values can vary depending on the specific experimental conditions of the assay.

Experimental Protocols: In Vitro NEP Inhibition Assay

The determination of in vitro potency of NEP inhibitors is commonly performed using a fluorometric activity assay. This method measures the ability of a compound to inhibit the cleavage of a fluorogenic NEP substrate.

Objective: To determine the IC50 value of a test compound against purified or recombinant human NEP.

Materials:

  • Recombinant Human Neprilysin (rhNEP)

  • Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • Assay Buffer (e.g., 50 mM Tris, 25 mM NaCl, 5 µM ZnCl2, pH 7.5)

  • Test compounds (e.g., Thiorphan, Sacubitrilat) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader with excitation and emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 320/405 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds in the assay buffer. It is recommended to perform a 10-point dilution series.

    • Prepare a solution of rhNEP in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.

  • Assay Protocol:

    • Add a small volume of the diluted test compounds or vehicle control (e.g., DMSO) to the wells of the 96-well plate.

    • Add the rhNEP solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.

    • Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a specified duration (e.g., 30-60 minutes) using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.

    • Normalize the velocities to the vehicle control to determine the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[2]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the NEP signaling pathway and a typical experimental workflow for assessing inhibitor potency.

NEP_Signaling_Pathway cluster_pre cluster_post cluster_inhibition Enkephalins Enkephalins Opioid_Receptor Opioid Receptor Enkephalins->Opioid_Receptor Binds to NEP NEP (Neutral Endopeptidase) Enkephalins->NEP Degraded by Biological_Effect Biological Effect (e.g., anti-secretory) Opioid_Receptor->Biological_Effect Activates Inactive_Metabolites Inactive Metabolites NEP->Inactive_Metabolites This compound This compound (Thiorphan) This compound->NEP Inhibits

Caption: NEP signaling pathway and the mechanism of inhibition by this compound (Thiorphan).

Experimental_Workflow A 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) B 2. Assay Plate Setup (Inhibitor Dilutions & Controls) A->B C 3. Pre-incubation (Enzyme + Inhibitor) B->C D 4. Reaction Initiation (Add Substrate) C->D E 5. Kinetic Measurement (Fluorescence Reading) D->E F 6. Data Analysis (Calculate % Inhibition) E->F G 7. IC50 Determination (Dose-Response Curve Fitting) F->G

Caption: Experimental workflow for determining the in vitro potency of NEP inhibitors.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Ecadotril

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount. Ecadotril, an orally active enkephalinase inhibitor, requires meticulous disposal procedures to mitigate risks to both personnel and the environment. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of laboratory safety.

Hazard Profile and Safety Precautions

This compound, also known as Racthis compound, is classified as harmful if swallowed and very toxic to aquatic life.[1][2] It is crucial to prevent its release into soil, water, and the sewage system.[2][3] When handling this compound, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[4]

Hazard ClassificationDescription
Acute Oral Toxicity Category 4 (Harmful if swallowed)[1][2][5]
Acute Aquatic Toxicity Category 1 (Very toxic to aquatic life)[1][2]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound waste is through a licensed hazardous material disposal company.[3] On-site chemical neutralization by laboratory personnel is not advised.[3]

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes unused or expired pure compounds, contaminated laboratory consumables (e.g., pipette tips, vials, gloves), and solutions.[3]

    • Segregate this compound waste from non-hazardous laboratory trash and other chemical waste streams to prevent cross-contamination and unforeseen chemical reactions.[4]

  • Containerization and Labeling:

    • Use approved, leak-proof, and clearly labeled hazardous waste containers.

    • The label should prominently display the words "Hazardous Waste," the full chemical name "this compound" (or "Racthis compound"), and explicitly state its aquatic toxicity.[3]

  • Storage:

    • Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1]

    • Follow all institutional and regulatory guidelines for the storage of hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to coordinate the collection and disposal by a licensed hazardous waste contractor.[3]

    • The standard and required method of disposal for hazardous pharmaceutical waste is incineration at a permitted treatment facility.[6]

Regulatory Framework

In the United States, the disposal of pharmaceutical waste like this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] Healthcare facilities and research laboratories must adhere to these regulations, as well as any more stringent state and local laws.[7][8] A key provision under the EPA's Subpart P rule is the prohibition of flushing hazardous waste pharmaceuticals down the drain.[6]

Experimental Workflow for this compound Disposal

Ecadotril_Disposal_Workflow cluster_Lab Laboratory Procedures cluster_EHS EHS & Licensed Disposal A Identify this compound Waste (Pure compound, contaminated consumables, solutions) B Segregate from Other Waste Streams A->B C Package in Approved Hazardous Waste Container B->C D Label Container Clearly ('Hazardous Waste', 'this compound', 'Aquatic Hazard') C->D E Store in Designated Secure Area D->E F Contact Institutional EHS Office E->F Initiate Disposal Request G Arrange for Collection by Licensed Contractor F->G H Transport to Permitted Facility G->H I Incineration H->I Final Disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Laboratory Personnel: Personal Protective Equipment and Handling Guidelines for Ecadotril

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Ecadotril, a potent enkephalinase inhibitor. This document provides immediate, procedural, and logistical information to ensure laboratory safety and operational integrity.

This compound, and its racemic form Racthis compound, are classified as harmful if swallowed and are very toxic to aquatic life.[1][2][3] While not deemed a hazardous chemical by the OSHA Hazard Communication Standard, the toxicological properties have not been fully investigated, necessitating a cautious approach to handling.[1] Adherence to the following protocols is critical to minimize exposure risk and maintain a secure laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

The primary strategy for controlling exposure to this compound is through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls

All procedures involving this compound powder should be conducted in a well-ventilated area. A laboratory fume hood or other local exhaust ventilation is recommended to minimize the inhalation of dust and aerosols.[1] A safety shower and eyewash station must be readily accessible.[1]

Personal Protective Equipment

A comprehensive PPE regimen is mandatory to prevent direct contact with the substance.

Protection TypeSpecific RecommendationsStandards and Practices
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or chemical safety glasses.[1][4]Must conform to EN 166 (EU) or be NIOSH (US) approved.[1]
Skin Protection Gloves: Handle with compatible, chemical-resistant gloves. Nitrile rubber or chloroprene are suggested materials.[1] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1] It is recommended to wear two pairs of gloves.[5] Lab Coat: Wear a protective lab coat.[1]Gloves should meet EN 374 standards.[1]
Respiratory Protection For higher-risk activities or where dust generation is unavoidable, a NIOSH (US) or CEN (EU) approved respirator should be used.[1]Follow institutional guidelines for respirator fit-testing and use.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to prevent contamination and accidental exposure.

Pre-Handling Preparations
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.[1]

  • Gather Materials: Ensure all necessary equipment, including PPE, weighing materials, and waste containers, are within the designated area before commencing work.

  • Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound or Racthis compound.

Step-by-Step Handling Procedure
  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing: If weighing the compound, do so within the fume hood on a tared and stable weigh boat or paper.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Avoid Dust and Aerosols: At all stages, handle the compound in a manner that avoids the formation of dust and aerosols.[1]

  • Post-Handling: After handling, wipe down the work surface with an appropriate cleaning agent.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination. Dispose of single-use PPE in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]

Accidental Release and Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Keep all non-essential personnel away from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Protect: Wear appropriate PPE, including respiratory protection, to avoid inhaling dust.[1] Do not touch damaged containers or spilled material without proper protective clothing.[1]

  • Containment and Cleanup: Avoid generating dust during clean-up.[1] Carefully sweep or vacuum the spilled solid material into a sealed container for disposal.

Disposal Plan

This compound is classified as very toxic to aquatic organisms, and its release into the environment must be prevented.[2][3][6]

Waste Segregation and Collection
  • Identify Waste Streams: All materials contaminated with this compound, including unused compound, contaminated lab consumables (e.g., pipette tips, vials, gloves), and cleaning materials, must be considered hazardous waste.[6]

  • Segregate Waste: Segregate this compound waste from non-hazardous laboratory trash.[6]

  • Use Designated Containers: Collect all this compound waste in clearly labeled, sealed, and leak-proof containers. The label should include "Hazardous Waste," the full chemical name "this compound," and a clear indication of its aquatic toxicity.[6]

Disposal Method

The primary and recommended method for the disposal of this compound waste is through a licensed hazardous material disposal company.[6] Contact your institution's Environmental Health and Safety (EHS) office to arrange for collection and disposal in accordance with federal, state, and local regulations.[6]

Mechanism of Action: Enkephalinase Inhibition

To understand the biological context of this compound's activity, the following diagram illustrates its mechanism of action. This compound is a prodrug that is converted to its active metabolite, thiorphan. Thiorphan inhibits the enzyme enkephalinase, which is responsible for the breakdown of endogenous enkephalins. By preventing this breakdown, enkephalin levels increase, leading to the activation of δ-opioid receptors in the gastrointestinal tract. This activation inhibits adenylyl cyclase, reducing intracellular cAMP levels and subsequently decreasing the secretion of water and electrolytes into the intestinal lumen.[1][2]

Ecadotril_Mechanism_of_Action cluster_drug Drug Action cluster_cellular Cellular Pathway This compound This compound (Prodrug) Thiorphan Thiorphan (Active Metabolite) This compound->Thiorphan Hydrolysis Enkephalinase Enkephalinase Thiorphan->Enkephalinase Inhibits Enkephalins Enkephalins Enkephalinase->Enkephalins Degrades DeltaOpioidReceptor δ-Opioid Receptor Enkephalins->DeltaOpioidReceptor Activates AdenylylCyclase Adenylyl Cyclase DeltaOpioidReceptor->AdenylylCyclase Inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP Secretion ↓ Water & Electrolyte Secretion cAMP->Secretion

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ecadotril
Reactant of Route 2
Reactant of Route 2
Ecadotril

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.